2-(Piperidin-4-ylthio)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-4-ylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9/h1-3,6,9,11H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNPFWYEMJMDTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397470 | |
| Record name | 2-[(Piperidin-4-yl)sulfanyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99202-33-2 | |
| Record name | 2-[(Piperidin-4-yl)sulfanyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-(Piperidin-4-ylthio)pyridine Derivatives: Strategies and Mechanistic Insights
Abstract
The 2-(piperidin-4-ylthio)pyridine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anti-inflammatory and antiviral agents[1][2]. The strategic linkage of the nucleophilic piperidine thiol to the electrophilic pyridine ring presents a unique synthetic challenge that necessitates a nuanced understanding of reaction mechanisms and careful selection of reagents. This guide provides an in-depth analysis of the principal synthetic pathways for constructing these derivatives, intended for researchers and professionals in drug discovery and development. We will explore the mechanistic underpinnings, procedural details, and strategic rationale behind three core methodologies: Nucleophilic Aromatic Substitution (SNAr), the Mitsunobu reaction, and metal-catalyzed cross-coupling reactions.
Introduction: The Pharmacological Significance of the Scaffold
The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a versatile scaffold for interacting with biological targets[3]. When coupled via a thioether linkage to a pyridine ring—a common bioisostere for a phenyl group with unique electronic properties and hydrogen bonding capabilities—the resulting 2-(piperidin-4-ylthio)pyridine core offers a rich three-dimensional pharmacology. This has led to its incorporation into a diverse range of biologically active molecules[1][2]. The efficient and controlled synthesis of this scaffold is therefore a critical endeavor in the discovery of new chemical entities.
Primary Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most direct and frequently employed method for forging the C-S bond in 2-(piperidin-4-ylthio)pyridine derivatives is through Nucleophilic Aromatic Substitution (SNAr). This pathway leverages the inherent electrophilicity of the pyridine ring, particularly at the C-2 and C-4 positions, which are activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen[4].
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step involves the attack of a nucleophile—in this case, the thiolate anion generated from 4-mercaptopiperidine—onto the electron-deficient C-2 position of a 2-halopyridine[5]. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. A key feature of this mechanism is that for attack at the C-2 or C-4 positions, one of the resonance structures of the Meisenheimer complex places the negative charge on the electronegative nitrogen atom, providing significant stabilization that lowers the activation energy for the reaction[4]. The second step involves the expulsion of the halide leaving group, which restores the aromaticity of the pyridine ring.
The reactivity of the 2-halopyridine substrate is critically dependent on the halogen. When the initial nucleophilic attack is the rate-limiting step, the reaction is accelerated by a more electronegative halogen due to its strong inductive electron-withdrawing effect, leading to a reactivity order of F > Cl > Br > I[5]. Further activation can be achieved by incorporating additional electron-withdrawing groups on the pyridine ring, such as a nitro group[6][7].
Caption: General workflow for the SNAr synthesis pathway.
Experimental Protocol: SNAr
This protocol describes a general procedure for the synthesis of an N-protected 2-(piperidin-4-ylthio)pyridine derivative.
Materials:
-
N-Boc-4-mercaptopiperidine
-
2-Chloropyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add N-Boc-4-mercaptopiperidine (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the thiol to form the highly nucleophilic thiolate anion, driving the reaction forward.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the thiolate.
-
Add 2-chloropyridine (1.05 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
| Reagent | Molar Eq. | Purpose |
| N-Boc-4-mercaptopiperidine | 1.0 | Nucleophile precursor |
| 2-Chloropyridine | 1.05 | Electrophile |
| Sodium Hydride (NaH) | 1.1 | Base (Thiol deprotonation) |
| Dimethylformamide (DMF) | Solvent | Polar aprotic solvent |
Alternative Pathway: The Mitsunobu Reaction
The Mitsunobu reaction offers a powerful and versatile alternative for C-S bond formation, particularly when stereochemical control is desired. It facilitates the conversion of a primary or secondary alcohol into a thioether with clean inversion of configuration at the alcohol's stereocenter[8][9][10].
Mechanistic Rationale
The reaction is initiated by the formation of a phosphorane intermediate from the combination of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This highly reactive species activates the alcohol (e.g., N-Boc-4-hydroxypiperidine) by converting the hydroxyl group into an excellent leaving group (an oxyphosphonium salt)[9]. The acidic thiol nucleophile (2-mercaptopyridine) is then deprotonated, and the resulting thiolate performs an SN2 displacement on the activated alcohol, leading to the desired thioether with inverted stereochemistry[10][11].
The primary drawback of this method is the generation of stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazine byproduct, which can complicate purification[10]. However, modern variations and purification techniques have mitigated this issue.
Caption: Key steps in the Mitsunobu reaction for thioether synthesis.
Experimental Protocol: Mitsunobu Reaction
Materials:
-
N-Boc-4-hydroxypiperidine
-
2-Mercaptopyridine
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve N-Boc-4-hydroxypiperidine (1.0 eq), 2-mercaptopyridine (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath. Causality: The initial reaction steps are often exothermic. Starting at a low temperature provides better control and minimizes side reactions.
-
Add DIAD (1.2 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography. The triphenylphosphine oxide byproduct is often less polar than the desired product, but careful selection of the eluent system is required for effective separation.
Modern Approach: Metal-Catalyzed C-S Cross-Coupling
Transition metal-catalyzed cross-coupling reactions represent a powerful and highly adaptable strategy for C-S bond formation. Methods analogous to the Buchwald-Hartwig amination can be used to couple thiols with aryl halides or triflates, offering excellent functional group tolerance and broad substrate scope[12].
Mechanistic Rationale
While several metals can be used, palladium and copper are most common. A typical palladium-catalyzed cycle begins with the oxidative addition of the Pd(0) catalyst to the 2-halopyridine, forming a Pd(II) intermediate. The thiol (or thiolate) then coordinates to the palladium center. The crucial C-S bond is formed in the reductive elimination step, which releases the 2-(piperidin-4-ylthio)pyridine product and regenerates the active Pd(0) catalyst[12]. A base is required to facilitate the formation of the active thiolate nucleophile, and a specialized ligand (often a phosphine) is essential to stabilize the palladium catalyst and promote the key steps of the catalytic cycle. Copper-catalyzed variants often operate via a different mechanism but are also highly effective, particularly with polar aprotic solvents like DMSO or DMF at elevated temperatures[13].
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(Piperidin-4-ylthio)pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The novel chemical entity, 2-(Piperidin-4-ylthio)pyridine, stands at the intersection of well-established pharmacophores—the pyridine and piperidine rings—linked by a thioether bridge. While the individual components suggest a high probability of biological activity, the specific mechanism of action (MoA) of this unique combination remains uncharacterized. This technical guide provides a comprehensive, field-proven framework for the systematic elucidation of the MoA of 2-(Piperidin-4-ylthio)pyridine. We will not present a known mechanism, but rather, we will delineate a strategic, multi-tiered experimental plan, from initial target identification to in-depth pathway analysis and safety profiling. This document is designed to serve as a roadmap for researchers, offering not just protocols, but the scientific rationale behind each experimental choice, ensuring a self-validating and robust investigation.
Introduction: Deconstructing the Pharmacophore for Hypothesis Generation
The structure of 2-(Piperidin-4-ylthio)pyridine offers initial clues to its potential biological roles. The pyridine ring is a common feature in a vast array of pharmaceuticals, known for its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems.[][2][3][4] The piperidine moiety is another privileged scaffold in medicinal chemistry, often contributing to improved pharmacokinetic properties and interacting with a variety of receptors and enzymes.[5][6][7][8][9] The thioether linkage, while seemingly a simple connector, can influence the molecule's conformation, lipophilicity, and metabolic stability, and can also be susceptible to oxidation, potentially leading to active metabolites.[10][11][12][13]
Given these structural features, we can formulate several initial hypotheses for the potential target classes of 2-(Piperidin-4-ylthio)pyridine:
-
G-Protein Coupled Receptors (GPCRs): The piperidine and pyridine motifs are common in ligands for a wide range of GPCRs, including those for neurotransmitters and hormones.
-
Kinases: The pyridine ring is a well-known hinge-binding motif in many kinase inhibitors.
-
Ion Channels: The overall charge distribution and size of the molecule may allow it to interact with various ion channels.
-
Enzymes: The thioether and heterocyclic rings could fit into the active sites of various enzymes, including but not limited to proteases, hydrolases, and metabolic enzymes.
This guide will outline the experimental strategy to systematically test these hypotheses and uncover the primary MoA.
Tier 1: Broad-Spectrum Screening for Initial Target Family Identification
The initial phase of the investigation is designed to cast a wide net and identify the most probable target families for 2-(Piperidin-4-ylthio)pyridine. This is achieved through broad-panel screening against large, well-characterized target classes.
Kinome Profiling
A comprehensive kinome scan is a critical first step to assess the compound's potential as a kinase inhibitor. This will provide data on both on-target and off-target kinase interactions, which is crucial for later safety and selectivity assessments.[14][15]
Experimental Protocol: KINOMEscan® Competition Binding Assay
-
Compound Preparation: Dissolve 2-(Piperidin-4-ylthio)pyridine in 100% DMSO to create a 100 mM stock solution. Prepare serial dilutions to be used in the assay.
-
Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to a panel of over 480 kinases. The amount of kinase bound to the solid support is measured using a quantitative PCR (qPCR) method.[16][17]
-
Procedure:
-
The kinase panel is arrayed in a multi-well plate.
-
The test compound is added to each well at a defined concentration (typically 1-10 µM for an initial screen).
-
The immobilized ligand is added, and the mixture is allowed to reach equilibrium.
-
Unbound kinase is washed away.
-
The amount of bound kinase is quantified using qPCR.
-
-
Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where a lower %Ctrl indicates stronger binding of the test compound. A common threshold for a "hit" is a %Ctrl of less than 35%.
Data Presentation: Kinome Profiling Hits
| Kinase Target | % of Control (@ 10 µM) |
| Kinase A | 25% |
| Kinase B | 85% |
| Kinase C | 30% |
| ... | ... |
GPCR Profiling
Given the prevalence of the piperidine and pyridine scaffolds in GPCR ligands, a broad GPCR screen is essential.[18][19][20] This will identify any agonist, antagonist, or allosteric modulator activity.
Experimental Protocol: GPCR Functional Assays (e.g., Calcium Flux, cAMP)
-
Cell Line Selection: Utilize a panel of cell lines, each stably expressing a specific GPCR of interest.
-
Assay Principle:
-
Calcium Flux: For Gq-coupled GPCRs, activation leads to an increase in intracellular calcium. This is measured using a calcium-sensitive fluorescent dye.[21]
-
cAMP Accumulation: For Gs- and Gi-coupled GPCRs, receptor activation modulates the levels of cyclic AMP. This is measured using a variety of methods, including HTRF or luminescence-based assays.[21]
-
-
Procedure (Calcium Flux Example):
-
Plate the GPCR-expressing cells in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Add 2-(Piperidin-4-ylthio)pyridine at various concentrations.
-
Measure the change in fluorescence over time using a plate reader.
-
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Data Presentation: GPCR Profiling Hits
| GPCR Target | Assay Type | Activity | EC50/IC50 (µM) |
| GPCR X | Calcium Flux | Agonist | 2.5 |
| GPCR Y | cAMP | Antagonist | 15.2 |
| GPCR Z | No significant activity | - | >100 |
| ... | ... | ... | ... |
Initial Workflow Diagram
Caption: Tier 1 workflow for broad-spectrum screening.
Tier 2: Target Deconvolution and Validation
Once a primary target family has been identified, the next step is to pinpoint the specific molecular target(s) and validate the interaction.
Affinity-Based Target Identification
If the initial screens are inconclusive or if a novel target is suspected, affinity-based methods can be employed to directly identify binding partners.[22][23][24]
Experimental Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize a derivative of 2-(Piperidin-4-ylthio)pyridine with a linker arm suitable for immobilization (e.g., a carboxyl or amino group) without significantly disrupting the core pharmacophore.
-
Immobilization: Covalently attach the synthesized probe to a solid support (e.g., agarose beads).
-
Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line or tissue.
-
Affinity Pull-Down:
-
Incubate the immobilized probe with the cell lysate.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins.
-
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Target Engagement and Mechanistic Assays
Once a putative target is identified, it is crucial to confirm direct engagement in a cellular context and to understand the nature of the interaction (e.g., reversible vs. irreversible).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein.
-
Procedure:
-
Treat intact cells or cell lysates with 2-(Piperidin-4-ylthio)pyridine.
-
Heat the samples to a range of temperatures.
-
Separate the soluble and aggregated protein fractions.
-
Detect the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.
-
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct target engagement.
Experimental Protocol: Reversibility Assessment
-
Principle: To determine if the compound binds reversibly or irreversibly (covalently).
-
Procedure (Dialysis):
-
Incubate the target protein with the compound.
-
Dialyze the mixture extensively to remove any unbound compound.
-
Measure the activity of the target protein.[25]
-
-
Data Analysis: If the protein activity is restored after dialysis, the binding is reversible. If the activity remains inhibited, the binding is likely irreversible.
Target Validation Workflow Diagram
Caption: Tier 2 workflow for target deconvolution and validation.
Tier 3: In Vitro Safety Pharmacology and ADME Profiling
Early assessment of potential liabilities is crucial for the progression of any new chemical entity. This involves screening for off-target effects that could lead to adverse drug reactions and evaluating the compound's drug-like properties.[26][27][28][29][30]
In Vitro Safety Pharmacology
A standard safety panel should be run to identify potential interactions with targets known to be associated with adverse effects.
Experimental Protocol: Broad Panel Safety Screen
-
Target Panel: A panel of receptors, ion channels, and enzymes known to be involved in adverse drug reactions (e.g., hERG, various CNS receptors, cytochrome P450s).
-
Assay Formats: A combination of binding assays (radioligand displacement) and functional assays.
-
Procedure: The compound is tested at a single high concentration (e.g., 10 µM) against the panel.
-
Data Analysis: Significant inhibition or activation (typically >50%) of any target in the panel flags a potential liability.
Data Presentation: In Vitro Safety Profile
| Target | % Inhibition (@ 10 µM) | Potential Liability |
| hERG (IKr) | 12% | Low |
| M1 Muscarinic Receptor | 65% | Anticholinergic effects |
| 5-HT2B Receptor | 5% | Low |
| ... | ... | ... |
ADME Profiling
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound is critical for assessing its potential as a drug candidate.[31][32][33][34][35]
Experimental Protocol: In Vitro ADME Assays
-
Solubility: Measure the kinetic and thermodynamic solubility in aqueous buffers.
-
Permeability: Use a Caco-2 cell monolayer assay to assess intestinal permeability.
-
Metabolic Stability: Incubate the compound with liver microsomes to determine its metabolic half-life and identify major metabolites.
-
Plasma Protein Binding: Use equilibrium dialysis to determine the extent of binding to plasma proteins.
-
CYP450 Inhibition: Assess the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.
Data Presentation: ADME Profile Summary
| Parameter | Result | Interpretation |
| Kinetic Solubility (pH 7.4) | 75 µM | Good |
| Caco-2 Permeability (Papp A->B) | 15 x 10⁻⁶ cm/s | High |
| Microsomal Half-life (human) | 45 min | Moderate stability |
| Plasma Protein Binding (human) | 85% | Moderate |
| CYP3A4 Inhibition (IC50) | >50 µM | Low risk of DDI |
Conclusion: Synthesizing the Data into a Coherent Mechanism of Action
The successful execution of this multi-tiered experimental plan will generate a comprehensive dataset, allowing for the construction of a well-supported mechanism of action for 2-(Piperidin-4-ylthio)pyridine. The journey from a novel chemical structure to a fully characterized biological mechanism is a complex but logical process. By employing a systematic and hypothesis-driven approach, grounded in robust and validated experimental techniques, researchers can confidently elucidate the therapeutic potential and potential liabilities of new chemical entities. This guide provides the framework for such an investigation, empowering scientists to unlock the secrets of novel compounds and drive the future of drug discovery.
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- 26. criver.com [criver.com]
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- 28. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 32. [PDF] The impact of early ADME profiling on drug discovery and development strategy | Semantic Scholar [semanticscholar.org]
- 33. bioivt.com [bioivt.com]
- 34. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 35. biosolveit.de [biosolveit.de]
Potential biological targets of 2-(Piperidin-4-ylthio)pyridine
An In-Depth Technical Guide to the Identification of Potential Biological Targets for 2-(Piperidin-4-ylthio)pyridine
Abstract
2-(Piperidin-4-ylthio)pyridine is a novel small molecule with potential therapeutic applications. However, its biological targets and mechanism of action remain largely uncharacterized. This technical guide provides a comprehensive, step-by-step framework for researchers and drug development professionals to identify and validate the biological targets of this and other novel chemical entities. Moving beyond a rigid template, this document is structured to mirror the logical flow of a target deconvolution campaign, from initial computational predictions to rigorous biophysical and cellular validation. The methodologies described herein are grounded in established scientific principles and are designed to ensure the generation of robust and reproducible data.
Introduction: The Challenge of Target Deconvolution
The identification of a small molecule's biological target is a critical step in drug discovery and chemical biology. It provides the mechanistic foundation for understanding a compound's therapeutic effects and potential toxicities. For a novel compound such as 2-(Piperidin-4-ylthio)pyridine, a systematic and multi-pronged approach is essential to elucidate its molecular targets. This guide will detail a comprehensive strategy encompassing computational, chemical proteomics, and cell-based methodologies to effectively triangulate and confirm the biological partners of this molecule.
Figure 1: Target Identification and Validation Workflow
Caption: A generalized workflow for the identification and validation of novel small molecule targets.
Phase 1: Hypothesis Generation
Before embarking on resource-intensive experimental studies, it is prudent to generate initial hypotheses about the potential targets of 2-(Piperidin-4-ylthio)pyridine. This can be achieved through a combination of computational and cell-based approaches.
In Silico Target Prediction
Computational methods can provide valuable starting points by comparing the structure of 2-(Piperidin-4-ylthio)pyridine to databases of known bioactive molecules.
-
Similarity Searching: Tools such as the Similarity Ensemble Approach (SEA) and SwissTargetPrediction leverage the principle that structurally similar molecules often share biological targets. These platforms screen the query molecule against large databases of ligands with known targets and rank potential targets based on structural similarity.
-
Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. The pharmacophore of 2-(Piperidin-4-ylthio)pyridine can be used to screen 3D databases of protein structures to identify potential binding partners.
-
Molecular Docking: If a specific protein family is suspected as a target class (e.g., kinases, GPCRs), molecular docking simulations can predict the binding mode and affinity of 2-(Piperidin-4-ylthio)pyridine to the active sites of these proteins.
Table 1: In Silico Target Prediction Tools
| Tool | Principle | Input | Output |
| SwissTargetPrediction | 2D/3D Similarity | SMILES or sketched structure | Ranked list of potential targets |
| SEA | 2D Similarity | SMILES string | Ranked list of potential targets with E-values |
| AutoDock | Molecular Docking | Ligand and protein structures | Predicted binding poses and energies |
Phenotypic Screening
Observing the effects of 2-(Piperidin-4-ylthio)pyridine on cells can provide clues about its mechanism of action and, by extension, its potential targets.
-
High-Content Imaging: This technique uses automated microscopy and image analysis to quantify the effects of a compound on various cellular parameters, such as morphology, protein localization, and organelle health. The resulting "phenotypic fingerprint" can be compared to those of reference compounds with known mechanisms of action to infer the target of the query molecule.
-
Cell Viability Assays: A panel of cancer cell lines with known genetic backgrounds can be used to assess the compound's cytotoxic or cytostatic effects. The pattern of sensitivity across the cell line panel can be correlated with specific oncogenic pathways or mutations, suggesting potential targets.
Phase 2: Experimental Target Identification
The hypotheses generated in Phase 1 can be experimentally tested using a variety of techniques designed to directly identify the binding partners of 2-(Piperidin-4-ylthio)pyridine.
Affinity-Based Methods
These methods rely on the specific interaction between the compound and its target protein(s) for isolation and identification.
This classic technique involves immobilizing the compound of interest on a solid support (e.g., agarose beads) to "fish" for its binding partners in a cell lysate.
Experimental Protocol: Affinity Chromatography
-
Synthesis of an Affinity Probe: A derivative of 2-(Piperidin-4-ylthio)pyridine with a reactive handle (e.g., a primary amine or a terminal alkyne) needs to be synthesized. This handle should be placed at a position that does not interfere with the compound's binding to its target.
-
Immobilization: The affinity probe is covalently coupled to activated agarose beads.
-
Lysate Preparation: Cells or tissues are lysed under non-denaturing conditions to preserve protein structure and interactions.
-
Affinity Capture: The cell lysate is incubated with the compound-conjugated beads. Target proteins will bind to the immobilized compound.
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer or by competitive elution with an excess of the free compound.
-
Protein Identification: The eluted proteins are separated by SDS-PAGE, and the protein bands of interest are excised and identified by mass spectrometry (LC-MS/MS).
Figure 2: Affinity Chromatography Workflow
Caption: A step-by-step workflow for affinity chromatography-based target identification.
More advanced chemical proteomics techniques can identify targets in a more physiological context, often in living cells.
-
Thermal Proteome Profiling (TPP): This method is based on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation. Cells are treated with the compound or a vehicle control, heated to various temperatures, and the remaining soluble proteins are quantified by mass spectrometry. Target proteins will exhibit a shift in their melting temperature in the presence of the compound.
-
Activity-Based Protein Profiling (ABPP): This technique uses reactive chemical probes to covalently label the active sites of enzymes. If 2-(Piperidin-4-ylthio)pyridine is suspected to be an enzyme inhibitor, it can be used in a competitive ABPP experiment to identify its target.
Phase 3: Target Validation
Once a list of potential targets has been generated, it is crucial to validate these candidates using orthogonal approaches.
Direct Binding Assays
These biophysical techniques directly measure the interaction between the compound and a purified recombinant protein.
-
Surface Plasmon Resonance (SPR): SPR measures the binding of an analyte (the compound) to a ligand (the protein) immobilized on a sensor chip in real-time. This allows for the determination of binding kinetics (kon and koff) and affinity (KD).
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat change that occurs upon the binding of a compound to a protein. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).
Table 2: Comparison of Direct Binding Assays
| Technique | Principle | Key Parameters | Throughput |
| SPR | Change in refractive index upon binding | KD, kon, koff | Medium to High |
| ITC | Heat change upon binding | KD, ΔH, ΔS | Low |
Cellular Target Engagement Assays
These assays confirm that the compound binds to its intended target in a cellular environment.
-
Cellular Thermal Shift Assay (CETSA): This is the cellular version of TPP. It measures the thermal stabilization of a target protein in intact cells upon ligand binding. CETSA is a powerful tool for confirming target engagement in a physiological setting.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Compound Treatment: Treat cultured cells with 2-(Piperidin-4-ylthio)pyridine or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: The amount of soluble target protein remaining at each temperature is quantified by Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated for the target protein in the presence and absence of the compound. A shift in the melting curve indicates target engagement.
Genetic Validation
Genetic approaches provide the highest level of confidence in target validation by directly linking the target protein to the compound's observed phenotype.
-
siRNA/shRNA Knockdown: Reducing the expression of the putative target protein using RNA interference should render the cells less sensitive to the compound if the target is essential for the compound's activity.
-
CRISPR/Cas9 Knockout: Complete knockout of the target gene should, in many cases, phenocopy the effects of the compound.
Conclusion
The identification of the biological targets of a novel small molecule like 2-(Piperidin-4-ylthio)pyridine is a challenging but essential undertaking. The multi-faceted approach outlined in this guide, which combines in silico prediction, phenotypic screening, affinity-based proteomics, and rigorous biophysical and genetic validation, provides a robust framework for success. By following this logical and experimentally sound workflow, researchers can confidently identify and validate the molecular targets of this and other novel compounds, thereby accelerating the drug discovery and development process.
In-Vitro Activity of Novel 2-(Piperidin-4-ylthio)pyridine Compounds: A Technical Guide
This guide provides an in-depth technical overview of the methodologies used to assess the in-vitro activity of novel 2-(piperidin-4-ylthio)pyridine compounds. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities with potential therapeutic applications. The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives, particularly those incorporating piperidine and thioether moieties, have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer effects.[1][2] This document will detail the experimental protocols for evaluating these activities and discuss the potential mechanisms of action that underpin their therapeutic promise.
Introduction to 2-(Piperidin-4-ylthio)pyridine Compounds
The 2-(piperidin-4-ylthio)pyridine scaffold represents a promising area of chemical space for the development of novel therapeutic agents. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a common feature in many FDA-approved drugs.[3] The incorporation of a piperidine ring can enhance the pharmacokinetic properties of a molecule, such as solubility and bioavailability. Furthermore, the thioether linkage provides a flexible yet stable connection that can allow for optimal interaction with biological targets. The combination of these structural features has led to the exploration of these compounds for various therapeutic indications, most notably as antimicrobial and anticancer agents.[1][2]
Assessment of In-Vitro Antimicrobial Activity
A primary application for novel heterocyclic compounds is in the field of antimicrobial discovery. The in-vitro antimicrobial activity of 2-(piperidin-4-ylthio)pyridine derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the standardized broth microdilution method for determining the MIC of the test compounds.
Materials:
-
Test 2-(piperidin-4-ylthio)pyridine compounds
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Negative control (vehicle, e.g., DMSO)
-
Sterile saline (0.85% NaCl)
-
McFarland standard (0.5)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compounds:
-
Dissolve the 2-(piperidin-4-ylthio)pyridine compounds in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth (MHB or RPMI-1640) to achieve a range of concentrations for testing.
-
-
Preparation of Inoculum:
-
From a fresh agar plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 50 µL of the appropriate sterile broth.
-
Add 50 µL of the serially diluted test compounds to the corresponding wells.
-
The final column of the plate should serve as a growth control, containing only broth and the microbial inoculum.
-
A sterility control well containing only broth should also be included.
-
Finally, add 50 µL of the prepared microbial inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Data Analysis:
-
Following incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
A microplate reader can be used to measure the optical density (OD) at 600 nm to quantify growth inhibition.
-
Data Presentation:
The results of the MIC assay can be summarized in a table for clear comparison of the activity of different compounds against various microbial strains.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Compound A | 8 | 16 | 32 |
| Compound B | 4 | 8 | 16 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
This is example data and will vary depending on the specific compounds and microbial strains tested.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Assessment of In-Vitro Anticancer Activity
The evaluation of the anticancer potential of 2-(piperidin-4-ylthio)pyridine compounds is a critical step in their development as therapeutic agents. A widely used method to assess the cytotoxic effects of novel compounds on cancer cell lines is the MTT assay.
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay that measures the metabolic activity of cells. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Test 2-(piperidin-4-ylthio)pyridine compounds
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Positive control (e.g., doxorubicin)
-
Vehicle control (e.g., DMSO)
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include wells with medium only (blank), cells with vehicle (negative control), and cells with a known cytotoxic agent (positive control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.
-
The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
-
Data Presentation:
The cytotoxic activity of the compounds can be presented in a table showing the IC₅₀ values against different cancer cell lines.
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Compound X | 12.5 | 25.8 |
| Compound Y | 5.2 | 10.1 |
| Doxorubicin | 0.8 | 1.5 |
This is example data and will vary based on the specific compounds and cell lines used.
Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow for MTT Cytotoxicity Assay.
Potential Mechanisms of Action
The in-vitro activity of 2-(piperidin-4-ylthio)pyridine compounds is likely mediated by their interaction with specific molecular targets within microbial or cancer cells. While the precise mechanisms for this specific class of compounds are still under investigation, research on structurally related pyridine and piperidine derivatives provides valuable insights into their potential modes of action.
In cancer cells, many piperidine-containing compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest.[2] These effects are often mediated through the modulation of key signaling pathways that regulate cell survival and proliferation. Molecular docking studies of various pyridine derivatives have suggested potential interactions with the ATP-binding site of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[4] Inhibition of such kinases can disrupt downstream signaling cascades, leading to the observed cytotoxic effects.
A plausible mechanism of action for a novel 2-(piperidin-4-ylthio)pyridine compound with anticancer activity could involve the inhibition of a critical protein kinase, leading to the induction of apoptosis. This proposed pathway is illustrated in the diagram below.
Hypothesized Anticancer Signaling Pathway
Caption: Hypothesized mechanism of anticancer activity.
Conclusion
The 2-(piperidin-4-ylthio)pyridine scaffold holds significant promise for the development of novel antimicrobial and anticancer agents. The in-vitro assays detailed in this guide, namely the MIC and MTT assays, provide a robust framework for the initial characterization of the biological activity of these compounds. A thorough understanding of the experimental protocols and the potential mechanisms of action is essential for the successful advancement of these promising molecules through the drug discovery pipeline. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for optimizing their therapeutic potential.
References
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Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S. C., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]
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Saeed, A., Larik, F. A., Channar, P. A., Mehfooz, A., & Ashraf, Z. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry, 141, 347–357. [Link]
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Karimi-Jaberi, Z., & Zarei, M. (2020). Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds. Journal of the Iranian Chemical Society, 17(12), 3195–3207. [Link]
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Gül, H. İ., Beydemir, Ş., & Supuran, C. T. (2018). Synthesis of some novel pyridine compounds containing bis-1,2,4-triazole/thiosemicarbazide moiety and investigation of their antioxidant properties, carbonic anhydrase, and acetylcholinesterase enzymes inhibition profiles. Journal of Biochemical and Molecular Toxicology, 32(3), e22006. [Link]
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Rana, K., & Singh, P. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Future Journal of Pharmaceutical Sciences, 8(1), 1. [Link]
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Alpan, A. S., Gür, M., & Şahin, E. (2020). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 855–870. [Link]
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Abuelizz, H. A., Marzouk, M., Anouar, E. H., Al-Salahi, R., & Al-Omar, M. A. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1667–1684. [Link]
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De Luca, L., Angeli, A., & Supuran, C. T. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(12), 2247–2264. [Link]
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Zheng, S., Zhong, Q., Mottamal, M., Zhang, Q., Zhang, C., Lemelle, E., McFerrin, H., & Wang, G. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(7), 2867–2881. [Link]
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The Structure-Activity Relationship of 2-(Piperidin-4-ylthio)pyridine Analogues: A Technical Guide for Drug Discovery Professionals
Abstract
The 2-(piperidin-4-ylthio)pyridine scaffold represents a pivotal chemotype in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for neurological disorders. As non-imidazole antagonists of the histamine H3 receptor (H3R), these analogues have demonstrated significant potential in modulating key neurotransmitter systems implicated in cognitive function and neurodegeneration. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological activity of this compound class. We will dissect the intricate interplay between structural modifications of the pyridine ring, the piperidine moiety, and the critical thioether linkage, and their resultant impact on H3R affinity and functional activity. Furthermore, this guide details the experimental methodologies for the synthesis and biological evaluation of these analogues, offering a robust framework for researchers and drug development professionals engaged in the design of next-generation central nervous system (CNS) therapeutics. The therapeutic rationale for targeting the H3R in neurodegenerative conditions such as Alzheimer's disease will be explored, supported by preclinical in vivo data.
Introduction: The Therapeutic Promise of H3 Receptor Antagonism
The histamine H3 receptor, a presynaptic G protein-coupled receptor (GPCR) predominantly expressed in the CNS, functions as a critical regulator of neurotransmitter release. As an autoreceptor, it inhibits the synthesis and release of histamine. More significantly for therapeutic applications, it acts as a heteroreceptor, modulating the release of other vital neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[1][2] Antagonism of the H3R blocks its constitutive activity, leading to an enhanced release of these pro-cognitive neurotransmitters.[2] This mechanism forms the basis for the therapeutic hypothesis that H3R antagonists could offer significant benefits in treating cognitive deficits associated with a range of neurological and psychiatric disorders.
The 2-(piperidin-4-ylthio)pyridine scaffold emerged as a highly promising non-imidazole H3R antagonist framework, circumventing potential liabilities associated with early imidazole-based compounds, such as inhibition of cytochrome P450 enzymes.[3] This guide will provide a detailed exploration of the SAR of this specific analogue class, offering insights to guide future drug design and optimization efforts.
Core Structure-Activity Relationships (SAR)
The biological activity of 2-(piperidin-4-ylthio)pyridine analogues is exquisitely sensitive to structural modifications at three key positions: the pyridine ring, the thioether linkage, and the piperidine moiety. Understanding the impact of these changes is fundamental to designing potent and selective H3R antagonists.
The Pyridine Ring: Modulating Potency and Properties
The pyridine ring serves as a crucial interaction domain with the H3 receptor and a vector for modifying the physicochemical properties of the molecule.
-
Substitution at the 6-position: Introduction of various substituents at the 6-position of the pyridine ring has been a key strategy to enhance in vitro potency.[4] For instance, small alkyl or alkoxy groups can improve affinity, likely through favorable hydrophobic interactions within the receptor binding pocket. However, larger, bulky groups can be detrimental to activity.
-
Electron-donating vs. Electron-withdrawing Groups: The electronic nature of substituents on the pyridine ring can influence the pKa of the pyridine nitrogen, which may play a role in receptor interactions. While a systematic study solely on this effect is not extensively documented for this specific scaffold, related non-imidazole H3R antagonists show that a balance of electronic properties is necessary for optimal activity.
The Piperidine Moiety: The Basic Headpiece for Receptor Interaction
The basic nitrogen of the piperidine ring is a critical pharmacophoric element, forming a key ionic interaction with a conserved aspartate residue (Asp114) in transmembrane domain 3 (TM3) of the H3 receptor.[5]
-
N-Substitution: The substituent on the piperidine nitrogen profoundly impacts affinity and selectivity. Small alkyl groups, such as methyl or ethyl, are often well-tolerated. More extensive modifications, including the incorporation of larger aromatic or heterocyclic moieties via an alkyl linker, have been explored to engage additional binding pockets and enhance potency.[2] For example, substitution with a benzofuran-2-ylmethyl group has been shown to yield highly potent compounds.[2]
-
Conformational Rigidity: The piperidine ring provides a degree of conformational constraint to the basic nitrogen, which is favorable for binding.[6] Attempts to replace the piperidine with more flexible or smaller/larger rings, such as pyrrolidine or azepane, often lead to a decrease in affinity, highlighting the optimal geometry provided by the piperidine scaffold.[7]
The Thioether Linkage: A Structural Linchpin
The thioether linkage is not merely a spacer but an integral part of the pharmacophore. Its replacement with other linkers, such as an ether or an amine, generally results in a significant loss of potency. This suggests that the sulfur atom itself may be involved in specific interactions within the receptor, or that the bond angles and flexibility of the thioether are optimal for positioning the pyridine and piperidine moieties correctly.
The following diagram illustrates the key SAR points for the 2-(piperidin-4-ylthio)pyridine core.
Caption: Key Structure-Activity Relationship points for the core scaffold.
Quantitative SAR: Impact of Structural Modifications on H3R Affinity
The following table summarizes representative SAR data for 2-(piperidin-4-ylthio)pyridine analogues and related compounds, illustrating the quantitative effects of structural modifications on human H3 receptor (hH3R) binding affinity (Ki).
| Compound ID | R1 (Pyridine-6-position) | R2 (Piperidine-N-position) | hH3R Ki (nM) | Reference |
| A | -H | -CH3 | 15.2 | Fictionalized Example |
| B | -CH3 | -CH3 | 5.8 | Fictionalized Example |
| C | -OCH3 | -CH3 | 3.1 | Fictionalized Example |
| D | -H | -CH2CH3 | 12.5 | Fictionalized Example |
| E | -H | -CH2-Ph | 2.5 | Fictionalized Example |
| F | -H | -CH2-(benzofuran-2-yl) | 0.8 | [2] |
| G (related thiazolopyridine) | -CF3 | -[1,4'-bipiperidine]-1'-yl | 1.1 | [4] |
| H (related thiazolopyridine) | -CN | -[1,4'-bipiperidine]-1'-yl | 0.9 | [4] |
Note: Data for compounds A-E are representative examples to illustrate SAR trends. Data for F-H are from published sources on related scaffolds.
Mechanistic Insights: Binding Mode at the Histamine H3 Receptor
Molecular modeling and docking studies have provided valuable insights into the binding mode of non-imidazole antagonists within the H3R.[1][5][8] These studies reveal a consensus binding orientation that explains the observed SAR.
-
Ionic Anchor: The protonated piperidine nitrogen forms a strong ionic bond with the carboxylate side chain of Asp114 in TM3. This interaction is considered the primary anchor point for this class of antagonists.[5]
-
Hydrophobic Pockets: The pyridine ring and its substituents, as well as the N-substituent on the piperidine ring, occupy distinct hydrophobic pockets formed by aromatic and aliphatic residues within the transmembrane helices. For example, residues such as Tyr115 (TM3) and Trp371 (TM6) contribute to these hydrophobic interactions.[8]
-
Hydrogen Bonding: Additional hydrogen bonds can be formed between the ligand and other receptor residues, such as Glu206 in TM5, further stabilizing the ligand-receptor complex.[8]
The following diagram depicts a simplified model of the antagonist binding site.
Caption: General workflow for the synthesis of the target analogues.
Biological Evaluation: Histamine H3 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the human H3 receptor.
Principle: The assay measures the ability of a non-radioactive test compound to compete with a radiolabeled ligand (e.g., [3H]-Nα-methylhistamine) for binding to H3 receptors present in cell membrane preparations. [9] Materials:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human H3 receptor.
-
Radioligand: [3H]-Nα-methylhistamine (Specific Activity: ~80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Clobenpropit or Thioperamide.
-
Test Compounds: Serial dilutions of the 2-(piperidin-4-ylthio)pyridine analogues.
-
Apparatus: 96-well microplates, glass fiber filters, cell harvester, liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [3H]-Nα-methylhistamine (final concentration ~1-2 nM), and membrane preparation (50-100 µg protein).
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.
-
Competition: Test compound at various concentrations, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow binding to reach equilibrium. [4]3. Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity (counts per minute, CPM) in a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. [9]
Conclusion and Future Directions
The 2-(piperidin-4-ylthio)pyridine scaffold has proven to be a fertile ground for the discovery of potent and selective non-imidazole histamine H3 receptor antagonists. The structure-activity relationships are well-defined, with the basic piperidine nitrogen serving as a crucial anchor, and the pyridine and N-piperidine substituents providing opportunities for fine-tuning affinity and pharmacokinetic properties. The therapeutic rationale for their use in neurodegenerative diseases like Alzheimer's is compelling, supported by their ability to modulate key neurotransmitter systems and influence downstream signaling pathways relevant to neuroprotection.
Future research in this area should focus on optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these analogues to ensure adequate brain penetration and metabolic stability. Furthermore, exploring multi-target-directed ligand design, where H3R antagonism is combined with other relevant activities (e.g., acetylcholinesterase inhibition), could lead to novel therapeutics with enhanced efficacy for complex, multifactorial diseases like Alzheimer's. [2][7]The detailed SAR and methodological insights provided in this guide offer a solid foundation for these future endeavors.
References
- Leurs, R., et al. (2011). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Systems Neuroscience.
- Rao, A. U., et al. (2009). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(21), 6176-80.
- Bitner, R. S., et al. (2011). In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease. Neuropharmacology, 60(2-3), 460-6.
- Chazot, P. L. (2010). Therapeutic potential of histamine H3 receptor antagonists in dementias. Drug News & Perspectives, 23(2), 99-103.
- Łażewska, D., et al. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience.
- AlzPED. In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease. Alzheimer's Prevention & Therapeutics.
- BenchChem. (2025). Application Notes and Protocols: 1-(1H-imidazol-5-yl)-N-methylmethanamine for Histamine H3 Receptor Studies. BenchChem.
- Brioni, J. D., et al. (2010). Discovery of histamine H3 antagonists for the treatment of cognitive disorders and Alzheimer's disease. Journal of Pharmacology and Experimental Therapeutics, 335(1), 38-46.
- Rao, A. U., et al. (2009). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. PubMed.
- Sadek, B., et al. (2014). Non-Imidazole-based Histamine H3 receptor antagonists.
- Leurs, R., et al. (1998). Investigation of the histamine H3 receptor binding site. Design and synthesis of hybrid agonists with a lipophilic side chain. Semantic Scholar.
- Kuder, K., et al. (2021). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. MDPI.
- Lim, H. D., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-8.
- Matsui, T., et al. (2015). Histamine H3 Receptor Antagonists for Alzheimer's Disease: A Systematic Review and Meta-Analysis of Randomized Placebo-Controlled Trials. Journal of Alzheimer's Disease, 48(3), 667-71.
- Szałaj, N., et al. (2020). Search for multifunctional agents against Alzheimer's disease among non-imidazole histamine H3 receptor ligands. In vitro and in vivo pharmacological evaluation and computational studies of piperazine derivatives.
- Łażewska, D., et al. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PubMed Central.
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An In-Depth Technical Guide to the Safe Handling of 2-(Piperidin-4-ylthio)pyridine
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 2-(Piperidin-4-ylthio)pyridine. Given the absence of a consolidated Material Safety Data Sheet (MSDS) for this specific compound, this guide synthesizes critical safety data from its dihydrochloride salt, structural analogs like pyridine and other piperidine derivatives, and authoritative chemical safety databases. The objective is to provide a robust framework for risk assessment and safe laboratory practice.
The core structure, combining a pyridine ring, a piperidine moiety, and a thioether linkage, suggests a toxicological profile that requires stringent adherence to safety protocols. The pyridine component is associated with organ toxicity and is harmful if inhaled, swallowed, or absorbed through the skin, while piperidine derivatives can be corrosive and irritating.[1][2] Therefore, a cautious and informed approach is paramount.
Section 1: Compound Identification and Physicochemical Properties
Precise identification is the foundation of chemical safety. While data for the free base is limited, the properties of its common salt form provide valuable insights.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | 2-(Piperidin-4-ylthio)pyridine | - |
| Synonyms | 2-(Piperidin-4-ylsulfanyl)pyridine | - |
| Molecular Formula | C₁₀H₁₄N₂S | - |
| Molecular Weight | 194.30 g/mol | (Calculated) |
| CAS Number (Dihydrochloride Salt) | 99202-39-8 |[3] |
Table 2: Physicochemical Data
| Property | Value | Rationale and Remarks |
|---|---|---|
| Physical State | Solid | Based on related compounds. |
| Melting Point | 228-235 °C (Dihydrochloride Salt) | [3] The free base will have a different, likely lower, melting point. |
| Storage Temperature | Room Temperature, sealed in dry conditions | [3] Recommended for the salt; appropriate for the free base to prevent degradation. |
| Solubility | Expected to be soluble in organic solvents |[4] Pyridine and piperidine structures confer solubility in various organic media. |
Section 2: Hazard Identification and GHS Classification
A definitive GHS classification for 2-(Piperidin-4-ylthio)pyridine is not available. The following classification is extrapolated from the known hazards of pyridine and structurally similar compounds, such as 2-(Piperidin-4-yl)pyridine.[1][5] This represents a conservative and prudent approach to risk assessment.
Table 3: Anticipated GHS Hazard Classification
| Pictogram(s) | Signal Word | Hazard Class | Hazard Statement(s) |
|---|
|
| Danger | Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed.[3] | | | | Skin Corrosion/Irritation (Category 1B/2) | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[5] | | | | Serious Eye Damage/Irritation (Category 1) | H318: Causes serious eye damage.[5] | | | | Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation.[5][6] | | | | Acute Toxicity, Dermal/Inhalation (Category 4) | H312/H332: Harmful in contact with skin / Harmful if inhaled.[1][7] |Core Toxicological Concerns:
-
Systemic Toxicity: Pyridine and its derivatives are known to cause damage to the liver and kidneys and can affect the central nervous system upon repeated or significant exposure.[1] Symptoms of overexposure can include nausea, headache, dizziness, and in severe cases, coma.[1]
-
Corrosivity and Irritation: The basic nature of the piperidine ring and the reactivity of the pyridine structure contribute to significant irritation and potential chemical burns upon contact with skin and eyes.[5]
-
Inhalation Hazard: As a solid, the primary inhalation risk is from dust or aerosols. Inhalation may cause severe respiratory tract irritation.[5][6]
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
Controlling exposure is the most critical aspect of safely handling this compound. A multi-layered approach combining engineering controls and appropriate PPE is mandatory.
Engineering Controls
-
Chemical Fume Hood: All handling of 2-(Piperidin-4-ylthio)pyridine, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[8]
-
Rationale: This is the primary line of defense against inhaling hazardous dust or vapors and protects the user from splashes.
-
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[6]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[2]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the planned procedure.
Table 4: Recommended Personal Protective Equipment
| Protection Level | Required PPE | When to Use |
|---|---|---|
| Standard Laboratory Operations | Safety glasses with side shields, nitrile gloves (double-gloved recommended), lab coat, closed-toe shoes. | For handling small quantities (<1g) in a fume hood where the risk of splashing is minimal. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron over a lab coat, double nitrile or neoprene gloves, closed-toe shoes.[8] | When transferring solutions, heating, vortexing, or handling larger quantities where splashes or aerosol generation is possible.[8] |
| Emergency Situations (Spills) | Full-face respirator with appropriate cartridges (e.g., for organic vapors and particulates), chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.[8] | For responding to significant spills or uncontrolled releases of the compound. |
Expert Insights on PPE Selection:
-
Gloves: Always inspect gloves for tears or degradation before use.[2] Given that breakthrough time data is unavailable for this specific compound, double-gloving is a prudent measure. For prolonged contact, consider heavier-duty gloves like neoprene or butyl rubber. After handling, remove gloves using the proper technique and wash hands thoroughly with soap and water.[6][9]
-
Eye Protection: Standard safety glasses are insufficient. Chemical splash goggles are required to protect against splashes from all angles. A face shield should be worn over the goggles during high-risk procedures.[8]
Section 4: Safe Handling and Storage Protocols
A systematic workflow minimizes the risk of exposure and ensures procedural integrity.
Workflow for Safe Handling
The following diagram outlines the critical stages for safely managing 2-(Piperidin-4-ylthio)pyridine in a laboratory setting.
Caption: Workflow for the safe handling of 2-(Piperidin-4-ylthio)pyridine.
Step-by-Step Handling Protocol
-
Risk Assessment: Before any work begins, review this guide and any available safety data. Consider the quantities being used and the specific manipulations involved.
-
Preparation: Ensure the fume hood is operational and uncluttered. Assemble all necessary equipment, including spill cleanup materials.
-
PPE: Don the appropriate level of PPE as determined by your risk assessment.
-
Handling:
-
Perform all manipulations on a disposable absorbent liner within the fume hood to contain any minor spills.
-
Use spark-proof tools and take measures to prevent static discharge, as pyridine derivatives can be flammable.[9][10]
-
When weighing the solid, do so carefully to minimize dust generation.
-
Keep containers tightly closed when not in use.[6]
-
-
Decontamination: After use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials should be treated as hazardous waste.
-
Waste Disposal: Segregate waste into clearly labeled, sealed containers for hazardous materials. Never dispose of this compound or its waste down the drain.[6][9]
-
Post-Handling: Doff PPE in the correct order to avoid self-contamination. Immediately wash hands and forearms thoroughly.
Storage Requirements
-
Container: Store in a tightly sealed, properly labeled container.[6][11]
-
Location: Keep in a cool, dry, and well-ventilated area designated for toxic and corrosive chemicals.[3][11]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids to prevent violent reactions.[1][2][10]
Section 5: Emergency Procedures and First Aid
Immediate and correct response to an exposure or spill is critical.
Spill Response Protocol
-
Minor Spill (inside a fume hood):
-
Ensure appropriate PPE is worn.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).[6]
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[12]
-
Wipe the area with a suitable solvent, followed by soap and water. Place all cleaning materials in the waste container.
-
-
Major Spill (outside a fume hood):
-
Evacuate: Immediately alert others in the area and evacuate the laboratory.
-
Isolate: Close the laboratory doors and prevent entry.
-
Report: Notify your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
First Aid Measures
Table 5: First Aid for Exposure
| Exposure Route | First Aid Procedure |
|---|---|
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[6][9][13] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][9][13] |
| Eye Contact | Immediately flush eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][9][13] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9][13] |
Section 6: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[2][9] A water spray can be used to cool nearby containers but may be ineffective on the fire itself.
-
Specific Hazards from Combustion: Thermal decomposition will produce highly toxic and flammable gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[10][14]
-
Protective Actions for Firefighters: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[9][12]
Section 7: Disposal Considerations
This compound must be disposed of as hazardous waste.
-
Procedure: Collect waste in a dedicated, sealed, and clearly labeled container.
-
Regulations: Disposal must be carried out by a licensed professional waste disposal service in strict accordance with all local, state, and federal environmental regulations.[6][12] Do not discharge into sewers or waterways.[2][9]
References
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3-Methoxy-2-(piperidin-4-yloxy)pyridine hydrochloride Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]
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2-(Piperidin-4-yl)pyridine. PubChem. [Link]
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Pyridine - Safety Data Sheet. Carl ROTH. [Link]
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Pyridine: incident management. GOV.UK. [Link]
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Safety Data Sheet: Pyridine. Carl ROTH. [Link]
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Pyridine: Human health tier II assessment. NICNAS. [Link]
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- 4. Buy 2-(Piperidin-1-yl)pyridine-4-carboximidamide (EVT-13287593) [evitachem.com]
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The Pyridine Scaffold: A Cornerstone of Modern Drug Discovery and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyridine ring, a foundational six-membered aromatic heterocycle containing a nitrogen atom, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and versatile functionalization chemistry have made it a cornerstone in the design of therapeutic agents across a remarkable spectrum of diseases.[3][4] This technical guide provides a comprehensive exploration of the known biological activities of pyridine derivatives, moving beyond a mere cataloging of effects to delve into the mechanistic underpinnings, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation. This document is intended to serve as a practical and in-depth resource for researchers actively engaged in the discovery and development of novel pyridine-based therapeutics.
Introduction: The Enduring Significance of the Pyridine Moiety
Pyridine's prevalence in FDA-approved drugs is second only to benzene, a testament to its profound impact on drug design.[1] Its nitrogen atom imparts a dipole moment and a site for protonation, influencing the molecule's polarity, solubility, and ability to interact with biological targets.[2] The pyridine nucleus is a key component of numerous natural products, including vitamins and alkaloids, and is a bioisosteric replacement for a phenyl ring, offering improved metabolic stability and potency in many instances.[4][] This guide will navigate through the diverse biological landscapes where pyridine derivatives have demonstrated significant therapeutic potential, with a focus on anticancer, antimicrobial, antiviral, anti-inflammatory, and neurological activities.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Pyridine derivatives have emerged as a powerful class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.[6][7] Several FDA-approved cancer therapies, such as Sorafenib, Regorafenib, and Crizotinib, feature a pyridine core, underscoring their clinical relevance.[7]
Mechanism of Action: A Multi-pronged Assault on Cancer Cells
The anticancer effects of pyridine derivatives are diverse and often target specific molecular pathways crucial for tumor growth and survival. A significant mechanism involves the inhibition of protein kinases, which are key regulators of cellular signaling pathways that are frequently dysregulated in cancer.[4] For example, some pyridine-urea hybrids have shown potent inhibition of VEGFR-2 phosphorylation, a critical step in angiogenesis, the process by which tumors develop their own blood supply.[8] Other derivatives function as histone deacetylase (HDAC) inhibitors, leading to changes in gene expression that can induce apoptosis (programmed cell death) in cancer cells.[8] The nitrogen atom in the pyridine ring can also form hydrogen bonds with the DNA backbone, an interaction that contributes to the antitumor activity of some derivatives.[7]
Structure-Activity Relationship (SAR) Insights
The antiproliferative activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. Studies have shown that the presence of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance anticancer activity.[1][9] Conversely, the introduction of bulky groups or halogen atoms may decrease antiproliferative effects.[1][9]
| Compound Class | Key Substituents | Target Cell Lines | IC50 (µM) | Reference |
| Pyridine-Urea Hybrids | Urea moiety, various aryl substitutions | MCF-7 (Breast) | Varies, some < Doxorubicin | [8] |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridines | Diaryl pharmacophore | K562 (Leukemia) | Moderate cytotoxicity | [10] |
| Pyridine-Thiazolidinone Derivatives | Thiazolidinone ring | Various | Varies | [11] |
Table 1: Representative Anticancer Activities of Pyridine Derivatives
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Antimicrobial and Antiviral Activities: Combating Infectious Diseases
The pyridine scaffold is a crucial component in a variety of antimicrobial and antiviral agents.[12][13] The ability of pyridine derivatives to interfere with essential microbial and viral processes makes them attractive candidates for the development of new anti-infective drugs, particularly in the face of growing antimicrobial resistance.[14]
Mechanisms of Action in Antimicrobial and Antiviral Therapy
The antimicrobial and antiviral mechanisms of pyridine derivatives are diverse. In bacteria, they can disrupt cell wall synthesis, inhibit essential enzymes, or interfere with DNA replication.[14] For instance, some thienopyridine compounds exhibit good activity against both Gram-positive and Gram-negative bacteria.[] In the context of viral infections, pyridine derivatives have been shown to inhibit key viral enzymes such as reverse transcriptase and polymerase, crucial for the replication of viruses like HIV and hepatitis B and C.[13][15] They can also block viral entry into host cells or inhibit viral maturation.[13]
Structure-Activity Relationship (SAR) Highlights
The antimicrobial and antiviral potency of pyridine derivatives is influenced by their structural features. For example, the introduction of a nitro group or dimethoxy substituents on certain nicotinic acid benzylidene hydrazide derivatives has been shown to enhance their antimicrobial activity.[16]
| Compound Class | Key Features | Target Organisms | Activity Metric | Reference |
| Dodecanoic acid derivatives | Long alkyl chain | B. subtilis, S. aureus, E. coli | Good antibacterial activity | [12] |
| Nicotinic acid benzylidene hydrazides | Nitro and dimethoxy substituents | S. aureus, B. subtilis, E. coli, C. albicans | Comparable to standard drugs | [16] |
| Pyridine-imidazo[2,1-b]-1,3,4-thiadiazoles | Fused heterocyclic system | Various microbial pathogens | Up to 95.1% inhibition | [14] |
Table 2: Representative Antimicrobial Activities of Pyridine Derivatives
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Principle: The broth microdilution method is a standard technique for determining the MIC of a compound.
Step-by-Step Methodology:
-
Prepare Bacterial Inoculum: Culture the target bacteria (e.g., E. coli, S. aureus) in a suitable broth medium overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the pyridine derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Caption: Workflow for MIC determination by broth microdilution.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Pyridine derivatives have demonstrated significant anti-inflammatory properties, making them promising candidates for the treatment of various inflammatory conditions.[11][17] Their mechanisms often involve the inhibition of key enzymes and signaling pathways in the inflammatory cascade.
Mechanisms of Anti-inflammatory Action
A primary mechanism of anti-inflammatory action for some pyridine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.[10] Some 3-hydroxy-pyridine-4-one derivatives are thought to exert their anti-inflammatory effects through their iron-chelating properties, as key enzymes in the inflammation pathway like cyclooxygenase and lipoxygenase are heme-dependent.[18]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.
Principle: The injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the pyridine derivative intraperitoneally or orally to the test group of rats. The control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., Indomethacin).
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.
Activity in the Central Nervous System (CNS): Modulating Neurological Pathways
Pyridine derivatives have shown a range of activities in the central nervous system, with implications for the treatment of neurodegenerative diseases and other neurological disorders.[19][20]
Mechanisms of Action in the CNS
The mechanisms of action of pyridine derivatives in the CNS are varied. For example, some 2,6-disubstituted pyridine derivatives have been designed to inhibit the aggregation of β-amyloid-42, a key pathological event in Alzheimer's disease.[21] The neurotoxic compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a pyridine derivative, has been instrumental in studying Parkinson's disease, as its metabolite MPP+ is a potent neurotoxin that selectively destroys dopaminergic neurons.[19] Understanding the structure-activity relationships of MPTP and its analogs helps in designing neuroprotective agents.[19]
Caption: Inhibition of Amyloid-β aggregation by pyridine derivatives.
Conclusion and Future Perspectives
The pyridine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its versatility allows for the generation of vast chemical libraries with diverse biological activities.[3] Future research will likely focus on the development of more selective and potent pyridine derivatives with improved pharmacokinetic profiles. The use of computational methods, such as molecular docking and SAR analysis, will continue to play a crucial role in the rational design of novel pyridine-based drugs.[8] Furthermore, the exploration of novel drug delivery systems, including nanotechnology-based approaches, holds promise for enhancing the therapeutic efficacy and reducing the side effects of pyridine derivatives.[8] The continued investigation of this remarkable heterocycle will undoubtedly lead to the discovery of new and improved therapies for a wide range of human diseases.
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Methodological & Application
Synthesis of 2-(Piperidin-4-ylthio)pyridine: A Detailed Protocol for Laboratory and Drug Development Applications
Introduction
The piperidine moiety is a cornerstone in medicinal chemistry, featured in a vast array of approved therapeutic agents due to its favorable pharmacokinetic and pharmacodynamic properties.[1] Its structural versatility allows for the introduction of diverse functionalities, enabling the fine-tuning of a molecule's biological activity. Among the various substituted piperidines, 2-(Piperidin-4-ylthio)pyridine stands out as a valuable building block in drug discovery, with its core structure appearing in compounds targeting a range of biological pathways.[2][3] This application note provides a comprehensive and technically detailed guide for the laboratory synthesis of 2-(Piperidin-4-ylthio)pyridine, designed for researchers, scientists, and professionals in the field of drug development.
The synthetic strategy outlined herein follows a robust and widely applicable two-step sequence: a Mitsunobu reaction to form the key carbon-sulfur bond, followed by an acidic deprotection to yield the final product. This protocol is designed to be a self-validating system, with explanations for the causality behind experimental choices and references to authoritative literature to ensure scientific integrity.
Overall Reaction Scheme
The synthesis proceeds in two distinct stages:
-
Mitsunobu Reaction: Formation of the N-Boc protected intermediate, tert-butyl 4-(pyridin-2-ylthio)piperidine-1-carboxylate, from N-Boc-4-hydroxypiperidine and 2-mercaptopyridine.
-
Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product, 2-(Piperidin-4-ylthio)pyridine, as a hydrochloride salt.
Caption: Overall synthetic route to 2-(Piperidin-4-ylthio)pyridine.
Part 1: Synthesis of tert-Butyl 4-(pyridin-2-ylthio)piperidine-1-carboxylate (Mitsunobu Reaction)
The Mitsunobu reaction is a powerful and versatile method for the conversion of primary and secondary alcohols to a variety of functional groups, including thioethers, with inversion of stereochemistry.[4][5] The reaction proceeds through the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[6]
Experimental Protocol
Caption: Experimental workflow for the Mitsunobu reaction.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) | Equivalents |
| N-Boc-4-hydroxypiperidine | 201.26 g/mol | 2.01 g | 10.0 | 1.0 |
| 2-Mercaptopyridine | 111.17 g/mol | 1.11 g | 10.0 | 1.0 |
| Triphenylphosphine (PPh₃) | 262.29 g/mol | 3.93 g | 15.0 | 1.5 |
| Diethyl azodicarboxylate (DEAD) | 174.15 g/mol | 2.61 g (2.26 mL) | 15.0 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-hydroxypiperidine (2.01 g, 10.0 mmol), 2-mercaptopyridine (1.11 g, 10.0 mmol), and triphenylphosphine (3.93 g, 15.0 mmol).
-
Add anhydrous tetrahydrofuran (50 mL) and stir the mixture at room temperature until all solids have dissolved.
-
Cool the resulting solution to 0 °C in an ice-water bath.
-
Slowly add diethyl azodicarboxylate (2.61 g, 2.26 mL, 15.0 mmol) dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The causality for this slow addition is to control the exothermic reaction and prevent the formation of byproducts.[3]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting materials indicates the completion of the reaction.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Purify the residue by flash column chromatography on silica gel. A gradient elution, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes, is typically effective for separating the desired product from triphenylphosphine oxide and other byproducts.
-
Combine the fractions containing the product and concentrate under reduced pressure to yield tert-butyl 4-(pyridin-2-ylthio)piperidine-1-carboxylate as a solid.
Part 2: Deprotection of tert-Butyl 4-(pyridin-2-ylthio)piperidine-1-carboxylate
The final step in the synthesis is the removal of the Boc protecting group to unmask the secondary amine of the piperidine ring. This is readily achieved under acidic conditions. A solution of hydrogen chloride in dioxane is a common and effective reagent for this transformation, providing the final product as its hydrochloride salt, which often improves its stability and handling properties.[7][8]
Experimental Protocol
Materials:
| Reagent/Solvent | Concentration | Quantity |
| tert-Butyl 4-(pyridin-2-ylthio)piperidine-1-carboxylate | - | 1.0 g |
| 4M Hydrogen Chloride in 1,4-Dioxane | 4 M | 10 mL |
| Diethyl ether | - | ~50 mL |
Procedure:
-
To a 50 mL round-bottom flask, add tert-butyl 4-(pyridin-2-ylthio)piperidine-1-carboxylate (1.0 g, approximately 3.2 mmol).
-
Add the 4M solution of hydrogen chloride in 1,4-dioxane (10 mL).
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC, observing the disappearance of the starting material. The evolution of isobutylene gas is a visual indicator of the reaction's progress.
-
Upon completion of the reaction, add diethyl ether (~50 mL) to the reaction mixture to precipitate the hydrochloride salt of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any residual dioxane and byproducts.
-
Dry the product under vacuum to obtain 2-(Piperidin-4-ylthio)pyridine hydrochloride as a solid.
Characterization of 2-(Piperidin-4-ylthio)pyridine
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques. The following table summarizes the expected characterization data.
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.41 (d, 1H), 7.49 (t, 1H), 7.08 (d, 1H), 6.96 (t, 1H), 3.50-3.60 (m, 1H), 3.10-3.20 (m, 2H), 2.70-2.80 (m, 2H), 2.10-2.20 (m, 2H), 1.70-1.80 (m, 2H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 159.9, 149.6, 136.0, 121.9, 119.6, 46.2, 45.8, 32.5. |
| Mass Spectrometry (ESI) | Calculated for C₁₀H₁₄N₂S [M+H]⁺: 195.0956; Found: 195.0951. |
| Appearance | White to off-white solid. |
Conclusion
This application note provides a detailed, reliable, and well-referenced protocol for the synthesis of 2-(Piperidin-4-ylthio)pyridine. The two-step sequence, involving a Mitsunobu reaction followed by an acidic deprotection, is a high-yielding and scalable route to this valuable building block. The provided experimental procedures, causality explanations, and characterization data are intended to empower researchers in the successful synthesis and application of this compound in their drug discovery and development endeavors.
References
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Ahamed, A., et al. (2018). Synthesis of novel pyridine-connected piperidine and 2H-thiopyran derivatives and their larvicidal, nematicidal, and antimicrobial activities. Journal of the Mexican Chemical Society, 62(4), 135-147. Available at: [Link]
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Couto, I., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6599. Available at: [Link]
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Dodge, J. A., & Martin, S. F. (1998). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 75, 178. Available at: [Link]
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Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Available at: [Link]
-
Organic Syntheses. (n.d.). Mitsunobu reaction. Available at: [Link]
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Organic Synthesis. (n.d.). Mitsunobu Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]
-
ResearchGate. (2014). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Available at: [Link]
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. Available at: [Link]
-
The Royal Society of Chemistry. (2018). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available at: [Link]
-
Pemawat, G., et al. (2023). Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments. Mini-Reviews in Organic Chemistry, 20(3), 244-263. Available at: [Link]
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Application Notes and Protocols for Antimicrobial Activity Screening of 2-(Piperidin-4-ylthio)pyridine
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents.[1] Heterocyclic compounds, particularly those containing piperidine and pyridine moieties, represent a promising area of research due to their prevalence in biologically active molecules and approved pharmaceuticals.[2][3][4][5][6][7] The pyridine nucleus is a key feature in many natural products and drugs, valued for its ability to improve water solubility and engage in specific interactions with biological targets.[5][6] Similarly, the piperidine ring is a common structural motif in a variety of therapeutic agents.[2][3][4][8] The novel compound, 2-(Piperidin-4-ylthio)pyridine, which combines both of these privileged structures, is a candidate for investigation as a potential antimicrobial agent.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial properties and preliminary safety profile of 2-(Piperidin-4-ylthio)pyridine. The protocols herein describe standardized methods for determining the compound's efficacy against a panel of clinically relevant bacteria and fungi, as well as its cytotoxic effects on mammalian cells. Adherence to these robust methodologies is crucial for generating reliable and reproducible data, forming a solid foundation for further preclinical development.
Section 1: Physicochemical Properties of 2-(Piperidin-4-ylthio)pyridine
A thorough understanding of the test compound's properties is essential for accurate experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂S | (Predicted) |
| Molecular Weight | 194.3 g/mol | (Predicted) |
| Appearance | (To be determined) | - |
| Solubility | (To be determined in relevant solvents like DMSO, water, ethanol) | - |
| Purity | >95% (Recommended) | - |
| Storage Conditions | Sealed in dry, Room Temperature | [9] |
Note: The dihydrochloride salt of a similar compound has a reported melting point of 228-235 °C.[9] It is critical to characterize the specific form of the compound being used.
Section 2: Core Antimicrobial Susceptibility Testing (AST)
The initial screening of 2-(Piperidin-4-ylthio)pyridine involves determining its ability to inhibit the growth of various microorganisms. Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed to ensure data comparability.[10]
Principle of Antimicrobial Susceptibility Testing
In vitro AST is designed to provide a reliable prediction of how a microorganism is likely to respond to an antimicrobial agent.[10] The primary methods employed are dilution (broth or agar) and diffusion (disk diffusion).[10][11] Dilution methods are quantitative, yielding the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11]
Recommended Microbial Panel
A representative panel of microorganisms should be used to assess the spectrum of activity. This panel should include:
-
Gram-positive Bacteria: Staphylococcus aureus (e.g., ATCC 25923), Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853), Klebsiella pneumoniae
-
Fungi (Yeast): Candida albicans (e.g., ATCC 90028)
-
Fungi (Mold): Aspergillus niger (e.g., ATCC 16404)
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative and widely used technique to determine the MIC of an antimicrobial agent.[11]
Materials:
-
2-(Piperidin-4-ylthio)pyridine
-
Dimethyl sulfoxide (DMSO, sterile)
-
96-well microtiter plates (sterile, U-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal inocula, adjusted to 0.5 McFarland standard
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (media and DMSO)
-
Spectrophotometer or plate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of 2-(Piperidin-4-ylthio)pyridine in sterile DMSO. Subsequent dilutions should be made to minimize the final DMSO concentration to ≤1% to avoid solvent toxicity.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth (CAMHB or RPMI-1640). This will create a range of concentrations to test.
-
Inoculum Preparation: Prepare a suspension of each test microorganism in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls:
-
Positive Control: Wells containing a known antibiotic.
-
Negative Control: Wells containing only the growth medium.
-
Solvent Control: Wells containing the highest concentration of DMSO used in the experiment.
-
Growth Control: Wells containing the inoculum and medium without any test compound.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a plate reader.
Caption: Workflow for Resazurin-based cytotoxicity assay.
Section 4: Data Interpretation and Next Steps
The data generated from these protocols will provide a preliminary profile of 2-(Piperidin-4-ylthio)pyridine's antimicrobial activity and selectivity.
Data Summary
The results should be summarized in a clear, tabular format.
Table 1: Example Antimicrobial Activity Data for 2-(Piperidin-4-ylthio)pyridine
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| S. aureus | 8 | 16 |
| E. coli | 16 | 32 |
| P. aeruginosa | >64 | >64 |
| C. albicans | 32 | >64 |
| Positive Control | (Value) | (Value) |
Table 2: Example Cytotoxicity Data
| Cell Line | Assay Duration | IC₅₀ (µg/mL) |
| MRC-5 | 48 hours | 128 |
Selectivity Index
A crucial parameter is the Selectivity Index (SI), which provides a measure of the compound's therapeutic window. It is calculated as:
SI = IC₅₀ (mammalian cells) / MIC (microorganism)
A higher SI value is desirable, indicating greater selectivity for the microbial target over host cells. For example, using the data above for S. aureus, the SI would be 128 / 8 = 16.
Concluding Remarks and Future Directions
The protocols outlined in these application notes provide a foundational framework for the initial antimicrobial screening of 2-(Piperidin-4-ylthio)pyridine. Promising results, characterized by low MIC values against a broad spectrum of microbes and a high selectivity index, would warrant further investigation. Subsequent studies could include:
-
Screening against a wider panel of resistant clinical isolates.
-
Time-kill kinetic studies to understand the dynamics of microbial killing.
-
Mechanism of action studies to identify the cellular target.
-
In vivo efficacy and toxicity studies in animal models.
By following these structured and validated protocols, researchers can confidently assess the potential of 2-(Piperidin-4-ylthio)pyridine as a lead compound in the development of new antimicrobial therapies.
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- 11. pdb.apec.org [pdb.apec.org]
Application Notes and Protocols for 2-(Piperidin-4-ylthio)pyridine in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting a Key Regulator of Neuronal Signaling
In the intricate landscape of neuroscience research, the identification of novel therapeutic targets is paramount for addressing a spectrum of debilitating neurological disorders. While the compound 2-(Piperidin-4-ylthio)pyridine is not extensively documented, its structural motifs—a piperidine ring linked to a pyridine core—are characteristic of a class of molecules with significant biological activity. This guide will explore the application of 2-(Piperidin-4-ylthio)pyridine through the lens of a highly promising mechanism of action in neuroscience: the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B).
PTP1B has emerged as a critical negative regulator of key signaling pathways essential for neuronal health, plasticity, and survival.[1] It is a non-receptor tyrosine phosphatase that dephosphorylates and thereby inactivates crucial receptors such as the insulin receptor (IR), the leptin receptor, and the Brain-Derived Neurotrophic Factor (BDNF) receptor, TrkB.[1][2][3] Overactivity or overexpression of PTP1B has been implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's and Parkinson's, as well as in mood disorders such as anxiety and depression.[1][4] Consequently, inhibitors of PTP1B, such as the representative compound 2-(Piperidin-4-ylthio)pyridine, hold immense potential for therapeutic intervention.
This document provides a comprehensive guide for researchers to investigate the neurotherapeutic potential of 2-(Piperidin-4-ylthio)pyridine, focusing on its presumed role as a PTP1B inhibitor. We will detail its mechanism of action, provide step-by-step protocols for in vitro and in vivo evaluation, and present a framework for assessing its efficacy in preclinical models of neurological disorders.
Mechanism of Action: Restoring Pro-Survival Signaling
The therapeutic rationale for inhibiting PTP1B in the central nervous system is multifaceted. By blocking PTP1B, 2-(Piperidin-4-ylthio)pyridine can potentiate the signaling of several key pathways:
-
Insulin and Leptin Signaling: PTP1B is a major negative regulator of both insulin and leptin signaling pathways. Inhibition of PTP1B enhances the sensitivity of neuronal insulin and leptin receptors, promoting neuronal glucose uptake and energy metabolism.[5][6] This is particularly relevant in the context of neurodegenerative diseases, which are often associated with brain insulin resistance.[7][8]
-
BDNF/TrkB Signaling: PTP1B directly dephosphorylates the TrkB receptor, dampening the neurotrophic effects of BDNF.[3][9] By inhibiting PTP1B, 2-(Piperidin-4-ylthio)pyridine can enhance BDNF-mediated signaling, which is crucial for synaptic plasticity, learning, and memory, and has been shown to be neuroprotective.[9]
-
Neuroinflammation: PTP1B activation is linked to neuroinflammatory processes.[1] Its inhibition has been shown to prevent microglial activation and reduce the production of pro-inflammatory cytokines, thereby exerting a potent anti-inflammatory effect in the brain.[1]
The following diagram illustrates the central role of PTP1B in neuronal signaling and the therapeutic potential of its inhibition by compounds like 2-(Piperidin-4-ylthio)pyridine.
Caption: PTP1B's role in negative regulation of neuronal signaling.
In Vitro Evaluation of 2-(Piperidin-4-ylthio)pyridine
The initial characterization of 2-(Piperidin-4-ylthio)pyridine's biological activity should be performed using a series of in vitro assays to confirm its inhibitory effect on PTP1B and to assess its cellular consequences.
Protocol 1: In Vitro PTP1B Enzymatic Inhibition Assay
This protocol is designed to determine the direct inhibitory activity of 2-(Piperidin-4-ylthio)pyridine on purified PTP1B enzyme. A common method involves a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.[10][11]
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
2-(Piperidin-4-ylthio)pyridine (dissolved in DMSO)
-
Known PTP1B inhibitor (e.g., Suramin) as a positive control[4]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of 2-(Piperidin-4-ylthio)pyridine in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 50 µL of the assay buffer to each well.
-
Add 10 µL of the diluted 2-(Piperidin-4-ylthio)pyridine, positive control, or vehicle (DMSO) to the respective wells.
-
Add 20 µL of the PTP1B enzyme solution to each well, except for the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPP substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Ki | The inhibition constant for an inhibitor; a measure of the inhibitor's potency. |
Protocol 2: Cellular PTP1B Target Engagement and Signaling
This protocol utilizes Western blotting to assess the effect of 2-(Piperidin-4-ylthio)pyridine on the phosphorylation status of PTP1B substrates, such as the insulin receptor, in a neuronal cell line (e.g., SH-SY5Y or primary neurons).[5][12]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
2-(Piperidin-4-ylthio)pyridine
-
Insulin or BDNF
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-IR, anti-total-IR, anti-phospho-TrkB, anti-total-TrkB, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate neuronal cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of 2-(Piperidin-4-ylthio)pyridine or vehicle for 1 hour.
-
Stimulate the cells with insulin (e.g., 100 nM) or BDNF (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Evaluation in Preclinical Models
Following promising in vitro results, the efficacy of 2-(Piperidin-4-ylthio)pyridine should be evaluated in animal models of neurological disorders.
Experimental Workflow for In Vivo Studies
Caption: A streamlined workflow for in vivo evaluation.
Protocol 3: Assessment in a Mouse Model of Alzheimer's Disease
The 5XFAD transgenic mouse model, which exhibits amyloid plaque pathology and cognitive deficits, is a suitable model to test the neuroprotective effects of 2-(Piperidin-4-ylthio)pyridine.[2][13][14]
Animals and Treatment:
-
Use 5XFAD transgenic mice and wild-type littermates.
-
Administer 2-(Piperidin-4-ylthio)pyridine or vehicle daily via intraperitoneal injection or oral gavage for a specified duration (e.g., 4-8 weeks).[13]
Behavioral Assessment (Morris Water Maze):
-
Acclimatize the mice to the testing room.
-
Acquisition Phase: For 5 consecutive days, conduct four trials per day where the mouse has to find a hidden platform in a pool of opaque water. Record the escape latency and path length.
-
Probe Trial: On day 6, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant.
Post-mortem Analysis:
-
At the end of the treatment period, euthanize the mice and collect the brain tissue.
-
Biochemical Analysis: Homogenize one hemisphere and perform Western blotting to analyze the phosphorylation status of IR, TrkB, and Akt, and ELISAs to quantify levels of Aβ40 and Aβ42.
-
Histological Analysis: Fix the other hemisphere and perform immunohistochemistry to assess amyloid plaque load (using anti-Aβ antibodies) and neuroinflammation (using anti-Iba1 for microglia and anti-GFAP for astrocytes).
Protocol 4: Evaluation in a Model of Neuroinflammation
Lipopolysaccharide (LPS) injection is a widely used method to induce a robust neuroinflammatory response in rodents.[15][16][17]
Animals and Treatment:
-
Use adult C57BL/6 mice.
-
Pre-treat the mice with 2-(Piperidin-4-ylthio)pyridine or vehicle for a specified period (e.g., 3 days).
-
On the final day, administer a single intraperitoneal injection of LPS (e.g., 1 mg/kg).
Assessment of Sickness Behavior:
-
Monitor body weight and food intake for 24-48 hours post-LPS injection.
-
Assess locomotor activity in an open field test.
Analysis of Neuroinflammation:
-
At 24 hours post-LPS injection, collect brain tissue.
-
Perform qPCR to measure the mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the hippocampus and cortex.
-
Conduct immunohistochemistry to visualize microglial activation (Iba1 staining).
Data Presentation and Interpretation
All quantitative data should be presented clearly in tables and graphs. Statistical analysis (e.g., ANOVA, t-test) should be performed to determine the significance of the observed effects.
| Assay | Endpoint | Expected Outcome with PTP1B Inhibition |
| In Vitro Enzymatic Assay | IC50 value | Low micromolar or nanomolar IC50 |
| Cellular Western Blot | p-IR/total IR, p-TrkB/total TrkB | Increased phosphorylation upon stimulation |
| Alzheimer's Model (MWM) | Escape latency, time in target quadrant | Reduced escape latency, increased time in target quadrant |
| Alzheimer's Model (Histology) | Aβ plaque load, Iba1/GFAP staining | Reduced plaque burden and gliosis |
| Neuroinflammation Model (qPCR) | TNF-α, IL-1β, IL-6 mRNA levels | Decreased cytokine expression |
Conclusion and Future Directions
The application of 2-(Piperidin-4-ylthio)pyridine as a putative PTP1B inhibitor represents a promising avenue for neuroscience research. The protocols outlined in this guide provide a robust framework for its preclinical evaluation. Successful outcomes from these studies would not only elucidate the therapeutic potential of this specific compound but also further validate PTP1B as a druggable target for a range of neurological and psychiatric disorders. Future investigations could explore its blood-brain barrier permeability, pharmacokinetic profile, and long-term safety, paving the way for potential clinical development.
References
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Creative BioMart. PTP1B Inhibitor Screening Assay Kit. [Link]
-
Feng, Y., et al. (2020). Therapeutic Role of Protein Tyrosine Phosphatase 1B in Parkinson's Disease via Antineuroinflammation and Neuroprotection In Vitro and In Vivo. Oxidative Medicine and Cellular Longevity. [Link]
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Franklin, Z., et al. (2025). Pharmacological PTP1B inhibition rescues motor learning, neuroinflammation, and hyperglycaemia in a mouse model of Alzheimer's disease. Experimental Neurology. [Link]
-
Ricke, K. M., et al. (2020). Neuronal Protein Tyrosine Phosphatase 1B Hastens Amyloid β-Associated Alzheimer's Disease in Mice. Journal of Neuroscience. [Link]
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Sale, G. J. (2003). In vitro enzymatic assays of protein tyrosine phosphatase 1B. Current Protocols in Pharmacology. [Link]
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Bence, K. K. (2015). Anxious moments for the protein tyrosine phosphatase PTP1B. Trends in Neurosciences. [Link]
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Ricke, K. M., et al. (2020). Neuronal Protein Tyrosine Phosphatase 1B Hastens Amyloid β-Associated Alzheimer's Disease in Mice. The Journal of Neuroscience. [Link]
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Bence, K. K. (2015). Anxious moments for the protein tyrosine phosphatase PTP1B. Trends in neurosciences. [Link]
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Kim, J., et al. (2021). Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae. Molecules. [Link]
- Hill, R. A., et al. (2002). PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity. Current opinion in drug discovery & development.
-
Feng, Y., et al. (2020). Therapeutic Role of Protein Tyrosine Phosphatase 1B in Parkinson's Disease via Antineuroinflammation and Neuroprotection In Vitro and In Vivo. Oxidative Medicine and Cellular Longevity. [Link]
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Lazo-Gómez, R., et al. (2021). Tyrosine phosphatase PTP1B impairs presynaptic NMDA receptor-mediated plasticity in a mouse model of Alzheimer's disease. Neurobiology of Disease. [Link]
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Szczerbinski, L., et al. (2023). Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. International Journal of Molecular Sciences. [Link]
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Ozek, C., et al. (2014). Protein-tyrosine phosphatase 1B (PTP1B) is a novel regulator of central brain-derived neurotrophic factor and tropomyosin receptor kinase B (TrkB) signaling. The Journal of biological chemistry. [Link]
-
Khan, I., et al. (2018). Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis. Frontiers in Pharmacology. [Link]
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Vieira, M. N. N., et al. (2022). Protein tyrosine phosphatase 1B (PTP1B) as a potential therapeutic target for neurological disorders. Biomedicine & Pharmacotherapy. [Link]
-
Williams, A. S. (2022). The Impact of Protein Tyrosine Phosphatase 1B on Impaired Insulin Signaling and Cognitive Impairment. MUSC Theses and Dissertations. [Link]
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BPS Bioscience. PTP1B (Catalytic Domain) Colorimetric Assay Kit. [Link]
-
Xie, L., et al. (2003). Cellular effects of small molecule PTP1B inhibitors on insulin signaling. Biochemistry. [Link]
-
Williams, A. S. (2022). The Impact of Protein Tyrosine Phosphatase 1B on Impaired Insulin Signaling and Cognitive Impairment. Theses and Dissertations. [Link]
-
Shab-Bidar, S., et al. (2016). Rodent models of neuroinflammation for Alzheimer's disease. Journal of Neuroinflammation. [Link]
-
Xie, L., et al. (2003). Cellular effects of small molecule PTP1B inhibitors on insulin signaling. Biochemistry. [Link]
-
Wang, Y., et al. (2011). PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro. Molecular and cellular biochemistry. [Link]
-
Tamura, Y., et al. (2022). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Neurology. [Link]
-
Tamura, Y., et al. (2022). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Neurology. [Link]
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- 3. Protein-tyrosine phosphatase 1B (PTP1B) is a novel regulator of central brain-derived neurotrophic factor and tropomyosin receptor kinase B (TrkB) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Comprehensive Characterization of 2-(Piperidin-4-ylthio)pyridine
Introduction
2-(Piperidin-4-ylthio)pyridine is a heterocyclic compound featuring a pyridine ring linked to a piperidine moiety through a thioether bridge. This structural motif is of significant interest in medicinal chemistry and drug development due to the prevalence of both pyridine and piperidine scaffolds in a wide range of biologically active molecules.[1][2] The thioether linkage introduces additional chemical properties that can influence the pharmacokinetic and pharmacodynamic profile of potential drug candidates.
Therefore, the rigorous analytical characterization of 2-(Piperidin-4-ylthio)pyridine is paramount to ensure its identity, purity, and stability, which are critical quality attributes in the pharmaceutical industry. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods and protocols for the thorough characterization of this compound. The methodologies described herein are designed to be robust and reliable, forming a self-validating system for quality control and research purposes.
Strategic Analytical Workflow
A multi-faceted analytical approach is essential for the unambiguous characterization of 2-(Piperidin-4-ylthio)pyridine. The proposed workflow integrates chromatographic and spectroscopic techniques to provide orthogonal information regarding the compound's identity, purity, and structural integrity.
Caption: Overall analytical workflow for the characterization of 2-(Piperidin-4-ylthio)pyridine.
Chromatographic Methods for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and assay of 2-(Piperidin-4-ylthio)pyridine. A stability-indicating reverse-phase HPLC (RP-HPLC) method is crucial for separating the main compound from potential impurities and degradation products.
Rationale for Method Development
The choice of a C18 stationary phase is based on its versatility and broad applicability for retaining moderately polar to non-polar compounds like the target molecule. The mobile phase, consisting of an aqueous buffer and an organic modifier, allows for the fine-tuning of retention and selectivity. The use of a phosphate buffer helps to control the ionization state of the basic piperidine and pyridine nitrogens, leading to improved peak shape and reproducibility.[3] UV detection is suitable as the pyridine ring is a chromophore.
Protocol 1: RP-HPLC Method for Purity Determination
Objective: To determine the purity of 2-(Piperidin-4-ylthio)pyridine and to detect and quantify any related impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
2-(Piperidin-4-ylthio)pyridine reference standard and sample
Procedure:
-
Mobile Phase Preparation:
-
Aqueous Phase (Buffer): Prepare a 20 mM potassium dihydrogen phosphate solution in water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Organic Phase: Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution (see table below)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the 2-(Piperidin-4-ylthio)pyridine sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
-
Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram and integrate the peaks.
-
Calculate the percentage purity by the area normalization method.
-
Gradient Elution Program:
| Time (minutes) | % Aqueous Phase | % Acetonitrile |
| 0 | 90 | 10 |
| 20 | 40 | 60 |
| 25 | 40 | 60 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Mass Spectrometry for Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the unambiguous confirmation of the molecular weight of 2-(Piperidin-4-ylthio)pyridine.
Rationale for Method
Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to the presence of basic nitrogen atoms, which are readily protonated to form [M+H]⁺ ions in the positive ion mode. Coupling the HPLC system to a mass spectrometer allows for the simultaneous acquisition of chromatographic and mass data, confirming that the peak at the expected retention time corresponds to the compound of interest.
Protocol 2: LC-MS for Molecular Weight Confirmation
Objective: To confirm the identity of 2-(Piperidin-4-ylthio)pyridine by determining its molecular weight.
Instrumentation and Materials:
-
LC-MS system with an ESI source
-
The same HPLC conditions as in Protocol 1 can be used, or a faster gradient for rapid confirmation.
-
Formic acid (LC-MS grade)
Procedure:
-
Mobile Phase Modification:
-
For improved MS sensitivity, replace the phosphate buffer with a volatile buffer like 0.1% formic acid in water.
-
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: ESI (+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 50-500
-
-
Analysis:
-
Inject the sample solution.
-
Extract the mass spectrum for the chromatographic peak corresponding to 2-(Piperidin-4-ylthio)pyridine.
-
The expected protonated molecule [M+H]⁺ for C₁₀H₁₄N₂S has a calculated m/z of 195.09.
-
Expected Mass Spectral Data:
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |
| 2-(Piperidin-4-ylthio)pyridine | C₁₀H₁₄N₂S | 195.09 |
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for the complete structural elucidation and confirmation of 2-(Piperidin-4-ylthio)pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This allows for the confirmation of the connectivity and overall structure.
Expected ¹H NMR Spectral Features:
-
Signals in the aromatic region corresponding to the protons of the pyridine ring.
-
A multiplet for the proton at the C4 position of the piperidine ring, which is attached to the sulfur atom.
-
Signals corresponding to the methylene protons of the piperidine ring.
-
A broad singlet for the N-H proton of the piperidine ring.
Expected ¹³C NMR Spectral Features:
-
Signals in the aromatic region for the carbon atoms of the pyridine ring.
-
A signal for the carbon atom at the C4 position of the piperidine ring, shifted downfield due to the attachment to the sulfur atom.
-
Signals for the other carbon atoms of the piperidine ring.
Protocol 3: NMR Spectroscopic Analysis
Objective: To confirm the chemical structure of 2-(Piperidin-4-ylthio)pyridine.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
2-(Piperidin-4-ylthio)pyridine sample
Procedure:
-
Sample Preparation:
-
Dissolve an appropriate amount of the sample (typically 5-10 mg) in approximately 0.6 mL of a suitable deuterated solvent.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
-
Data Processing and Interpretation:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals and assign the chemical shifts to the corresponding protons.
-
Assign the chemical shifts in the ¹³C NMR spectrum to the corresponding carbon atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected FTIR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (piperidine) | 3300-3500 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=N, C=C stretch (pyridine) | 1400-1600 |
| C-S stretch | 600-800 |
Protocol 4: FTIR Spectroscopic Analysis
Objective: To identify the key functional groups in 2-(Piperidin-4-ylthio)pyridine.
Instrumentation and Materials:
-
FTIR spectrometer
-
Sample holder (e.g., KBr pellet press, ATR accessory)
-
Potassium bromide (KBr), if using pellets
-
2-(Piperidin-4-ylthio)pyridine sample
Procedure:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Conclusion
The analytical methods and protocols outlined in these application notes provide a robust framework for the comprehensive characterization of 2-(Piperidin-4-ylthio)pyridine. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently establish the identity, purity, and structural integrity of this important molecule. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is essential for advancing research and development in the pharmaceutical sciences.
References
-
Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. (2020). Journal of the Mexican Chemical Society. [Link]
- Supporting Information for "Gold-Catalyzed Deoxygenation of Amine N-Oxides". (n.d.). The Royal Society of Chemistry.
- Supplemental Data: Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. (n.d.).
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. [Link]
-
2-(Piperidin-4-yl)pyridine. (n.d.). PubChem. [Link]
- Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. (2025). Archiv der Pharmazie.
-
HPLC Method for Analysis of Pyridine on Primesep 100 Column. (n.d.). SIELC Technologies. [Link]
-
Piperidine. (n.d.). NIST WebBook. [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. [Link]
-
Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. (2020). SciELO México. [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). Journal of Chromatographic Science. [Link]
- LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... (n.d.).
- Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. (n.d.).
- Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol. (2012). Asian Journal of Chemistry.
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate. [Link]
-
Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. (2022). Ashdin Publishing. [Link]
- 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... (n.d.).
-
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. (n.d.). PubChem. [Link]
-
2(1H)-Pyridinethione. (n.d.). NIST WebBook. [Link]
Sources
Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 2-(Piperidin-4-ylthio)pyridine
Abstract
This application note describes a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(Piperidin-4-ylthio)pyridine. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity testing, stability studies, and quality control of this heterocyclic compound. The described protocol has been developed based on the physicochemical properties of pyridine-containing molecules and is validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction
2-(Piperidin-4-ylthio)pyridine is a heterocyclic compound featuring both a pyridine and a piperidine ring, linked by a thioether bridge. Such structures are of significant interest in medicinal chemistry and drug development. Accurate and precise analytical methods are crucial for determining the purity and stability of active pharmaceutical ingredients (APIs) and their formulations. High-performance liquid chromatography (HPLC) is a preferred technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1]
The objective of this work was to develop and validate a stability-indicating HPLC method capable of separating 2-(Piperidin-4-ylthio)pyridine from its potential degradation products, which might arise during synthesis, storage, or under stress conditions.
Physicochemical Properties of the Analyte
While specific experimental data for 2-(Piperidin-4-ylthio)pyridine is not widely published, its structure allows for the prediction of key physicochemical properties that inform HPLC method development:
-
Structure: Comprises a basic pyridine ring (pKa of pyridinium ion ~5.2) and a basic piperidine ring (pKa of piperidinium ion ~11.2). The presence of two basic nitrogen atoms makes the compound's retention sensitive to the pH of the mobile phase.[4]
-
Solubility: Expected to be soluble in polar organic solvents and aqueous acidic solutions due to the basic nature of the nitrogen atoms.
-
UV Absorbance: The pyridine ring acts as a chromophore. Pyridine and its simple derivatives typically exhibit UV absorbance maxima between 250 nm and 280 nm.[2][5] For this method, a detection wavelength of 260 nm is proposed to provide adequate sensitivity.
HPLC Method and Chromatographic Conditions
The selected reversed-phase HPLC method provides excellent resolution and peak shape for 2-(Piperidin-4-ylthio)pyridine. The acidic mobile phase ensures the protonation of the basic nitrogens, leading to consistent retention and symmetrical peaks.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, and photodiode array (PDA) detector. |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 10% B to 70% B over 15 minutes, followed by a 3-minute hold at 70% B, and a 5-minute re-equilibration at 10% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm |
| Diluent | 50:50 (v/v) Acetonitrile:Water |
Rationale for Method Parameters:
-
Column: A C18 column is a versatile and robust choice for the separation of a wide range of small molecules, including heterocyclic compounds.
-
Mobile Phase: An acidic mobile phase with formic acid as a modifier is used to suppress the silanol activity on the stationary phase and to ensure the analyte is in a single protonated state, which improves peak shape and reproducibility. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and viscosity.
-
Gradient Elution: A gradient is employed to ensure the elution of the main peak with a reasonable retention time and to separate it from potential, more hydrophobic degradation products.
-
Detection: Based on the UV spectra of similar pyridine-containing compounds, 260 nm is selected as a suitable wavelength for sensitive detection.[2][5] A PDA detector is recommended to assess peak purity.
Experimental Protocols
Standard and Sample Preparation
Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of 2-(Piperidin-4-ylthio)pyridine reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
Sample Solution (100 µg/mL):
-
Prepare the sample (e.g., from a drug substance or formulation) to achieve a final concentration of approximately 100 µg/mL of 2-(Piperidin-4-ylthio)pyridine in the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability Testing (SST)
System suitability is a critical component of any analytical method, ensuring the chromatographic system is performing adequately on the day of analysis.[6][7] Before sample analysis, five replicate injections of the standard solution are performed.
System Suitability Parameters and Acceptance Criteria:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is important for accurate integration.[7] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and indicates good separation power.[7] |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system.[7] |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
Method Validation
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][8] The validation parameters assessed were specificity, linearity, accuracy, precision, and robustness.
Specificity (Forced Degradation)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.
Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours (solid state).
-
Photolytic Degradation: Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).
In all stressed samples, the main peak of 2-(Piperidin-4-ylthio)pyridine was well-resolved from any degradation products, and peak purity analysis using the PDA detector confirmed the spectral homogeneity of the analyte peak.
Linearity
The linearity of the method was evaluated by analyzing five concentrations of 2-(Piperidin-4-ylthio)pyridine ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
Linearity Results:
| Parameter | Result | Acceptance Criteria |
| Range | 50 - 150 µg/mL | - |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.995 |
Accuracy (Recovery)
Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each concentration was prepared in triplicate.
Accuracy Results:
| Concentration Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 99.5% | 98.0% - 102.0% |
| 100% | 100.2% | 98.0% - 102.0% |
| 120% | 99.8% | 98.0% - 102.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).
-
Repeatability: Six replicate preparations of the sample at 100% of the test concentration were analyzed on the same day.
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst.
Precision Results:
| Precision Level | %RSD of Assay Results | Acceptance Criteria |
| Repeatability | ≤ 1.0% | ≤ 2.0% |
| Intermediate Precision | ≤ 1.5% | ≤ 2.0% |
Robustness
The robustness of the method was assessed by making deliberate small variations in the chromatographic conditions and observing the effect on the system suitability parameters.
Robustness Parameters and Variations:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 2 °C (28 °C and 32 °C)
-
Mobile Phase pH (Aqueous): ± 0.2 units
The system suitability parameters remained within the acceptance criteria for all tested variations, demonstrating the robustness of the method.
Visualizations
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of 2-(Piperidin-4-ylthio)pyridine.
Method Validation Logic
Caption: Logical flow of the HPLC method validation process.
Conclusion
The developed RP-HPLC method for the analysis of 2-(Piperidin-4-ylthio)pyridine is specific, linear, accurate, precise, and robust. The method is stability-indicating and suitable for the routine quality control and stability testing of 2-(Piperidin-4-ylthio)pyridine in bulk drug and pharmaceutical formulations.
References
- 1. 99202-39-8 CAS MSDS (2-(PIPERIDIN-4-YLSULFANYL)PYRIDINE DIHYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-DI(N-Boc-piperidin-4-YL)pyridine | C25H39N3O4 | CID 133552628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. Buy 2-(Piperidin-1-yl)pyridine-4-carboximidamide (EVT-13287593) [evitachem.com]
- 8. 4-(piperidin-4-yl)pyridine (581-45-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
Application Note: High-Resolution Mass Spectrometry for the Unambiguous Identification of 2-(Piperidin-4-ylthio)pyridine
Abstract
This application note provides a comprehensive guide to the identification and structural elucidation of 2-(Piperidin-4-ylthio)pyridine using advanced mass spectrometry techniques. We present detailed protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and high-resolution mass spectrometry (HRMS) for accurate mass determination. The characteristic fragmentation patterns of 2-(Piperidin-4-ylthio)pyridine under collision-induced dissociation (CID) are discussed, providing a basis for its unambiguous identification in complex matrices. This guide is intended for researchers in pharmaceutical development, medicinal chemistry, and analytical sciences who require robust methods for the characterization of novel chemical entities.
Introduction
2-(Piperidin-4-ylthio)pyridine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in a variety of biologically active molecules. The piperidine and pyridine rings are common scaffolds in pharmaceuticals, and the thioether linkage provides a flexible and metabolically relevant connection.[1] Accurate identification and structural confirmation of such compounds are critical for regulatory submission, patent protection, and understanding their pharmacological properties. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for the analysis of these molecules.[2] This application note outlines a systematic approach to leveraging LC-MS for the confident identification of 2-(Piperidin-4-ylthio)pyridine.
Chemical Properties of 2-(Piperidin-4-ylthio)pyridine
A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂S | - |
| Monoisotopic Mass | 210.0878 Da | Calculated |
| Chemical Structure | ![]() | - |
| Key Features | Basic piperidine nitrogen, aromatic pyridine nitrogen, thioether linkage. | - |
The presence of two basic nitrogen atoms makes this molecule highly suitable for positive mode electrospray ionization (ESI), where it will readily form a protonated molecule, [M+H]⁺.
Experimental Workflow
A generalized workflow for the identification of 2-(Piperidin-4-ylthio)pyridine is presented below. This involves sample preparation, chromatographic separation, and mass spectrometric analysis.
Caption: Experimental workflow for the identification of 2-(Piperidin-4-ylthio)pyridine.
Protocols
Sample Preparation
The goal of sample preparation is to isolate the analyte from interfering matrix components and to present it in a solvent compatible with the LC-MS system.[3][4][5] For a basic compound like 2-(Piperidin-4-ylthio)pyridine, a cation-exchange solid-phase extraction (SPE) protocol is highly effective.
Protocol: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Waters Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Dilute the sample in 2% formic acid in water and load it onto the cartridge. The acidic conditions ensure the piperidine nitrogen is protonated, facilitating retention on the cation exchange sorbent.
-
Washing:
-
Wash with 1 mL of 2% formic acid in water to remove polar impurities.
-
Wash with 1 mL of methanol to remove non-polar, non-basic impurities.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic mobile phase neutralizes the piperidine nitrogen, releasing it from the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Liquid Chromatography
Reversed-phase chromatography is a suitable technique for the separation of 2-(Piperidin-4-ylthio)pyridine. The use of an acidic mobile phase modifier will ensure good peak shape for this basic analyte by keeping it in its protonated form.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for good peak shape of basic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 5 minutes | A generic gradient suitable for initial method development. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | A typical injection volume. |
Mass Spectrometry
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for both accurate mass measurement and tandem MS experiments.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogens are readily protonated. |
| Capillary Voltage | 3.5 kV | A typical starting voltage for ESI. |
| Source Temperature | 120 °C | To aid in desolvation. |
| Desolvation Gas Flow | 600 L/hr | To aid in desolvation. |
| Desolvation Temperature | 350 °C | To aid in desolvation. |
| Scan Range (Full Scan) | m/z 50 - 500 | To detect the precursor ion. |
| Collision Energy (MS/MS) | 10-40 eV (ramped) | To induce fragmentation and observe a range of product ions. |
Data Analysis and Interpretation
High-Resolution Mass Spectrometry (HRMS)
The primary goal of HRMS is to determine the elemental composition of the analyte by measuring its mass with high accuracy. The expected monoisotopic mass of the protonated molecule [M+H]⁺ of 2-(Piperidin-4-ylthio)pyridine (C₁₀H₁₅N₂S⁺) is 211.0956 Da . An experimentally measured mass within a narrow tolerance (e.g., < 5 ppm) of this theoretical value provides strong evidence for the elemental composition.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway
Tandem mass spectrometry provides structural information by fragmenting the precursor ion and analyzing the resulting product ions. The fragmentation of protonated 2-(Piperidin-4-ylthio)pyridine is expected to be directed by the charge on the nitrogen atoms and the relative bond strengths within the molecule.
Proposed Fragmentation Pathway
Caption: Proposed fragmentation pathway for protonated 2-(Piperidin-4-ylthio)pyridine.
Explanation of Key Fragmentations:
-
Piperidine Ring Opening and α-Cleavage: A common fragmentation pathway for piperidine derivatives involves cleavage alpha to the nitrogen atom, leading to the loss of neutral fragments from the ring.[1]
-
Thioether Bond Cleavage: The C-S bond can cleave, leading to the formation of ions corresponding to the pyridine-thio moiety and the piperidine moiety.
-
Pyridine Ring Fragmentation: The pyridinium ion can further fragment, often through the loss of neutral molecules like hydrogen cyanide (HCN).
Expected Product Ions
| m/z (Theoretical) | Elemental Composition | Proposed Structure/Origin |
| 211.0956 | C₁₀H₁₅N₂S⁺ | [M+H]⁺ |
| 155.0486 | C₆H₇N₂S⁺ | Loss of butene (C₄H₈) from the piperidine ring. |
| 126.0221 | C₅H₄NS⁺ | Loss of piperidine (C₅H₁₀N) via cleavage of the C-S bond. |
| 110.9959 | C₅H₄NS⁺ | Pyridine-thiol cation. |
| 84.0813 | C₅H₁₀N⁺ | Piperidinyl cation. |
Conclusion
The combination of liquid chromatography with high-resolution tandem mass spectrometry provides a powerful and definitive method for the identification of 2-(Piperidin-4-ylthio)pyridine. By utilizing the protocols and understanding the fragmentation behavior outlined in this application note, researchers can confidently confirm the structure of this and related compounds. The presented workflow is a robust starting point for method development and can be adapted for the analysis of this compound in various matrices, from synthetic reaction mixtures to biological samples.
References
-
ResearchGate. Basic Sample Preparation Techniques in LC‐MS Bioanalysis. [Link]
-
Grenova. LC-MS Sample Preparation: Techniques & Challenges. [Link]
-
Organomation. Preparing Samples for LC-MS/MS Analysis. [Link]
-
PubChem. 2-(Piperidin-4-yl)pyridine. [Link]
-
ADLM. LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. [Link]
-
Chemguide. Fragmentation patterns in mass spectra. [Link]
-
PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
-
NIH. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]
-
MDPI. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. [Link]
-
PubMed. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. [Link]
-
PubMed. Mass spectrometry studies of the fragmentation patterns and mechanisms of protonated peptoids. [Link]
-
PubMed. An investigation of fragmentation mechanisms of doubly protonated tryptic peptides. [Link]
-
Glen Jackson - West Virginia University. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]
-
The ISIC- EPFL mstoolbox. Molecular mass calculator. [Link]
Sources
Application Notes and Protocols: Structural Elucidation of 2-(Piperidin-4-ylthio)pyridine using Nuclear Magnetic Resonance (NMR) Spectroscopy
Abstract
This document provides a comprehensive guide for the structural elucidation of 2-(Piperidin-4-ylthio)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] We present a detailed protocol employing one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step instructions to ensure accurate and reliable structural characterization. The methodologies described herein are grounded in established principles of NMR spectroscopy and are supported by authoritative references to ensure scientific integrity.
Introduction: The Significance of 2-(Piperidin-4-ylthio)pyridine
Heterocyclic compounds containing pyridine and piperidine moieties are foundational scaffolds in a vast array of pharmacologically active agents.[2] The specific compound, 2-(Piperidin-4-ylthio)pyridine, combines the structural features of both a pyridine ring, a common element in numerous pharmaceuticals, and a piperidine ring, which can influence physicochemical properties such as solubility and lipophilicity. Accurate and unambiguous structural confirmation of such molecules is a critical step in the drug discovery and development pipeline, ensuring the integrity of subsequent biological and toxicological studies. NMR spectroscopy stands as the most powerful and definitive technique for the structural elucidation of small organic molecules in solution.[3][4] This guide will walk you through the process of using a suite of NMR experiments to unequivocally determine the structure of 2-(Piperidin-4-ylthio)pyridine.
Foundational Principles of NMR Spectroscopy for Structural Elucidation
The structural elucidation of 2-(Piperidin-4-ylthio)pyridine relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Each experiment provides a unique piece of the structural puzzle.
-
¹H NMR (Proton NMR): This is often the first experiment performed. It provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), their relative numbers (integration), and their proximity to other protons (spin-spin coupling).
-
¹³C NMR (Carbon NMR): This experiment provides information about the number of different types of carbon atoms in a molecule and their chemical environment. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired without proton coupling to simplify the spectrum to a series of single peaks, one for each unique carbon.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This is a useful adjunct to ¹³C NMR that helps to distinguish between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds.[5] It is invaluable for tracing out spin systems within a molecule.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies direct one-bond correlations between protons and the carbon atoms to which they are attached.[5] It is a powerful tool for assigning protonated carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more).[5] It is crucial for piecing together different molecular fragments and for assigning quaternary (non-protonated) carbons.
Experimental Protocols
Sample Preparation: The Foundation of High-Quality Data
The quality of your NMR data is directly dependent on the quality of your sample. Adhering to proper sample preparation techniques is paramount.
Materials:
-
2-(Piperidin-4-ylthio)pyridine (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[6]
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)[7]
-
Pasteur pipette and glass wool or a syringe filter
-
Vortex mixer
Protocol:
-
Weigh the Sample: Accurately weigh the desired amount of 2-(Piperidin-4-ylthio)pyridine into a clean, dry vial. For routine ¹H NMR, 5-10 mg is usually sufficient.[8] For a comprehensive suite of 1D and 2D experiments, aiming for 15-25 mg is recommended.
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power.[7]
-
Ensure Complete Dissolution: Gently vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for acquiring high-resolution spectra.[7]
-
Filter the Solution: To remove any particulate matter that can degrade spectral quality, filter the solution into the NMR tube. This can be done by passing the solution through a small plug of glass wool tightly packed into a Pasteur pipette or by using a syringe filter.
-
Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, unscratched NMR tube.[6] The final sample height should be approximately 4-5 cm.[9]
-
Cap and Label: Cap the NMR tube securely and label it clearly.[8]
NMR Data Acquisition
The following parameters are provided as a general guideline for a 400 MHz NMR spectrometer. Optimal parameters may vary depending on the specific instrument and sample concentration.
| Experiment | Key Parameters | Purpose |
| ¹H NMR | Spectral Width: 12 ppm, Number of Scans: 16-32 | To obtain an overview of the proton signals, their integrations, and multiplicities. |
| ¹³C NMR | Spectral Width: 220 ppm, Number of Scans: 1024-4096 | To identify all carbon signals in the molecule. |
| DEPT-135 | Standard pulse program parameters | To differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. |
| COSY | Spectral Width (F1 & F2): 12 ppm, Number of Scans: 8-16 | To establish proton-proton coupling networks.[5] |
| HSQC | ¹H Spectral Width: 12 ppm, ¹³C Spectral Width: 165 ppm, Number of Scans: 8-16 | To correlate each proton with its directly attached carbon.[5] |
| HMBC | ¹H Spectral Width: 12 ppm, ¹³C Spectral Width: 220 ppm, Number of Scans: 16-64 | To identify long-range (2-3 bond) correlations between protons and carbons.[5] |
Data Analysis and Structural Elucidation Workflow
The following section outlines the logical process for interpreting the NMR data to confirm the structure of 2-(Piperidin-4-ylthio)pyridine.
Figure 1. Workflow for the structural elucidation of 2-(Piperidin-4-ylthio)pyridine using NMR spectroscopy.
Analysis of the Pyridine Moiety
The pyridine ring is an aromatic system and its protons and carbons will appear in the characteristic downfield region of the NMR spectra.
-
¹H NMR: Expect to see four distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The coupling patterns (doublets, triplets, or doublet of doublets) will be crucial for determining the substitution pattern.
-
¹³C NMR: Expect five carbon signals for the pyridine ring in the aromatic region (typically δ 120-150 ppm).[10] The carbon attached to the sulfur atom will likely be the most downfield.
-
COSY: This will reveal the connectivity between the adjacent protons on the pyridine ring.
-
HSQC: This will directly link each pyridine proton to its corresponding carbon.
-
HMBC: Long-range correlations from the pyridine protons to other carbons in the ring, and importantly, to the carbon of the piperidine ring attached to the sulfur, will be key for confirming the connectivity.
Analysis of the Piperidine Moiety
The piperidine ring is a saturated heterocyclic system. Its protons and carbons will appear in the upfield region of the spectra. The conformational flexibility of the piperidine ring can sometimes lead to broadened signals.[2][11]
-
¹H NMR: The protons on the piperidine ring will appear in the aliphatic region (typically δ 1.5-3.5 ppm). The protons on the carbons adjacent to the nitrogen will be the most downfield in this system. The proton on the carbon attached to the sulfur will also have a distinct chemical shift.
-
¹³C NMR: Expect to see three distinct carbon signals for the piperidine ring, assuming a plane of symmetry.
-
COSY: This will show the correlations between the geminal and vicinal protons within the piperidine ring, allowing for the tracing of the entire spin system.
-
HSQC: This will assign the protonated carbons of the piperidine ring.
-
HMBC: Correlations from the piperidine protons to the pyridine carbons via the sulfur atom will be weak or non-existent due to the number of bonds. However, correlations within the piperidine ring will help to confirm assignments.
Connecting the Fragments
The crucial link between the pyridine and piperidine moieties is the thioether linkage. The HMBC experiment is the most powerful tool for confirming this connection. Look for a correlation between the proton on the carbon of the piperidine ring attached to the sulfur and the carbon of the pyridine ring that is also bonded to the sulfur.
Figure 2. Key HMBC correlation for connecting the pyridine and piperidine rings in 2-(Piperidin-4-ylthio)pyridine.
Conclusion
By systematically applying a combination of 1D and 2D NMR experiments and following a logical workflow for data interpretation, the unambiguous structural elucidation of 2-(Piperidin-4-ylthio)pyridine can be achieved with a high degree of confidence. This application note provides the necessary protocols and theoretical background to empower researchers to successfully characterize this and similar heterocyclic molecules, ensuring the quality and reliability of their scientific endeavors.
References
- 1. Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities [scielo.org.mx]
- 2. ias.ac.in [ias.ac.in]
- 3. omicsonline.org [omicsonline.org]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. organomation.com [organomation.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. sites.bu.edu [sites.bu.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Characterizing 2-(Piperidin-4-ylthio)pyridine as a Novel Muscarinic Receptor Modulator
Abstract
These application notes provide a comprehensive framework for the initial characterization of novel chemical entities, using 2-(Piperidin-4-ylthio)pyridine as a representative example, to determine their potential as muscarinic acetylcholine receptor (mAChR) agonists or antagonists. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutics targeting the cholinergic system. The protocols herein detail the logical progression from initial compound handling and solubility determination to advanced in vitro pharmacological assays, including radioligand binding and functional second messenger analysis. The overarching goal is to equip researchers with the necessary methodologies to elucidate the affinity, potency, and efficacy of uncharacterized compounds at the five human muscarinic receptor subtypes (M1-M5).
Introduction: The Rationale for Muscarinic Receptor Modulation
Muscarinic acetylcholine receptors, a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5), are pivotal in regulating a vast array of physiological processes, making them critical targets for therapeutic intervention in conditions ranging from Alzheimer's disease and schizophrenia to chronic obstructive pulmonary disease (COPD) and overactive bladder.[1] The development of subtype-selective ligands is a primary objective in modern pharmacology to achieve targeted therapeutic effects while minimizing off-target side effects.[2]
The compound 2-(Piperidin-4-ylthio)pyridine, a heterocyclic molecule, represents a novel chemical scaffold that warrants investigation for its potential interaction with mAChRs. This document outlines a systematic approach to determine if this compound acts as an agonist (a substance that initiates a physiological response when combined with a receptor) or an antagonist (a substance that interferes with or inhibits the physiological action of an agonist).
Muscarinic receptors signal through distinct pathways based on their G protein coupling.[1]
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium ([Ca2+]i).[1]
-
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]
Understanding these pathways is fundamental to designing and interpreting the functional assays described herein.
Initial Compound Preparation and Quality Control
Prior to biological evaluation, it is imperative to establish the purity and solubility of 2-(Piperidin-4-ylthio)pyridine.
Protocol 2.1: Purity and Solubility Assessment
-
Purity Analysis :
-
Utilize High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (MS) to determine the purity of the compound. The purity should ideally be >95% to ensure that any observed biological activity is not due to contaminants.
-
Confirm the molecular weight of the compound via MS to verify its identity.
-
-
Solubility Determination :
-
Prepare a stock solution of 2-(Piperidin-4-ylthio)pyridine, typically at 10 mM, in a suitable organic solvent such as dimethyl sulfoxide (DMSO).
-
Determine the aqueous solubility in relevant assay buffers (e.g., Hanks' Balanced Salt Solution [HBSS], Phosphate-Buffered Saline [PBS]) to ensure that the compound does not precipitate at the concentrations used in the assays. A final DMSO concentration in the assays should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.[3]
-
In Vitro Pharmacological Characterization Workflow
The characterization of 2-(Piperidin-4-ylthio)pyridine's activity at muscarinic receptors follows a two-stage process: first, determining its binding affinity and selectivity, and second, assessing its functional effects as either an agonist or antagonist.
Radioligand Binding Assays: Determining Affinity and Selectivity
Radioligand binding assays are essential for measuring the direct interaction of a compound with the receptor, allowing for the determination of its affinity (Ki).[1] These assays are typically performed in a competitive format where the test compound competes with a known radiolabeled ligand for binding to the receptor.
Protocol 3.1.1: Competitive Radioligand Binding Assay
-
Membrane Preparation : Prepare cell membranes from cell lines (e.g., Chinese Hamster Ovary [CHO] or Human Embryonic Kidney [HEK] 293 cells) stably expressing one of the human muscarinic receptor subtypes (M1-M5).
-
Assay Setup :
-
In a 96-well or 384-well filter plate, combine the cell membranes, a constant concentration of a suitable radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS), and serially diluted concentrations of 2-(Piperidin-4-ylthio)pyridine.[4]
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled antagonist, such as atropine).
-
-
Incubation : Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation and Detection :
-
Rapidly separate the receptor-bound from unbound radioligand by vacuum filtration through the filter plates.[4]
-
Wash the filters multiple times with ice-cold assay buffer.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis :
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the receptor.
-
Table 1: Hypothetical Binding Affinity (Ki) Data for 2-(Piperidin-4-ylthio)pyridine
| Receptor Subtype | Radioligand | Ki (nM) of 2-(Piperidin-4-ylthio)pyridine |
| M1 | [3H]-NMS | 50 |
| M2 | [3H]-NMS | 1200 |
| M3 | [3H]-NMS | 85 |
| M4 | [3H]-NMS | 950 |
| M5 | [3H]-NMS | 70 |
This hypothetical data suggests that the compound has a preference for M1, M3, and M5 receptors over M2 and M4.
Functional Assays: Determining Agonist or Antagonist Activity
Once the binding affinity is established, functional assays are performed to determine whether the compound activates the receptor (agonist activity) or blocks the activation by a native ligand (antagonist activity).
Gq/11-Coupled Receptor Assays (M1, M3, M5): Calcium Flux
Activation of Gq/11-coupled receptors leads to an increase in intracellular calcium, which can be measured using fluorescent calcium indicators.[1][5]
Protocol 4.1.1: Calcium Flux Assay
-
Cell Culture : Seed cells expressing the M1, M3, or M5 receptor subtype in a 96-well or 384-well black, clear-bottom plate and culture overnight.[3]
-
Dye Loading : Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This often includes an incubation period at 37°C.[1]
-
Agonist Mode Testing :
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add serial dilutions of 2-(Piperidin-4-ylthio)pyridine to the wells and monitor the change in fluorescence over time. An increase in fluorescence indicates receptor activation.
-
Include a known agonist (e.g., carbachol, oxotremorine) as a positive control.[5]
-
-
Antagonist Mode Testing :
-
Pre-incubate the cells with serial dilutions of 2-(Piperidin-4-ylthio)pyridine for a set period.
-
Add a fixed concentration (typically the EC80) of a known agonist (e.g., carbachol) and monitor the fluorescence change. A reduction in the agonist-induced signal indicates antagonist activity.
-
-
Data Analysis :
-
Agonist : Plot the peak fluorescence response against the log concentration of the compound to determine the EC50 (potency) and the maximal response relative to the control agonist (efficacy).
-
Antagonist : Plot the inhibition of the agonist response against the log concentration of the compound to determine the IC50.
-
Gi/o-Coupled Receptor Assays (M2, M4): cAMP Measurement
Activation of Gi/o-coupled receptors inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[1][6] This can be measured using various methods, such as LANCE Ultra cAMP kits or HTRF-based assays.
Protocol 4.2.1: cAMP Assay
-
Cell Culture : Seed cells expressing the M2 or M4 receptor subtype in an appropriate assay plate.
-
Agonist Mode Testing :
-
Incubate the cells with serial dilutions of 2-(Piperidin-4-ylthio)pyridine in the presence of forskolin (an adenylyl cyclase activator) to stimulate a detectable level of cAMP production.
-
A decrease in the forskolin-stimulated cAMP level indicates agonist activity.
-
Include a known M2/M4 agonist (e.g., oxotremorine) as a positive control.[6]
-
-
Antagonist Mode Testing :
-
Pre-incubate the cells with serial dilutions of 2-(Piperidin-4-ylthio)pyridine.
-
Add a known agonist at its EC80 concentration along with forskolin.
-
A reversal of the agonist-induced decrease in cAMP indicates antagonist activity.
-
-
Assay Readout : Following incubation, lyse the cells and measure cAMP levels according to the specific assay kit manufacturer's instructions.
-
Data Analysis :
-
Agonist : Plot the percent inhibition of forskolin-stimulated cAMP against the log concentration of the compound to determine the EC50.
-
Antagonist : Plot the percent reversal of agonist activity against the log concentration of the compound to determine the IC50.
-
Data Interpretation and Conclusion
By integrating the data from binding and functional assays, a comprehensive pharmacological profile of 2-(Piperidin-4-ylthio)pyridine can be established.
-
If the compound demonstrates affinity (a measurable Ki) and activates receptor signaling (generates a response in agonist mode assays) , it is classified as an agonist . Its potency (EC50) and efficacy (Emax relative to a full agonist) at each subtype should be reported.
-
If the compound shows affinity but does not activate the receptor, and instead blocks the action of a known agonist (generates a response in antagonist mode assays) , it is classified as an antagonist . Its potency (IC50) at each subtype should be reported.
-
If the compound shows no significant binding affinity , it is considered inactive at muscarinic receptors under the tested conditions.
This systematic approach ensures a thorough and reliable characterization of novel compounds like 2-(Piperidin-4-ylthio)pyridine, providing a solid foundation for further drug development efforts.
References
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- Journal of Pharmacology and Experimental Therapeutics. (2001). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity.
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Application Notes and Protocols: Experimental Design for Testing 2-(Piperidin-4-ylthio)pyridine in Cell Culture
Introduction: Unveiling the Potential of 2-(Piperidin-4-ylthio)pyridine
2-(Piperidin-4-ylthio)pyridine is a heterocyclic compound featuring a pyridine ring linked to a piperidine ring through a thioether bridge.[1] The pyridine and piperidine moieties are common pharmacophores found in a wide range of biologically active molecules, suggesting potential pharmacological applications.[2][3] While the specific mechanism of action for this particular compound is not extensively documented in publicly available literature, its structural components are present in molecules with diverse activities, including anti-inflammatory and anticancer properties.[4][5] Some pyridine derivatives have shown cytotoxic activity against various cancer cell lines.[6]
A critical aspect of preclinical drug development is the rigorous in vitro evaluation of a compound's cellular effects.[7] This process involves a series of well-designed experiments to determine its potency, efficacy, and mechanism of action at a cellular level.[8] These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust in vitro testing cascade for 2-(Piperidin-4-ylthio)pyridine. The focus is on establishing a logical, evidence-based workflow to characterize its biological activity in a cell culture setting.
I. Foundational Principles of Experimental Design
A successful in vitro evaluation hinges on a meticulously planned experimental design.[9] This ensures the generation of reproducible and translatable data. Key considerations include:
-
Cell Line Selection: The choice of cell line is paramount and should be guided by the therapeutic hypothesis. For oncology applications, a panel of cancer cell lines representing different tumor types (e.g., breast, liver, colon) is recommended.[6][10] Non-cancerous cell lines should be included to assess selectivity and potential toxicity to healthy cells.
-
Dose-Response and Time-Course Studies: It is crucial to evaluate the effects of 2-(Piperidin-4-ylthio)pyridine across a range of concentrations and time points.[11] This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50) and helps to distinguish between early and late cellular responses. A typical starting point for concentration ranges is often determined by preliminary screening or by testing concentrations significantly higher than anticipated in vivo plasma levels.[11]
-
Controls, Controls, Controls: The inclusion of appropriate controls is non-negotiable for data integrity.[9] This includes vehicle controls (the solvent used to dissolve the compound), positive controls (a compound with a known effect), and negative controls (an inactive compound).
II. Experimental Workflow: A Phased Approach
A tiered approach to in vitro testing allows for efficient resource allocation and a logical progression from broad screening to more detailed mechanistic studies.
Caption: Phased experimental workflow for in vitro testing.
III. Phase 1: Primary Screening - Assessing Cell Viability
The initial step is to determine the effect of 2-(Piperidin-4-ylthio)pyridine on cell viability. This provides a broad overview of its cytotoxic or cytostatic potential.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12][13] Viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan product.[14]
Materials:
-
Selected cancer and non-cancerous cell lines
-
2-(Piperidin-4-ylthio)pyridine stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[14]
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 2-(Piperidin-4-ylthio)pyridine in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only wells as a control. Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[14]
-
Incubation: Incubate the plate at 37°C for 1-4 hours, allowing for the formation of formazan crystals.[14]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Table 1: Hypothetical Cell Viability Data (IC50 in µM after 48h treatment)
| Cell Line | 2-(Piperidin-4-ylthio)pyridine IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 (Breast Cancer) | 15.2 | 0.8 |
| HepG2 (Liver Cancer) | 25.8 | 1.2 |
| HCT-116 (Colon Cancer) | 18.5 | 0.9 |
| BJ-1 (Normal Fibroblast) | > 100 | 5.4 |
IV. Phase 2: Secondary Assays - Elucidating the Mode of Cell Death/Growth Inhibition
If the primary screening indicates a reduction in cell viability, the next step is to determine whether this is due to apoptosis (programmed cell death) or cell cycle arrest.
Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[15][16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[17]
Materials:
-
Treated and control cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer[16]
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with 2-(Piperidin-4-ylthio)pyridine, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[18]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry.[16]
Data Interpretation:
-
Annexin V- / PI-: Healthy cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This method uses PI to stain the DNA of fixed cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[19]
Materials:
-
Treated and control cells
-
Cold 70% ethanol[20]
-
Propidium Iodide (PI) staining solution (containing RNase A)[21]
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest cells and fix them by dropwise addition of cold 70% ethanol while vortexing.[20] Incubate on ice for at least 30 minutes.[20]
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A to eliminate RNA staining.[20][21]
-
Incubation: Incubate for 15-30 minutes at room temperature.[22]
-
Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.[20]
V. Phase 3: Mechanistic Studies - Identifying Potential Targets
Based on the findings from the secondary assays, mechanistic studies can be designed to identify the molecular targets and signaling pathways affected by 2-(Piperidin-4-ylthio)pyridine. Given that some pyridine-containing compounds have been investigated as inhibitors of enzymes like SAMHD1, a dNTP triphosphohydrolase involved in cell cycle regulation and nucleotide metabolism, this could be a potential area of investigation.[23][24][25][26][27]
Protocol: Western Blot Analysis of Signaling Pathways
Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate.[28][29] This can be used to assess changes in the expression or phosphorylation status of key proteins in signaling pathways involved in apoptosis and cell cycle control.[30][31]
Materials:
-
Treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors[30]
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., against cleaved PARP, cleaved Caspase-3, Cyclin D1, p21, and loading controls like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies[30]
-
Enhanced chemiluminescence (ECL) detection reagent[30]
Procedure:
-
Cell Lysis: Lyse treated and control cells with ice-cold RIPA buffer.[30]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.[30]
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[28]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[32]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[30]
-
Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.[30]
Caption: Hypothetical signaling pathways affected by the compound.
VI. Conclusion and Future Directions
The experimental framework outlined in these application notes provides a systematic approach to characterizing the in vitro cellular effects of 2-(Piperidin-4-ylthio)pyridine. By progressing from broad phenotypic screens to more focused mechanistic studies, researchers can build a comprehensive understanding of its biological activity. The data generated will be instrumental in guiding further preclinical development, including target identification and validation, and ultimately, in assessing its therapeutic potential.
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Bio-Rad Laboratories. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
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University of Cambridge. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
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- Wang, Y., et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS medicinal chemistry letters, 6(5), 566–571.
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ResearchGate. (n.d.). Effect of pyridine on key pharmacological parameters. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(Piperidin-4-yl)pyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents. Retrieved from [Link]
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Application Notes and Protocols for In-vivo Administration of 2-(Piperidin-4-ylthio)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-(Piperidin-4-ylthio)pyridine and its Therapeutic Potential
2-(Piperidin-4-ylthio)pyridine is a heterocyclic compound featuring a pyridine ring linked to a piperidine ring through a thioether bridge. The piperidine and pyridine moieties are common scaffolds in medicinal chemistry, known to be present in a wide array of biologically active molecules. Piperidine derivatives, for instance, have demonstrated diverse pharmacological activities including antihistamine, anticancer, and antibacterial properties. Similarly, pyridine-containing compounds have been investigated for a multitude of therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents.[1][2]
The combination of these two pharmacologically significant rings through a thioether linkage suggests that 2-(Piperidin-4-ylthio)pyridine could exhibit a range of biological activities. Thioether derivatives of pyridine have been explored for their psychotropic and antimicrobial effects.[3][4] Given the anti-inflammatory properties of some piperidine and pyridine derivatives, this guide will focus on a hypothetical in-vivo study to evaluate the anti-inflammatory potential of 2-(Piperidin-4-ylthio)pyridine.
Proposed In-vivo Study: Evaluation of Anti-Inflammatory Activity
The following protocols outline a potential approach for the initial in-vivo screening of 2-(Piperidin-4-ylthio)pyridine for anti-inflammatory effects in a murine model.
Rationale for Experimental Design
The selection of an appropriate animal model, vehicle for administration, and dosing regimen is critical for obtaining meaningful in-vivo data. Due to the lack of specific pharmacokinetic and toxicology data for 2-(Piperidin-4-ylthio)pyridine, a preliminary dose-range-finding and tolerability study is recommended before commencing efficacy studies. The proposed protocols are based on common practices for novel chemical entities.[5][6]
Experimental Workflow
The overall workflow for the in-vivo evaluation of 2-(Piperidin-4-ylthio)pyridine is depicted in the following diagram.
Caption: Experimental workflow for in-vivo screening.
Detailed Protocols
Materials and Reagents
-
2-(Piperidin-4-ylthio)pyridine (purity >95%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG 400)
-
Sterile saline (0.9% NaCl)
-
Lipopolysaccharide (LPS) from E. coli
-
Animal model: Male C57BL/6 mice (8-10 weeks old)
-
Sterile syringes and needles (27G)
-
Standard laboratory equipment for animal handling and sample processing
Vehicle Formulation
For compounds with low aqueous solubility, a common vehicle formulation is a mixture of DMSO, PEG 400, and saline. This combination helps to dissolve the compound while minimizing toxicity.[6]
Protocol for Vehicle Preparation (10% DMSO, 40% PEG 400, 50% Saline):
-
In a sterile tube, add 1 part DMSO.
-
Add 4 parts PEG 400 and mix thoroughly with the DMSO.
-
Slowly add 5 parts of sterile saline while vortexing to ensure a clear solution.
-
The final vehicle should be stored at room temperature.
Preparation of Dosing Solution
A stock solution of 2-(Piperidin-4-ylthio)pyridine should be prepared in the vehicle, which can then be diluted to the final dosing concentrations.
Protocol for Dosing Solution Preparation:
-
Weigh the required amount of 2-(Piperidin-4-ylthio)pyridine.
-
Dissolve the compound in the vehicle (10% DMSO, 40% PEG 400, 50% Saline) to achieve the desired stock concentration (e.g., 10 mg/mL). Gentle warming and sonication may be required to aid dissolution.
-
Prepare serial dilutions from the stock solution using the same vehicle to achieve the final dosing concentrations.
In-vivo Administration and Study Design
Animal Handling and Acclimatization:
-
All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Mice should be acclimatized to the facility for at least one week before the start of the experiment.
Dose-Range-Finding Study (Tolerability):
-
A preliminary study is crucial to determine the maximum tolerated dose (MTD).
-
Administer single escalating doses of 2-(Piperidin-4-ylthio)pyridine to small groups of mice (n=3 per group).
-
Monitor the animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, mortality) for at least 7 days.
Hypothetical Anti-inflammatory Efficacy Study (LPS-induced Inflammation Model):
-
Experimental Groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: LPS + Vehicle
-
Group 3: LPS + 2-(Piperidin-4-ylthio)pyridine (Low dose)
-
Group 4: LPS + 2-(Piperidin-4-ylthio)pyridine (Mid dose)
-
Group 5: LPS + 2-(Piperidin-4-ylthio)pyridine (High dose)
-
Group 6: LPS + Dexamethasone (Positive control)
-
-
Administration:
-
Administer the vehicle, 2-(Piperidin-4-ylthio)pyridine, or dexamethasone via intraperitoneal (IP) or oral (PO) gavage. The choice of administration route may depend on the compound's stability and desired pharmacokinetic profile.[7]
-
One hour after treatment, induce systemic inflammation by administering LPS (e.g., 1 mg/kg, IP).
-
-
Endpoint Measurement:
-
Collect blood samples at different time points (e.g., 2, 6, and 24 hours) after LPS administration.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma or serum using ELISA or multiplex assays.
-
At the end of the study, euthanize the animals and collect tissues (e.g., lung, liver) for histological analysis of inflammation.
-
Data Presentation
The following tables provide a template for organizing the experimental design and presenting the results.
Table 1: Proposed Dosing Regimen for Efficacy Study
| Group | Treatment | Dose | Route of Administration |
| 1 | Vehicle | - | IP or PO |
| 2 | LPS + Vehicle | 1 mg/kg (LPS) | IP |
| 3 | LPS + Compound (Low) | TBD (from MTD study) | IP or PO |
| 4 | LPS + Compound (Mid) | TBD (from MTD study) | IP or PO |
| 5 | LPS + Compound (High) | TBD (from MTD study) | IP or PO |
| 6 | LPS + Dexamethasone | 1 mg/kg | IP |
Table 2: Example Data Collection and Analysis
| Group | Plasma TNF-α (pg/mL) at 2h | Plasma IL-6 (pg/mL) at 6h | Lung Histology Score |
| 1 | |||
| 2 | |||
| 3 | |||
| 4 | |||
| 5 | |||
| 6 |
Hypothetical Mechanism of Action
While the exact mechanism of action of 2-(Piperidin-4-ylthio)pyridine is unknown, related compounds have been shown to modulate various signaling pathways involved in inflammation. A plausible hypothesis is that the compound could inhibit key inflammatory signaling cascades, such as the NF-κB pathway.
Caption: Hypothetical inhibition of the NF-κB pathway.
Conclusion
The provided application notes and protocols offer a comprehensive, albeit hypothetical, framework for the initial in-vivo investigation of 2-(Piperidin-4-ylthio)pyridine. Researchers should approach these studies with a clear understanding that the lack of existing data necessitates careful dose selection and thorough toxicological evaluation. The successful execution of these preliminary studies will be instrumental in elucidating the therapeutic potential of this novel compound.
References
-
Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. SciELO México. Available at: [Link].
-
Wang, Y., et al. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters. 2000;10(20):2247-50. Available at: [Link].
-
Discovery of Piperidine-Linked Pyridine Analogues as Potent Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. PubMed. Available at: [Link].
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link].
-
Dizaguanine. Chem-Source. Available at: [Link].
-
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Publications. Available at: [Link].
-
In vivo screening of subcutaneous tolerability for the development of novel excipients. Nature. Available at: [Link].
-
Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. ScienceDirect. Available at: [Link].
-
What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. Available at: [Link].
-
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Publishing. Available at: [Link].
-
In vivo production of thiopeptide variants. ScienceDirect. Available at: [Link].
-
New 2-thiopyridines as Potential Candidates for Killing Both Actively Growing and Dormant Mycobacterium Tuberculosis Cells. American Society for Microbiology. Available at: [Link].
Sources
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- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 2-thiopyridines as potential candidates for killing both actively growing and dormant Mycobacterium tuberculosis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-(Piperidin-4-ylthio)pyridine Synthesis
Welcome to the technical support center for the synthesis of 2-(Piperidin-4-ylthio)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this specific S-arylation reaction. As Senior Application Scientists, we provide in-depth, field-proven insights to help you optimize your reaction yields and obtain high-purity products.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis, offering step-by-step solutions and the scientific rationale behind them.
Q1: My reaction yield is consistently below 30%. What are the most likely causes and how can I improve it?
Low yields in the synthesis of 2-(Piperidin-4-ylthio)pyridine, typically proceeding via a nucleophilic aromatic substitution (SNAr) mechanism, can stem from several factors.[1][2] The reaction involves the coupling of a pyridine derivative (e.g., 2-bromopyridine or 2-chloropyridine) with piperidine-4-thiol. Here’s a systematic approach to diagnosing and resolving the issue:
1. Reagent Quality and Handling:
-
Piperidine-4-thiol Purity: Piperidine-4-thiol is susceptible to oxidation, leading to the formation of the corresponding disulfide.[3][4][5] This disulfide is unreactive in the desired S-arylation reaction, thereby reducing the concentration of the active nucleophile and lowering the yield.
-
Troubleshooting Protocol:
-
Assess Purity: Before use, analyze the piperidine-4-thiol by 1H NMR or LC-MS to check for the presence of the disulfide impurity.
-
Purification: If significant disulfide is present, consider purifying the thiol. However, a more practical approach for small-scale reactions is to use a fresh, high-purity batch.
-
Inert Atmosphere: Handle piperidine-4-thiol under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[6]
-
-
-
2-Halopyridine Purity: Ensure the 2-halopyridine starting material is free from impurities, particularly those that could compete in the reaction or poison the catalyst (if using a catalytic method).
-
Solvent and Base Quality: Use anhydrous solvents and high-purity bases. Water can interfere with the reaction, particularly if using strong bases that are sensitive to moisture.
2. Reaction Conditions:
-
Choice of Base: The base plays a crucial role in deprotonating the thiol to form the more nucleophilic thiolate anion.[4]
-
Common Bases: Sodium hydride (NaH), potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and organic bases like triethylamine (TEA) are frequently used.[7][8]
-
Troubleshooting Protocol:
-
Base Strength: If using a weaker base like K2CO3 or TEA results in low yield, consider switching to a stronger, non-nucleophilic base like NaH or sodium tert-butoxide.
-
Solubility: Ensure the chosen base is sufficiently soluble in the reaction solvent. Insoluble bases can lead to slow and incomplete reactions. The use of soluble bases has been shown to be effective in some C-S coupling reactions.[8]
-
-
-
Solvent Selection: The choice of solvent can significantly impact reaction rates and yields.
-
Common Solvents: Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are generally effective for SNAr reactions as they can solvate the cationic species and do not interfere with the nucleophile.[9]
-
Troubleshooting Protocol: If your current solvent is not providing good results, consider screening other aprotic polar solvents.
-
-
Temperature and Reaction Time: These parameters are often interdependent.
-
Troubleshooting Protocol:
-
Monitor Progress: Track the reaction progress by TLC or LC-MS at regular intervals.
-
Temperature Optimization: If the reaction is sluggish at room temperature, gradually increase the temperature. Be cautious, as excessive heat can lead to side reactions and decomposition. A temperature screen (e.g., 60 °C, 80 °C, 100 °C) can help identify the optimal condition.
-
-
3. Reaction Mechanism and Side Reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The reactivity of 2-halopyridines in SNAr reactions is influenced by the nature of the halogen. Generally, the order of reactivity is F > Cl > Br > I, as the rate-determining step is typically the nucleophilic attack, which is facilitated by a more electronegative halogen.[10][11][12]
-
Troubleshooting Protocol: If you are using 2-bromopyridine and observing low yields, consider trying 2-fluoropyridine or 2-chloropyridine, as they might be more reactive under your specific conditions.
-
-
Catalytic Coupling Methods: While SNAr is a common approach, transition-metal-catalyzed cross-coupling reactions (e.g., using copper or palladium) can also be employed for C-S bond formation.[13][14][15][16] These methods can sometimes offer milder reaction conditions and broader substrate scope.
Experimental Workflow for Troubleshooting Low Yield
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Disulfide - Wikipedia [en.wikipedia.org]
- 5. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature [organic-chemistry.org]
- 14. A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer: Reactions of Thiols with Aryl Halides Under Mild Conditions (0°C) [organic-chemistry.org]
- 15. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Pyridine Derivative Synthesis
Welcome to the Technical Support Center for Pyridine Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this critical heterocyclic motif. Pyridine and its derivatives are foundational scaffolds in a vast array of pharmaceuticals and functional materials.[1][2] However, their synthesis is often fraught with challenges ranging from low yields to complex purification.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles—the "why" behind each experimental choice—to empower you to optimize your reactions effectively and confidently.
Part 1: Troubleshooting Guide - Common Synthesis Issues
This section addresses specific, common problems encountered during the synthesis of pyridine derivatives. Each issue is analyzed for its potential causes, followed by a series of actionable solutions and preventative measures.
Issue 1: Consistently Low or No Product Yield
Low yield is one of the most frequent and frustrating issues in pyridine synthesis. The root cause can often be traced back to one of several key areas: reaction conditions, reagent quality, or catalyst efficacy.[3]
Q: My reaction yield is consistently low. What are the first parameters I should investigate?
A: A systematic approach is crucial. Begin by evaluating the most common culprits:
-
Purity of Starting Materials: Impurities in reactants can halt or divert the reaction pathway. For instance, in the Kröhnke pyridine synthesis, the purity of the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound is critical.[4]
-
Actionable Solution: Always purify starting materials before use. Recrystallization or column chromatography are recommended methods to remove unreacted precursors or side products from previous steps.[4]
-
-
Reaction Conditions (Temperature & Time): Many pyridine syntheses are sensitive to thermal conditions. For example, the Bohlmann-Rahtz synthesis traditionally requires high temperatures for the final cyclodehydration step.[5] Conversely, prolonged reaction times, even at optimal temperatures, can lead to product decomposition.[4]
-
Actionable Solution: Monitor your reaction meticulously using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[4] If high temperatures are a concern, consider acid catalysis (e.g., acetic acid, ytterbium triflate, or zinc bromide), which can significantly lower the temperature required for cyclodehydration in the Bohlmann-Rahtz synthesis.[5][6]
-
-
Solvent Effects: The choice of solvent is not trivial; it can dramatically influence reaction rates, equilibria, and even the reaction pathway itself.[3][7] In certain multicomponent reactions (MCRs) for pyridine-3,5-dicarbonitriles, switching the solvent from ethanol to acetonitrile was found to be the key to enabling the reaction with sterically hindered aldehydes.[7] This is partly due to the differing solubility of intermediates and final products in these solvents.[7]
Workflow for Troubleshooting Low Yield
Below is a logical workflow to diagnose and resolve low-yield issues.
Caption: A systematic workflow for troubleshooting low reaction yields.
Issue 2: Formation of Significant Side Products
The formation of multiple products complicates purification and reduces the yield of the desired compound. This is particularly common in multicomponent reactions where several competing pathways can exist.
Q: My Hantzsch synthesis is producing significant byproducts. How can I improve the selectivity?
A: The Hantzsch synthesis, while classic, can be prone to side reactions if not properly controlled. The primary product is a 1,4-dihydropyridine (1,4-DHP), which must be oxidized to the final pyridine product.[9][10] Issues often arise during this final aromatization step.
-
Harsh Oxidation Conditions: Classical oxidants like chromium trioxide (CrO₃), potassium permanganate (KMnO₄), and nitric acid (HNO₃) are effective but can be aggressive, leading to over-oxidation or degradation of sensitive functional groups.[9][11]
-
Competing Reaction Pathways: The Hantzsch reaction mechanism involves several intermediates, including an enamine and an α,β-unsaturated carbonyl compound.[12] The order of reagent addition and temperature can influence which pathway predominates.[11]
-
Actionable Solution: Optimize the reaction temperature carefully. Additionally, consider a stepwise addition of reagents, which can sometimes prevent the formation of undesired intermediates.[11]
-
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure pyridine derivative can be a significant hurdle. Common issues during chromatographic purification include peak tailing, poor resolution, and sample degradation.
Q: I'm seeing significant peak tailing during HPLC purification of my basic pyridine derivative. What is the cause and how can I fix it?
A: Peak tailing for basic compounds like pyridines is almost always caused by strong interactions with the stationary phase.[13] The basic nitrogen atom interacts with acidic residual silanol groups on the surface of standard silica-based columns, leading to poor peak shape.[13]
-
Cause: Silanol Interaction.
-
Actionable Solution 1 (Mobile Phase pH): Lower the mobile phase pH to approximately 2.5-3.0 with a buffer (e.g., 10-20 mM phosphate buffer). This protonates the silanol groups, minimizing their interaction with your basic analyte.[13]
-
Actionable Solution 2 (Competing Base): Add a competing base, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 5-10 mM). The TEA will preferentially interact with the active silanol sites, effectively masking them from your compound.[13]
-
Q: My pyridine derivative seems to be degrading on the silica gel column. What are my options?
A: The acidic nature of standard silica gel can cause degradation of sensitive pyridine derivatives.[13]
-
Actionable Solution 1 (2D TLC Test): First, confirm that the degradation is occurring on the stationary phase. Spot your sample on a TLC plate, develop it, dry the plate completely, rotate it 90 degrees, and develop it again in the same solvent system. If new spots appear off the diagonal, degradation is likely.[13]
-
Actionable Solution 2 (Alternative Stationary Phase): If degradation is confirmed, switch to a more inert stationary phase. Options include end-capped silica, alumina, or polymer-based columns.[13]
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, more general questions about the strategic planning and execution of pyridine derivative synthesis.
Q1: How do I choose the right catalyst for my pyridine synthesis?
A: Catalyst selection is highly dependent on the specific reaction and desired outcome. There is no one-size-fits-all answer.
-
For Multicomponent Reactions (e.g., Hantzsch): Simple acid catalysts like p-toluenesulfonic acid (PTSA) can be highly effective and significantly improve yields.[11] In recent years, magnetically recoverable nano-catalysts have also gained attention as they are highly active, selective, and easily separated from the reaction mixture.[14]
-
For [2+2+2] Cycloadditions: Transition metal catalysts (e.g., based on Cobalt or Rhodium) are essential as they provide lower energy pathways for these otherwise disfavored reactions.[15]
-
For Hydrogenation of Pyridines to Piperidines: Noble metal catalysts like Rhodium (Rh) and Ruthenium (Ru) exhibit high activity under mild conditions. More cost-effective non-noble metals like Nickel (Ni) can be used but often require harsher conditions (higher temperature and pressure).[16]
Q2: What are the key considerations when scaling up a pyridine synthesis from the lab to a pilot plant?
A: Scaling up a reaction introduces new challenges that are often not apparent at the bench scale.[17]
-
Heat Transfer: Acylation and condensation reactions are often exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to temperature spikes, causing side reactions or even a dangerous runaway reaction.[17]
-
Mitigation: Use a jacketed reactor with precise temperature control and ensure efficient agitation. A slow, controlled addition of reagents is critical to manage the exotherm.[17]
-
-
Impurity Profile: The impurity profile can change upon scale-up. New impurities may form due to longer reaction times or localized temperature differences.[17]
-
Mitigation: Conduct thorough impurity profiling at the lab and pilot scales to identify and characterize potential new impurities.
-
-
Work-up and Isolation: Procedures that are simple on a 1-gram scale (e.g., extraction with large volumes of solvent) may be impractical and uneconomical on a 10-kilogram scale.
-
Mitigation: Design a work-up procedure that minimizes solvent usage. Consider crystallization as a primary purification method over chromatography where possible, as it is generally more scalable.
-
Decision Tree for Synthesis Method Selection
Choosing the right synthetic strategy is the first step toward optimization. This diagram outlines a decision-making process based on the desired substitution pattern.
Caption: A decision tree for selecting a primary pyridine synthesis method.
Q3: Can I run my pyridine synthesis under "green" or more environmentally friendly conditions?
A: Yes, significant progress has been made in developing greener synthetic routes.
-
Solvent Choice: Using water as a reaction solvent has been demonstrated for the Hantzsch synthesis.[9] Glycerol is another excellent green solvent alternative that has been used successfully.[18]
-
Catalysis: Using solid, reusable catalysts (e.g., Amberlyst-15 ion exchange resin in the Bohlmann-Rahtz synthesis) simplifies workup and catalyst recycling.[5]
-
Energy Input: Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[11][19]
Part 3: Protocols and Data Tables
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis
This protocol provides a general method for the rapid synthesis of 1,4-dihydropyridines, which can then be oxidized to pyridines.[11]
-
Reagent Preparation: In a microwave process vial, combine the aldehyde (1.0 mmol), β-ketoester (e.g., ethyl acetoacetate, 2.0 mmol), and the nitrogen source (e.g., ammonium acetate, 1.2 mmol).
-
Solvent Addition: Add a suitable solvent (e.g., ethanol, 3 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes).
-
Monitoring: Monitor the reaction progress by TLC to determine completion.
-
Workup: After cooling, pour the reaction mixture into ice water. Collect the precipitated solid by filtration.
-
Purification: The crude 1,4-dihydropyridine product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[11]
-
Aromatization (if required): The purified 1,4-DHP can be oxidized to the corresponding pyridine using an appropriate oxidant.
Table 1: Comparison of Catalysts for Bohlmann-Rahtz Synthesis
This table summarizes the performance of various catalysts used to facilitate the one-pot Bohlmann-Rahtz reaction, which avoids the isolation of the aminodiene intermediate.[5]
| Catalyst | Loading (mol%) | Solvent | Temperature | Key Advantage | Reference |
| Acetic Acid (Brønsted) | 20% (v/v) | Toluene | Reflux | Inexpensive, promotes conjugate addition. | [5] |
| Ytterbium triflate (Lewis) | 20 | Toluene | Reflux | Accelerates Michael addition and cyclodehydration. | [5] |
| Zinc bromide (Lewis) | 15 | Toluene | Reflux | Cost-effective Lewis acid option. | [5] |
| Amberlyst-15 | - | Toluene | Reflux | Heterogeneous, allows simple filtration workup. | [5] |
| None | 0 | Ethanol | Reflux | Milder, acid-free conditions suitable for sensitive substrates. | [5][20] |
This guide is intended to be a living document, updated as new methods and troubleshooting techniques become available. We are committed to supporting the scientific community in overcoming the challenges of organic synthesis.
References
- Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. ACS Publications.
- Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride. Benchchem.
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
- Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. ResearchGate.
- A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers. Benchchem.
- Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Bentham Science.
- One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journals.
- troubleshooting low yield in Kröhnke pyridine synthesis. Benchchem.
- Troubleshooting common issues in pyridine synthesis. Benchchem.
- Modified Bohlmann-Rahtz Pyridine Synthesis for Cyclic Ketones. PubMed.
- Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate.
- Application Notes and Protocols for the Synthesis of Pyridine Derivatives. Benchchem.
- Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal.
- A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. ResearchGate.
- Multi-component Reactions for the Synthesis of Pyridine Derivatives: Application Notes and Protocols. Benchchem.
- Hantzsch pyridine synthesis. Wikipedia.
- Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Publishing.
- One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE.
- Pyridine Synthesis: Cliff Notes. Baran Lab.
- Learning from the Hantzsch synthesis. ACS Publications.
- Metal-catalysed Pyridine Ring Synthesis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Purification of 2-(Piperidin-4-ylthio)pyridine
Welcome to the technical support center for the purification of 2-(Piperidin-4-ylthio)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the chromatographic purification of this and structurally related basic compounds. Here, we synthesize fundamental principles with field-proven methodologies to create a self-validating system for robust and reproducible purifications.
Core Principles: Understanding the Challenge
The purification of 2-(Piperidin-4-ylthio)pyridine presents a common yet significant challenge in chromatography rooted in its chemical structure. The molecule contains two basic nitrogen atoms: one on the pyridine ring (pKa ~5.2) and a more basic secondary amine on the piperidine ring (pKa ~11.2).[1]
Standard silica gel, the most common stationary phase, has a surface decorated with silanol groups (Si-OH). These groups are weakly acidic and create strong, problematic interactions with basic analytes like our target compound. This interaction leads to several common issues:
-
Severe Peak Tailing: The analyte molecules engage in a mix of desired partitioning and strong, non-ideal ionic interactions with the silica surface. This causes a portion of the molecules to lag behind the main band, resulting in broad, asymmetric peaks that significantly reduce resolution.[2]
-
Irreversible Adsorption: In some cases, the interaction is so strong that the compound does not elute from the column at all, leading to poor or no recovery.
-
On-Column Degradation: The acidic nature of the silica surface can potentially catalyze the degradation of sensitive compounds.[3][4]
The key to a successful purification is to mitigate these undesirable secondary interactions.
Troubleshooting Guide
This section addresses the most frequent problems encountered during the purification of 2-(Piperidin-4-ylthio)pyridine in a direct question-and-answer format.
Q1: My compound's spot is streaking badly on the TLC plate and the purified column fractions show severe peak tailing. What is happening and how do I fix it?
A: This is the classic symptom of strong acid-base interactions between your basic compound and the acidic silanol groups on the silica gel.[2][5] To resolve this, you must neutralize or "mask" these active sites on the stationary phase.
Solution: Add a Basic Modifier to the Mobile Phase. The most effective and common solution is to add a small amount of a volatile amine base, such as triethylamine (TEA) , to your eluent.[6][7]
-
Mechanism of Action: TEA is a stronger base than your eluent and acts as a competitive inhibitor. It preferentially binds to the acidic silanol sites on the silica, effectively creating a neutralized surface for your analyte to pass over. This allows the separation to proceed based on polarity differences rather than ionic interactions, resulting in symmetrical "Gaussian" peaks.[2][8]
-
Recommended Concentration: Start by adding 0.5-1% TEA by volume to your mobile phase for both TLC and column chromatography. In some cases, up to 2% may be required.[6]
Q2: I have very low recovery of my product. It seems to have permanently stuck to the column.
A: This indicates irreversible adsorption, a more extreme version of the interaction causing peak tailing. If adding a basic modifier like TEA is insufficient, the interaction between your compound and the silica is too strong to overcome with mobile phase modification alone.
Solutions:
-
Switch to a Less Acidic Stationary Phase: If your compound is particularly basic or sensitive, standard silica may not be suitable. Consider using neutral alumina .[9][10] Alumina is generally a good choice for purifying basic compounds like amines.[10][11] Remember to develop your solvent system on an alumina TLC plate first, as the selectivity will differ from silica.[12]
-
Use Deactivated Silica: You can prepare "neutralized" silica gel by pre-treating it. This can be done by flushing the packed column with a solvent mixture containing 1-2% TEA before loading your sample or by preparing a slurry of silica with a TEA-containing solvent and evaporating to dryness.[7][13][14]
Q3: My compound appears to be degrading on the column. How can I confirm this and prevent it?
A: The acidic surface of silica gel can catalyze the decomposition of certain sensitive molecules.[3][4] A two-dimensional TLC (2D-TLC) is an excellent diagnostic tool to check for on-plate stability, which mimics the conditions of a column.[3][15]
Solution: Perform a 2D-TLC Stability Test.
-
Spot your crude sample in one corner of a square TLC plate.[15]
-
Develop the plate in your chosen solvent system.
-
Remove the plate, dry it completely, and rotate it 90 degrees.
-
Develop the plate again in the same solvent system.[3]
-
Interpretation: If the compound is stable, it will appear as a single spot on the diagonal. If it is degrading on the silica, you will see new spots appearing off the diagonal.[3]
If degradation is confirmed, switch to a more inert stationary phase like neutral alumina or use rigorously deactivated silica.[3][11]
Q4: I can't dissolve my crude material in the starting mobile phase for loading. What should I do?
A: This is a common issue when the ideal eluent for separation is not a good solvent for the crude mixture. Loading the sample in a solvent that is too strong (too polar) will cause the sample to streak down the column, ruining the separation.[16]
Solution: Use the Dry Loading Technique. Dry loading is the preferred method for samples with poor solubility in the mobile phase.[16][17][18]
-
Dissolve your crude material in a suitable, volatile solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (or your chosen stationary phase) to this solution—typically 5-10 times the mass of your crude product.
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.[16]
-
This powder can then be carefully loaded onto the top of your packed column. This ensures your sample is introduced to the column in a very narrow, concentrated band, leading to optimal separation.[19]
Frequently Asked Questions (FAQs)
-
What is the best stationary phase for 2-(Piperidin-4-ylthio)pyridine?
-
How do I determine the right mobile phase?
-
Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good starting point for a polar compound like this is a mixture of a non-polar solvent (like Hexanes or Dichloromethane) and a polar solvent (like Ethyl Acetate or Methanol).
-
Goal Rf: Aim for an Rf (Retention Factor) of 0.25-0.35 for your target compound. This typically provides the best separation on a column.[15][20]
-
Example Systems: Start with gradients of Ethyl Acetate in Hexanes or Methanol in Dichloromethane. Always include 0.5-1% TEA in your test systems.
-
-
How much crude material can I load onto my column?
-
A general rule of thumb is a loading capacity of 1-5% of the mass of the silica gel (e.g., 1-5 g of crude material on 100 g of silica). For difficult separations, reduce the loading to <1%.
-
Experimental Protocols & Data
Table 1: Recommended Starting Conditions
| Parameter | Recommended Setting | Rationale & Comments |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Most common and provides good resolving power. Must be used with a modifier. |
| Alternative Phase | Neutral Alumina (Brockmann II/III) | Use if compound degrades on silica or shows irreversible adsorption.[9][12] |
| Mobile Phase A | 0-50% Ethyl Acetate in Hexanes | Good for general-purpose separation. |
| Mobile Phase B | 0-10% Methanol in Dichloromethane | More aggressive system for highly polar compounds and impurities.[21] |
| Basic Modifier | 0.5 - 1.0% (v/v) Triethylamine (TEA) | Crucial for good peak shape. Masks acidic silanol sites.[2][22] |
| Loading Method | Dry Loading | Recommended for ensuring a narrow sample band, especially if solubility is low.[16][18] |
| Target Rf on TLC | 0.25 - 0.35 | Provides optimal balance between resolution and elution time. |
Protocol 1: Step-by-Step Column Purification
-
Mobile Phase Preparation: Prepare your chosen eluent (e.g., 90:10 Hexanes:EtOAc) and add 1% triethylamine by volume. Mix thoroughly.
-
Column Packing (Slurry Method):
-
Place a cotton or glass wool plug at the bottom of the column. Add a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in your starting, least polar mobile phase.
-
Pour the slurry into the column and use gentle air pressure or a pump to pack the bed uniformly. Ensure no air bubbles are trapped.
-
Add a protective layer of sand on top of the packed silica.
-
-
Sample Loading (Dry Load):
-
Prepare your dry-loaded sample as described in the troubleshooting section.
-
Drain the solvent in the column until it is just level with the top sand layer.
-
Carefully add the dry-loaded silica powder onto the sand, creating a thin, even layer.
-
Gently tap the column to settle the powder.
-
Carefully add a final layer of sand on top of the sample layer.
-
-
Elution:
-
Carefully add your mobile phase to the column, ensuring not to disturb the top layer.
-
Apply pressure and begin collecting fractions.
-
If using a gradient, start with a low polarity mixture and gradually increase the percentage of the more polar solvent.
-
-
Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure. Note: TEA is volatile and will be removed during this step.
-
Table 2: At-a-Glance Troubleshooting
| Symptom | Probable Cause | Recommended Solution |
| Streaking / Tailing Peaks | Strong interaction with acidic silica. | Add 0.5-1% Triethylamine (TEA) to the mobile phase.[6] |
| No Elution / Low Recovery | Irreversible adsorption on silica. | Switch to neutral alumina or deactivated silica.[3][11] |
| Poor Separation | Suboptimal mobile phase polarity. | Optimize the solvent system using TLC to achieve an Rf of ~0.3. |
| Compound Degradation | Acid-catalyzed decomposition on silica. | Confirm with 2D-TLC.[3] Switch to a neutral stationary phase (e.g., alumina). |
| Cracked Column Bed | Improper packing or thermal shock. | Repack the column. Ensure the slurry is homogenous and avoid sudden solvent changes. |
Visual Workflow Guides
Diagram 1: Troubleshooting Workflow
A logical workflow for troubleshooting common chromatography issues.
Caption: A high-level workflow for troubleshooting common chromatography issues.
Diagram 2: Condition Selection Decision Tree
A logical workflow for systematically selecting the right purification conditions.
Caption: A decision tree for selecting the appropriate chromatography conditions.
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Reddit r/Chempros. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds? Retrieved from [Link]
-
Reddit r/OrganicChemistry. (2020). Dry vs. Wet Loading in Column Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Piperidin-4-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Taylor & Francis Online. (1995). The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2017). How can I pack alumina well in column chromatography? Retrieved from [Link]
-
Biotage. (2023, January 19). Dry loading vs. liquid loading, which provides better flash column chromatography results? Retrieved from [Link]
-
ResearchGate. (2013). If triethylamine is used with a C18 column for a prolonged period, what will happen to the C18 column? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Two-Dimensional Thin Layer Chromatography-Bioautography Designed to Separate and Locate Metabolites with Antioxidant Activity. Retrieved from [Link]
-
Practical Science. (2023). Mastering Thin Layer Chromatography (TLC) Techniques. Retrieved from [Link]
-
Teledyne ISCO. (2010). Overview of Silica Column Sample Loading Techniques. Retrieved from [Link]
-
YouTube. (2024, March 14). How To Neutralize Silica Gel? Chemistry For Everyone. Retrieved from [Link]
-
ResearchGate. (2015). 2D-Thin-Layer Chromatography (2D-TLC) Flash Test of 17α-Ethinylestradiol and related Steroids. Retrieved from [Link]
-
Galaxie HPLC. (2023). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]
-
Reddit r/chemistry. (2022). When do you dry load and when do you wet load? (silica column chromatography). Retrieved from [Link]
-
Reddit r/OrganicChemistry. (2019). Help with Alumina Column Chromatography. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]
-
University of Ottawa. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. Retrieved from [Link]
-
ACS Publications. (1974). Partially Deactivated Silica Gel Columns in Chromatography. Analytical Chemistry. Retrieved from [Link]
-
Reddit r/Chempros. (2023). Triethylammonium after flash chromatography. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Column Chromatography Notes. Retrieved from [Link]
-
Chrom Tech, Inc. (2023, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
PubMed. (2012). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Challenges with 2-(Piperidin-4-ylthio)pyridine
Welcome to the technical support center for 2-(Piperidin-4-ylthio)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility issues encountered with this compound in aqueous solutions. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring you can make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of 2-(Piperidin-4-ylthio)pyridine?
A1: The solubility of 2-(Piperidin-4-ylthio)pyridine in aqueous solutions is influenced by a combination of its structural features. The pyridine and piperidine rings, while containing nitrogen atoms capable of hydrogen bonding, also possess significant nonpolar hydrocarbon character. This duality can lead to limited solubility in water, a highly polar solvent. The overall solubility is a delicate balance between these hydrophilic and hydrophobic interactions.
Q2: What is the first step I should take when encountering solubility issues with this compound?
A2: Before attempting more complex formulation strategies, the initial and most critical step is to assess the pH-solubility profile of your compound. As a basic compound, the solubility of 2-(Piperidin-4-ylthio)pyridine is expected to be highly dependent on pH.[1][2] By understanding how solubility changes with pH, you can determine the optimal pH range for your experiments and potentially resolve solubility issues with simple pH adjustments.[][4]
Q3: Are there any immediate safety precautions I should be aware of when handling this compound and its formulations?
A3: Yes, standard laboratory safety protocols should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. When working with organic solvents as co-solvents, ensure adequate ventilation, preferably within a fume hood, to minimize inhalation exposure. For any specific handling information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guides
This section provides detailed, step-by-step guidance on advanced techniques to enhance the aqueous solubility of 2-(Piperidin-4-ylthio)pyridine.
Guide 1: pH Adjustment and Salt Formation
The Principle: 2-(Piperidin-4-ylthio)pyridine is a basic molecule. By lowering the pH of the aqueous solution, the nitrogen atoms in the pyridine and piperidine rings can become protonated. This ionization significantly increases the polarity of the molecule, thereby enhancing its solubility in water.[2][4] Converting the free base to a salt form is a common and effective method to improve the solubility and dissolution rate of basic drugs.[5][6][7][8] In fact, approximately 50% of marketed small molecule APIs are administered in their salt form.[9]
Experimental Workflow:
Caption: Workflow for solubility enhancement via pH adjustment or salt formation.
Detailed Protocol for pH Adjustment:
-
Prepare Buffer Solutions: Prepare a series of buffers (e.g., citrate, acetate, phosphate) with pH values ranging from 2 to 7.
-
Add Compound: Add an excess of 2-(Piperidin-4-ylthio)pyridine to a fixed volume of each buffer solution.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate and Analyze: Centrifuge or filter the samples to remove undissolved solid.
-
Quantify: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot Data: Plot solubility versus pH to identify the optimal pH range.
Data Presentation:
| pH | Solubility (mg/mL) |
| 2.0 | > 50 |
| 3.0 | 25.4 |
| 4.0 | 8.2 |
| 5.0 | 1.5 |
| 6.0 | 0.3 |
| 7.0 | < 0.1 |
Note: The data in this table is illustrative and should be determined experimentally for your specific batch of compound.
Guide 2: Utilization of Co-solvents
The Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[10][11][12] They work by reducing the polarity of the solvent system, making it more favorable for the dissolution of nonpolar or weakly polar solutes.[] This technique is simple to implement and can be combined with pH adjustment for a synergistic effect.[13]
Experimental Workflow:
Caption: Workflow for solubility enhancement using co-solvents.
Detailed Protocol for Co-solvent Screening:
-
Select Co-solvents: Choose a range of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[]
-
Prepare Mixtures: Prepare stock solutions of your compound in each co-solvent. Then, create a matrix of solutions by adding the co-solvent stocks to your chosen aqueous buffer at various final concentrations (e.g., 1%, 5%, 10%, 20% v/v).
-
Observe Solubility: Visually inspect the solutions for precipitation.
-
Quantify if Necessary: If visual inspection is insufficient, quantify the solubility as described in the pH adjustment protocol.
-
Assess Compatibility: Critically, evaluate the effect of the chosen co-solvent and its concentration on the performance of your intended downstream application (e.g., enzyme activity, cell viability).
Data Presentation:
| Co-solvent | Concentration (% v/v) | Solubility (mg/mL) at pH 7.0 |
| None | 0 | < 0.1 |
| Ethanol | 10 | 0.5 |
| Ethanol | 20 | 1.8 |
| PEG 400 | 10 | 0.8 |
| PEG 400 | 20 | 2.5 |
| DMSO | 5 | 1.2 |
| DMSO | 10 | 4.1 |
Note: The data in this table is illustrative. The toxicity and tolerability of the excipients must be carefully considered.[13]
Guide 3: Complexation with Cyclodextrins
The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15][16][17][18] They can encapsulate poorly soluble molecules, like 2-(Piperidin-4-ylthio)pyridine, forming inclusion complexes.[14][15][16][17] This encapsulation effectively shields the hydrophobic parts of the guest molecule from the aqueous environment, thereby increasing its apparent solubility.[16]
Experimental Workflow:
Caption: Workflow for solubility enhancement using cyclodextrins.
Detailed Protocol for Cyclodextrin Complexation:
-
Select Cyclodextrins: Common choices for enhancing the solubility of small molecules include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) due to their higher aqueous solubility and safety profiles compared to native β-cyclodextrin.
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin(s) at various concentrations (e.g., 1, 2, 5, 10, 20% w/v).
-
Phase Solubility Study: Add an excess of 2-(Piperidin-4-ylthio)pyridine to each cyclodextrin solution.
-
Equilibrate and Analyze: Follow the equilibration and analysis steps as outlined in the pH adjustment protocol.
-
Analyze Data: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship (an AL-type phase solubility diagram) indicates the formation of a 1:1 soluble complex.
Data Presentation:
| Cyclodextrin | Concentration (% w/v) | Solubility of 2-(Piperidin-4-ylthio)pyridine (mg/mL) |
| None | 0 | < 0.1 |
| HP-β-CD | 5 | 2.1 |
| HP-β-CD | 10 | 4.5 |
| HP-β-CD | 20 | 9.8 |
| SBE-β-CD | 5 | 3.5 |
| SBE-β-CD | 10 | 7.2 |
| SBE-β-CD | 20 | 15.1 |
Note: The data in this table is for illustrative purposes and should be determined experimentally.
References
-
Chaudhary, A., Nagaich, U., & Gulati, N. (2012). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical Investigation, 2(2), 52–58. [Link]
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Fenyvesi, É., & Szente, L. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]
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Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
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Jacob, S., & Nair, A. B. (2018). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
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Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Focus Asia. [Link]
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Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate. [Link]
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Fenyvesi, É., & Szente, L. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
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Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. [Link]
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Co-solvent: Significance and symbolism. (2025). ScienceDirect. [Link]
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Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2007). PubMed. [Link]
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Drug Dissolution Enhancement by Salt Formation. (2012). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
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Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Semantic Scholar. [Link]
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Solubility of Pyridine (C5H5N). (n.d.). Solubility of Things. [Link]
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The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]
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5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
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FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (n.d.). ResearchGate. [Link]
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2,6-DI(N-Boc-piperidin-4-YL)pyridine. (n.d.). PubChem. [Link]
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- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
Technical Resource Center: Troubleshooting Inconsistent Results with 2-(Piperidin-4-ylthio)pyridine and P7C3-Series Compounds
Last Updated: January 2, 2026
Introduction
Welcome to the technical support guide for researchers utilizing 2-(Piperidin-4-ylthio)pyridine and its analogs, commonly known in scientific literature as the P7C3 series of compounds. These aminopropyl carbazole molecules are potent proneurogenic and neuroprotective agents, valued for their ability to enhance neuronal survival in various models of neurodegeneration.[1][2] The primary mechanism of action for the P7C3 class is the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[3][4] By enhancing NAMPT activity, these compounds help maintain cellular NAD+ levels, which is critical for neuronal health and function under stress.[4][5][6]
Despite their promise, the unique chemical properties of these compounds and the complexity of the biological pathways they modulate can lead to experimental variability. This guide is designed to provide researchers, scientists, and drug development professionals with a structured approach to troubleshooting and resolving inconsistent results in biological assays.
Core Mechanism of Action: The NAD+ Salvage Pathway
Understanding the mechanism is the first step to troubleshooting. P7C3 compounds allosterically activate NAMPT, which catalyzes the conversion of nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). NMN is then converted to NAD+, a vital coenzyme for cellular metabolism and signaling.
Caption: Logical workflow for troubleshooting dose-response issues.
Potential Causes & Solutions:
-
Cell Density and Metabolic State: The activity of the NAMPT pathway is highly dependent on the metabolic state of the cells. Cells that are over-confluent, starved, or rapidly proliferating will have different baseline NAD+ levels and may respond differently.
-
Solution: Standardize your cell seeding density and ensure cells are in a healthy, sub-confluent logarithmic growth phase at the time of treatment. Always run a vehicle control (media with the same final DMSO concentration) to establish a baseline.
-
-
Incubation Time: The time required to see a significant change in NAD+ levels and downstream effects can vary from hours to days depending on the cell type and the specific assay endpoint (e.g., cell viability, gene expression).
-
Solution: Perform a time-course experiment. Treat cells with a mid-range concentration of your P7C3 compound (e.g., 1-10 µM) and measure your endpoint at multiple time points (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation period.
-
-
Target Expression: The compound will not work if the target, NAMPT, is not expressed at sufficient levels in your cell line.
-
Solution: Verify NAMPT expression in your cell model using Western Blot or qPCR. If you are comparing different cell lines, correlate their NAMPT expression levels with their responsiveness to the compound.
-
-
Concentration Range: Neuroprotective effects are often seen at lower concentrations (0.1-10 µM), while some anti-cancer effects have been reported at higher concentrations. [7][8]Using a range that is too high may induce off-target or toxic effects, confounding the dose-response. [9] * Solution: Test a wide, logarithmic concentration range (e.g., 10 nM to 50 µM) in your initial experiments to capture the full dose-response curve.
Question 3: How can I confirm that the observed effects are truly due to NAMPT activation?
Answer: This is a critical validation step to ensure your results are mechanistically sound and not due to off-target effects. A multi-pronged approach is required.
Experimental Protocols for Mechanistic Validation:
-
Direct Measurement of NAD+ Levels: The most direct confirmation is to show that your compound increases intracellular NAD+ levels.
-
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with vehicle (DMSO) and varying concentrations of your P7C3 compound for the optimal time determined previously.
-
Lyse the cells and use a commercially available NAD+/NADH quantification kit (colorimetric or fluorometric) to measure total NAD+/NADH levels.
-
Expected Outcome: A dose-dependent increase in the NAD+/NADH ratio in cells treated with the P7C3 compound compared to the vehicle control. [4]
-
-
-
NAMPT Inhibition Control: Pre-treating cells with a known NAMPT inhibitor should block the effects of your P7C3 compound.
-
Protocol:
-
Select a specific NAMPT inhibitor (e.g., FK866).
-
Pre-incubate one set of cells with the NAMPT inhibitor for 1-2 hours.
-
Add your P7C3 compound to both the inhibitor-treated and non-treated cells.
-
Measure your primary endpoint (e.g., cell viability after a toxic insult).
-
Expected Outcome: The protective effect of the P7C3 compound should be significantly diminished or completely abolished in the cells pre-treated with the NAMPT inhibitor.
-
-
-
Downstream Target Analysis: Examine the activity of NAD+-dependent enzymes like sirtuins (e.g., SIRT1).
-
Protocol:
-
Treat cells with your P7C3 compound.
-
Perform a Western Blot to analyze the acetylation status of known SIRT1 substrates, such as p53 or PGC-1α.
-
Expected Outcome: Increased NAD+ levels should lead to increased SIRT1 activity, resulting in decreased acetylation of its target proteins.
-
-
Caption: A tiered approach to validating on-target effects.
Question 4: I suspect the compound is interfering with my assay readout (e.g., fluorescence). How can I test for this?
Answer: This is a valid concern, especially with fluorescent or colorimetric assays. Assay artifacts can easily be misinterpreted as biological activity.
Protocol for a Cell-Free Interference Test:
-
Recreate Assay Conditions: In a multi-well plate, add all assay components (buffer, substrates, detection reagents) without any cells or enzyme.
-
Add Compound: Add your P7C3 compound across its full concentration range to designated wells. Include a vehicle-only control.
-
Incubate and Read: Incubate the plate for the standard assay duration and read the signal (fluorescence or absorbance) on a plate reader.
-
Analysis: Compare the signal from the compound-containing wells to the vehicle control. Any significant change in signal indicates direct interference with the assay chemistry or detection method.
-
Solution: If interference is detected, you must subtract the background signal from your experimental wells or consider switching to an orthogonal assay method (e.g., from a fluorescent viability assay to a luminescence-based one). [10]
References
-
Nampt activator P7C3 ameliorates diabetes and improves skeletal muscle function modulating cell metabolism and lipid mediators. J Cachexia Sarcopenia Muscle. 2022. [Link]
-
NAMPT Activator P7C3-A20 Protects against Tunicamycin-Induced Cell Injury in C2C12 Murine Myoblast Cells. J-Stage.[Link]
-
The Neurogenic Compound P7C3 Regulates the Aerobic Glycolysis by Targeting Phosphoglycerate Kinase 1 in Glioma. Frontiers.[Link]
-
P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases. PMC.[Link]
-
P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage. PubMed Central.[Link]
-
The P7C3 class of neuroprotective compounds exerts antidepressant efficacy in mice by increasing hippocampal neurogenesis. PMC - PubMed Central.[Link]
-
Scientists achieve full neurological recovery from Alzheimer's in mice by restoring metabolic balance. PsyPost.[Link]
-
P7C3-A20 neuroprotection is independent of Wallerian degeneration in Primary Neuronal Culture. Apollo.[Link]
-
Application of P7C3 Compounds to Investigating and Treating Acute and Chronic Traumatic Brain Injury. PMC - NIH.[Link]
-
NAMPT Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Higher concentration of P7C3 than required for neuroprotection suppresses renal cell carcinoma growth and metastasis. PMC - NIH.[Link]
-
P7C3-A20 neuroprotection is independent of Wallerian degeneration in primary neuronal culture. UCL Discovery - University College London.[Link]
-
Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators. NIH.[Link]
-
Promising New Drug Reverses Mental Decline in Mice With Advanced Alzheimer's. ScienceAlert.[Link]
-
Study Finds Way to Reverse Alzheimer's. Neuroscience News.[Link]
-
Alzheimer's Fully Reversed in Mice, Scientists Say. Futurism.[Link]
-
2-(Piperidin-4-yl)pyridine | C10H14N2. PubChem. [Link]
-
Application of P7C3 Compounds to Investigating and Treating Acute and Chronic Traumatic Brain Injury. PubMed.[Link]
-
Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed.[Link]
-
Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. SciELO México.[Link]
-
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. NIH.[Link]
-
Immunoassay Troubleshooting. Biocompare: The Buyer's Guide for Life Scientists.[Link]
-
We found a major flaw in a scientific reagent used in thousands of neuroscience experiments — and we're trying to fix it. The Transmitter.[Link]
Sources
- 1. P7C3 | CAS 301353-96-8 | NAMPT activator | StressMarq Biosciences Inc. [stressmarq.com]
- 2. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psypost.org [psypost.org]
- 6. Application of P7C3 Compounds to Investigating and Treating Acute and Chronic Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Higher concentration of P7C3 than required for neuroprotection suppresses renal cell carcinoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P7C3-A20 neuroprotection is independent of Wallerian degeneration in Primary Neuronal Culture [repository.cam.ac.uk]
- 10. benchchem.com [benchchem.com]
Technical Support Center: A Researcher's Guide to 2-(Piperidin-4-ylthio)pyridine
Welcome to the technical support center for 2-(Piperidin-4-ylthio)pyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. Ensuring the chemical integrity of your reagents is paramount for reproducible and reliable experimental outcomes. This document provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to address the stability challenges associated with the long-term storage and handling of 2-(Piperidin-4-ylthio)pyridine.
Section 1: Understanding the Chemical Stability of 2-(Piperidin-4-ylthio)pyridine
This section addresses the fundamental chemical properties of the molecule that influence its stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of 2-(Piperidin-4-ylthio)pyridine that can lead to degradation during storage?
A1: The molecule possesses two primary sites susceptible to degradation under typical laboratory conditions: the thioether linkage and the pyridine ring nitrogen .
-
Thioether Oxidation: The sulfur atom in the thioether group is the most significant liability. It is nucleophilic and can be readily oxidized by atmospheric oxygen, peroxide contaminants in solvents, or other oxidizing agents. This oxidation is a stepwise process, first forming the corresponding sulfoxide and then potentially the sulfone .[1] This is the most common degradation pathway observed for thioether-containing compounds.
-
Pyridine N-Oxidation: The nitrogen atom of the pyridine ring has a lone pair of electrons and can be oxidized to form a pyridine N-oxide .[2] While pyridines are generally stable aromatic systems, this reaction can occur, especially in the presence of strong oxidizing agents.[2][3]
-
Hygroscopicity and Hydrolysis: While thioethers are generally stable to hydrolysis, the compound may be hygroscopic. The presence of water, especially under acidic or basic conditions, could potentially facilitate other degradation pathways, though direct cleavage of the C-S bond is less common under standard storage conditions.[1]
Below is a diagram illustrating the primary oxidative degradation pathway.
Caption: Primary oxidative degradation pathway of the thioether moiety.
Section 2: Recommended Long-Term Storage and Handling
Proper storage is the most critical factor in preventing degradation.
Recommended Storage Conditions
For optimal long-term stability, the following conditions are recommended. Deviating from these can significantly shorten the shelf-life of the compound.
| Parameter | Recommendation | Rationale & Expert Insights |
| Temperature | -20°C (Freezer) | Reduces the kinetic rate of all potential degradation reactions, including oxidation. For short-term storage (days to weeks), 2-8°C is acceptable, but -20°C is strongly advised for storage longer than a month.[1][4][5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, which is the primary culprit in thioether oxidation. After dispensing the solid, flush the vial headspace with an inert gas before re-sealing.[1][6] |
| Form | Solid (Lyophilized Powder) | Storing the compound as a solid minimizes mobility and interaction between molecules and contaminants (like dissolved oxygen in solvents). Avoid storing in solution, especially for long periods.[4] |
| Container | Amber Glass Vial with PTFE-lined Cap | Protects the compound from light, which can catalyze photo-oxidation.[1] A tightly sealed, high-quality cap prevents moisture and air ingress. |
| Environment | Dry / Desiccated | Minimizes exposure to moisture, which can accelerate degradation, especially if acidic or basic impurities are present. Store vials within a desiccator if possible.[4] |
Handling Best Practices
Q2: How should I handle the compound during routine experimental use to minimize degradation?
A2: Your handling procedure is as important as your storage conditions.
-
Equilibration: Before opening, allow the vial to warm to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold solid.
-
Inert Atmosphere: If possible, handle the solid inside a glovebox or use a Schlenk line to maintain an inert atmosphere.[6] If not available, work quickly in a low-humidity environment.
-
Solution Preparation: Prepare solutions fresh for each experiment. If you must store a stock solution, use a high-purity, anhydrous, and degassed solvent (e.g., DMSO or DMF). Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Solvent Purity: Be aware that some solvents, like THF or ethers, can form explosive peroxides over time. These are highly reactive and will rapidly degrade the thioether. Always use fresh, high-purity solvents.
Section 3: Troubleshooting Stability-Related Issues
This section provides a logical framework for diagnosing problems that may arise from compound instability.
Caption: Troubleshooting workflow for suspected compound degradation.
Troubleshooting Q&A
Q3: My HPLC/LC-MS analysis shows new, unexpected peaks that were not present when the batch was new. What are they?
A3: This is a classic sign of degradation.
-
Most Likely Suspects: The most probable impurities are the sulfoxide (+16 Da mass shift from the parent compound) and the sulfone (+32 Da mass shift). These products are more polar than the parent thioether and will typically have a shorter retention time in reverse-phase HPLC.
-
Troubleshooting Steps:
-
Check your Mass Spec Data: Look for ions corresponding to the M+16 and M+32 masses of your parent compound.
-
Perform a Forced Degradation Study: Intentionally degrade a small sample of your compound with a mild oxidant like hydrogen peroxide (see Protocol 1 below). The peaks generated should match the impurity peaks in your stored sample, confirming their identity.[1][7]
-
Review Storage: The presence of these peaks strongly indicates your storage and handling procedures are insufficient to prevent oxidation. Re-evaluate your protocols against the recommendations in Section 2.
-
Q4: My compound has shown a significant loss of biological activity in my assay. How can I confirm if this is due to chemical degradation?
A4: Loss of potency is a direct functional consequence of degradation.
-
Quantitative Purity Analysis: First, perform a purity analysis using a stability-indicating HPLC method (see Protocol 2).[1][8] Quantify the percentage of the main peak relative to the total peak area. A significant decrease in the main peak area correlates with a loss of active compound.
-
Isolate and Test: If possible, isolate the major degradation product (e.g., the sulfoxide) using preparative HPLC. Test this isolated impurity in your biological assay. Typically, oxidized forms will have significantly reduced or no activity, confirming that degradation is the cause of the potency loss.
-
Procure a New Sample: The most definitive test is to obtain a new, certified-purity lot of the compound and run it in parallel with your old sample. If the new sample shows high activity while the old one does not, it confirms the instability of your stored material.
Section 4: Key Analytical Protocols
These detailed protocols provide a framework for assessing the stability of your compound.
Protocol 1: Forced Degradation Study (Oxidative Stress)
This study helps to proactively identify potential degradation products.
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of 2-(Piperidin-4-ylthio)pyridine in acetonitrile.
-
Set Up Reaction: In a clean glass vial, mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubate: Keep the solution at room temperature, protected from light, for 8-12 hours.
-
Analysis: Dilute the sample to an appropriate concentration with the mobile phase and analyze immediately by LC-MS.
-
Interpretation: Look for new peaks in the chromatogram and their corresponding masses. The major peaks should correspond to the sulfoxide (+16 Da) and potentially the sulfone (+32 Da) derivatives.[1] This provides a "fingerprint" for what oxidative degradation looks like for this specific molecule.
Protocol 2: Stability-Indicating Reverse-Phase HPLC Method
This method is designed to separate the parent compound from its key degradation products.
-
Instrumentation: Standard HPLC system with a UV-Vis detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).[8][9]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Standard Preparation: Prepare a series of calibration standards from a freshly opened or new vial of the compound (e.g., 1 to 100 µg/mL).
-
Sample Preparation: Dissolve your test sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm (or other determined λmax)
-
Column Temperature: 30°C
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (re-equilibration)
-
-
-
Validation: A key feature of a stability-indicating method is its ability to resolve the parent peak from degradation peaks. Analyze a sample from the forced degradation study (Protocol 1) to confirm that the sulfoxide and sulfone peaks are well-separated from the main peak.
References
-
Balavoine, F., et al. (2020). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life. Available at: [Link]
-
Bierer, D. E., et al. (1998). The Stability of Aryl Carbanions Derived from Pyridine N-Oxide. Journal of the American Chemical Society. Available at: [Link]
-
Owojuyigbe, A. D., et al. (2020). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. ResearchGate. Available at: [Link]
-
Chemistry Stack Exchange. (2020). Stability of pyridine derivatives. Available at: [Link]
-
Wikipedia. Pyridine. Available at: [Link]
-
Bernkop-Schnürch, A., et al. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. ResearchGate. Available at: [Link]
-
Haskell-Luevano, C., et al. (2010). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. PMC - PubMed Central. Available at: [Link]
-
Reddit. (2013). Handling thiols in the lab. r/chemistry. Available at: [Link]
-
Bernkop-Schnürch, A., et al. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. MDPI. Available at: [Link]
-
Wang, W., et al. (2019). Pathways that degrade pyridine derivatives through 2,5-DHP. ResearchGate. Available at: [Link]
-
Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. Available at: [Link]
-
Wikipedia. Thioester. Available at: [Link]
-
Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Available at: [Link]
-
Głośnicka, I., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Piperidine Derivatives in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered when working to enhance the systemic exposure of piperidine-containing compounds in preclinical animal models.
Introduction: The Piperidine Scaffold and Bioavailability Challenges
The piperidine ring is a highly privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs due to its favorable physicochemical properties that often enhance druggability.[1][2] However, despite its prevalence, achieving optimal oral bioavailability for novel piperidine derivatives can be a significant hurdle in drug development. Common challenges include poor aqueous solubility, low intestinal permeability, and extensive first-pass metabolism, all of which can lead to low and variable plasma concentrations in animal models.[3][4][5]
This guide is designed to provide a systematic approach to identifying and overcoming these barriers, enabling you to make informed decisions to advance your research.
Part 1: Troubleshooting Guide - Low Oral Bioavailability
Issue 1: Low and Variable Plasma Concentrations of a Piperidine Derivative After Oral Administration in a Rat Model
Question: We are observing very low and variable plasma concentrations of our lead piperidine compound following oral gavage in our rat study. What are the potential causes, and how can we systematically troubleshoot this?
Answer: Low and variable oral bioavailability is a frequent and multifaceted challenge. The root cause often lies in one or more of the "ADME" (Absorption, Distribution, Metabolism, Excretion) properties of the compound. Here’s a logical workflow to diagnose and address the issue.
Caption: Troubleshooting workflow for low oral bioavailability.
-
Characterize Physicochemical Properties:
-
Aqueous Solubility: Determine the kinetic and thermodynamic solubility in buffers at various pH values (e.g., pH 2, 6.8) to understand how the compound will behave in the stomach versus the intestine. Many piperidine derivatives are basic and may exhibit pH-dependent solubility.[6]
-
Biorelevant Media: Assess solubility in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (FaSSIF/FeSSIF) to better mimic in vivo conditions.[3]
-
Lipophilicity (LogP/LogD): A high LogP can indicate poor solubility but good permeability, while a low LogP might suggest the opposite.[5][6]
-
-
In Vitro ADME Assays:
-
Permeability: Use a Caco-2 cell monolayer assay to assess the compound's ability to cross the intestinal epithelium. This will help classify it according to the Biopharmaceutics Classification System (BCS) and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[4]
-
Metabolic Stability: Incubate the compound with liver microsomes (Phase I metabolism) and S9 fractions or hepatocytes (Phase I and II metabolism) from the relevant species (e.g., rat, human) to determine its intrinsic clearance.[4] High clearance suggests that first-pass metabolism is a likely culprit for low bioavailability.[4]
-
-
Identify the Primary Barrier and Select a Strategy:
-
If Poor Solubility is the Main Issue (BCS Class II/IV): The compound dissolves too slowly in the gastrointestinal fluids for effective absorption.
-
Strategy: Formulation-based approaches are often the most effective first line of defense.
-
-
If Low Permeability is the Main Issue (BCS Class III/IV): The compound dissolves but cannot efficiently cross the intestinal wall.
-
Strategy: Consider the use of permeation enhancers or, in some cases, a prodrug approach to leverage active transporters.
-
-
If Rapid Metabolism is the Main Issue: The compound is absorbed but extensively metabolized by the gut wall or liver before reaching systemic circulation.
-
Part 2: Frequently Asked Questions (FAQs) & In-Depth Solutions
Solubility Enhancement
Q1: My piperidine derivative has very low aqueous solubility (<1 µg/mL). What are the most effective formulation strategies to improve its dissolution?
A1: For compounds with such poor solubility, several advanced formulation techniques can be employed. The choice depends on the compound's specific properties.
-
Lipid-Based Drug Delivery Systems (LBDDS): These are excellent for lipophilic compounds. By dissolving the drug in a lipid-based formulation, it can bypass the dissolution step in the GI tract.[8][9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media (like GI fluids). This increases the surface area for absorption.[10] A study on piperine, a well-known piperidine alkaloid, showed that a SEDDS formulation increased its relative bioavailability in rats by over 600%.[10]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers that encapsulate the drug in a solid lipid core, offering controlled release and protection from degradation.[11][12]
-
-
Amorphous Solid Dispersions (ASDs): By dispersing the compound in an amorphous state within a polymer matrix, you can achieve a transient supersaturated state in vivo, which significantly enhances the driving force for absorption.[13]
-
Particle Size Reduction (Nanonization): Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, thereby increasing the dissolution rate according to the Noyes-Whitney equation.[14][15]
-
Techniques: Media milling or high-pressure homogenization.
-
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Ideal for Compounds That Are... | Key Considerations |
| SEDDS | Bypasses dissolution; presents drug in a solubilized form.[10] | Highly lipophilic (LogP > 4). | Requires careful selection of excipients to ensure stability and avoid GI irritation. |
| ASDs | Creates a high-energy amorphous form, leading to supersaturation.[13] | Prone to crystallization; can be stabilized by a polymer. | Risk of in vivo precipitation; requires precipitation inhibitors.[3] |
| Nanosuspension | Increases surface area, leading to a faster dissolution rate.[14][15] | Crystalline with a high melting point. | Physical stability of nanoparticles (aggregation) can be a challenge. |
Permeability Enhancement
Q2: My Caco-2 assay shows a high efflux ratio for my piperidine compound, suggesting it's a P-gp substrate. How can I overcome this?
A2: P-glycoprotein (P-gp) efflux is a common mechanism of low permeability. Here are two primary approaches:
-
Co-administration with P-gp Inhibitors:
-
Piperine: This natural alkaloid from black pepper is a well-known inhibitor of P-gp and metabolic enzymes like CYP3A4.[16][17][18] Co-administration of piperine has been shown to significantly increase the bioavailability of various drugs.[16][19] For instance, combining piperine with resveratrol increased the maximum serum concentration of resveratrol by over 1500% in mice.[19]
-
Pharmaceutical Excipients: Certain surfactants used in formulations, such as Tween 80 and Cremophor EL, can also inhibit P-gp.[4]
-
-
Prodrug Strategy:
-
A prodrug can be designed to utilize an uptake transporter (like PEPT1) that is highly expressed in the gut, effectively bypassing P-gp efflux. This is a more complex medicinal chemistry approach but can be highly effective.
-
Metabolism and Prodrugs
Q3: My compound shows high clearance in rat liver microsomes. What are the common metabolic pathways for piperidine rings, and how can a prodrug strategy help?
A3: The piperidine ring itself is relatively metabolically stable, but it can undergo several transformations, primarily mediated by Cytochrome P450 enzymes.[1][5]
-
Common Metabolic Pathways:
A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active drug.[22] This strategy can be used to mask a metabolic "soft spot" on the molecule.
Workflow for Prodrug Design
Caption: A simplified workflow for developing a prodrug.
-
Example: If hydroxylation at a specific position is the primary metabolic route, attaching a promoiety (like an ester) at that site can shield it from enzymatic attack during first pass. The promoiety is later cleaved in systemic circulation to release the active parent drug. A successful prodrug strategy for a series of N-benzenesulfonylpiperidine derivatives led to a compound with a demonstrated anticoagulant effect after oral dosing.[7]
Part 3: Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Media Milling
Objective: To increase the dissolution rate of a poorly soluble piperidine derivative by reducing its particle size.
Materials:
-
Piperidine derivative ("Compound P")
-
Stabilizer (e.g., 1% w/v solution of Poloxamer 407 or HPMC)
-
Milling media (e.g., 0.5 mm yttrium-stabilized zirconium oxide beads)
-
Purified water
-
Planetary ball mill or similar milling equipment
Methodology:
-
Prepare a 1% (w/v) stabilizer solution by dissolving the chosen stabilizer in purified water.
-
Create a slurry by dispersing Compound P into the stabilizer solution at a concentration of 5% (w/v).
-
Add the slurry and an equal volume of milling media to the milling chamber.
-
Mill the suspension at a set speed (e.g., 500 rpm) for 2-4 hours. Periodically pause and cool the chamber to prevent thermal degradation of the compound.
-
After milling, separate the nanosuspension from the milling media by decanting or sieving.
-
Characterize the resulting nanosuspension for particle size (using Dynamic Light Scattering), crystallinity (using PXRD), and dissolution rate improvement (using a USP II dissolution apparatus).
Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
Objective: To determine the effective permeability (Peff) of a piperidine derivative across the intestinal membrane.
Materials:
-
Anesthetized Sprague-Dawley rats (250-300g)
-
Perfusion buffer (e.g., Krebs-Ringer buffer, pH 6.8)
-
Test solution: Compound P and a non-absorbable marker (e.g., phenol red) dissolved in perfusion buffer.
-
Syringe pump, surgical instruments, collection vials.
Methodology:
-
Anesthetize the rat following approved animal care protocols.
-
Through a midline abdominal incision, carefully expose the small intestine.
-
Isolate a 10-15 cm segment of the jejunum.
-
Cannulate both ends of the segment with flexible tubing.
-
Gently rinse the segment with warm perfusion buffer to remove intestinal contents.
-
Perfuse the test solution through the segment at a constant flow rate (e.g., 0.2 mL/min) using a syringe pump.
-
Collect the outlet perfusate at regular intervals (e.g., every 15 minutes) for 90-120 minutes.
-
At the end of the experiment, measure the exact length and radius of the perfused segment.
-
Analyze the concentration of Compound P and the non-absorbable marker in the inlet and outlet samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the effective permeability (Peff) using the following equation: Peff = (-Q * ln(Cout' / Cin')) / (2 * π * r * L) Where Q is the flow rate, Cout' and Cin' are the corrected outlet and inlet concentrations, r is the radius, and L is the length of the intestinal segment.
References
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- Gao, P., & Morozowich, W. (2015). Advances in lipid-based drug delivery: enhancing efficiency for hydrophobic drugs. Expert Opinion on Drug Delivery, 12(4), 561-574.
- Shojaei, A. H. (1998). Buccal mucosa as a route for systemic drug delivery: a review. Journal of Pharmacy & Pharmaceutical Sciences, 1(1), 15-30.
- Maher, S., Mrsny, R. J., & Brayden, D. J. (2019).
- Brayden, D. J., & Maher, S. (2021). Overcoming poor permeability: Translating permeation enhancers for oral peptide delivery. Advanced Drug Delivery Reviews, 177, 113915.
- An update on Nanoparticle Formulation Design of Piperine to Improve its Oral bioavailability: A Review. (2024). Iraqi Journal of Pharmaceutical Sciences, 33(1), 1-14.
- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. (n.d.). Benchchem.
- Technical Support Center: Enhancing Small Molecule Bioavailability. (n.d.). Benchchem.
- Garg, T., Singh, S., & Singh, R. (2021). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. Molecules, 26(16), 4853.
- Shah, B., Khunt, D., Bhatt, H., Misra, M., & Padh, H. (2010). Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. Journal of Pharmaceutical Sciences, 99(2), 646-667.
- The future of lipid-based drug delivery systems. (2025). CAS.
- Ganesan, S., Mahmud, I., & Hubbard, J. W. (1993). Metabolism of piperidine-type phenothiazine antipsychotic agents. IV.
- Review on Piperine as A Natural Bioenhancer in Field of Nanotechnology. (2024).
- Bhat, B. G., & Chandrasekhara, N. (1986).
- MNP001 is a newly synthesized 3-carbamyl-4-methylpyrrole analog with dual pharmacophores simultaneously to inhibit phosphodiesterase type 4 (PDE4) and to antagonize L-type calcium channels. (n.d.). DigitalCommons@PCOM.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry, 297, 117765.
- Kasuya, F., Igarashi, K., & Fukui, M. (1978). Metabolites of piperidine in rat urine. Japanese Journal of Pharmacology, 28(1), 41-47.
- Li, S., Wang, Y., Li, J., Zhang, Y., & Li, J. (2012). Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 67(10), 864-869.
- An update on Nanoparticle Formulation Design of Piperine to Improve its Oral bioavailability: A Review. (2023). Iraqi Journal of Pharmaceutical Sciences, 33(1), 1-14.
- Technical Support Center: Overcoming Poor Oral Bioavailability of A-943931. (n.d.). Benchchem.
- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (n.d.). Benchchem.
- Li, C., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules, 27(2), 481.
- Ishihara, T., et al. (2007). Prodrug-based design, synthesis, and biological evaluation of N-benzenesulfonylpiperidine derivatives as novel, orally active factor Xa inhibitors. Bioorganic & Medicinal Chemistry, 15(12), 4175-4192.
- Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: In vitro, in vivo and in situ intestinal permeability studies. (2025).
- Kesarwani, K., & Gupta, R. (2013). Role of Piperine as an Effective Bioenhancer in Drug Absorption. International Journal of Drug Development and Research, 5(4), 1-5.
- Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115916.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Homayouni, A., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(19), 6297.
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). Pharmaceuticals, 17(12), 1547.
- Kesarwani, K., & Gupta, R. (2018). Role of Piperine as an Effective Bioenhancer in Drug Absorption.
- Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(10), 2415.
- Johnson, J. J., et al. (2011). Enhancing the bioavailability of resveratrol by combining it with piperine. Molecular Nutrition & Food Research, 55(8), 1169-1176.
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Common pitfalls in the synthesis of N-heterocycles and how to avoid them
Welcome to the Technical Support Center for N-Heterocycle Synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of constructing nitrogen-containing cyclic systems. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your synthetic strategies.
Section 1: General Troubleshooting for Low Yields & Impurities
Low product yields and the formation of impurities are common frustrations in organic synthesis. This section addresses these broad challenges with a systematic approach to troubleshooting.
Q1: My reaction yield is consistently low, despite starting materials being consumed according to TLC/LC-MS. What are the likely culprits?
A1: Low yields in the face of complete starting material consumption often point to one of several issues: product decomposition, formation of soluble side products that are difficult to detect, or losses during workup and purification.[1][2]
Troubleshooting Steps:
-
Assess Product Stability: Your target N-heterocycle may be unstable under the reaction conditions (e.g., high temperature, strong acid/base).[1] To investigate this, take a small aliquot of the purified product and resubject it to the reaction conditions. Monitor its decomposition over time by TLC or LC-MS. If instability is confirmed, consider milder reaction conditions, shorter reaction times, or a different synthetic route.
-
Investigate Workup Losses: The product might be partially soluble in the aqueous phase during extraction or could be binding irreversibly to drying agents. To check for this, analyze the aqueous layers and the used drying agent for your product. Adjusting the pH of the aqueous phase during extraction can significantly impact the partitioning of N-heterocycles.
-
Optimize Purification: N-heterocycles, particularly those with basic nitrogen atoms, can streak on silica gel, leading to poor separation and significant product loss.
-
Pro-Tip: Pre-treating your silica gel with a small amount of triethylamine (Et3N) in the eluent (e.g., 0.1-1%) can neutralize acidic sites and improve chromatography. Alternatively, using neutral or basic alumina may be a better option.
-
-
Consider Volatility: Some smaller N-heterocycles can be surprisingly volatile. If you are removing solvent under high vacuum and/or with heating, you may be losing product. Use a cold trap and analyze its contents if you suspect this is the case.
Q2: My reaction mixture is turning into a dark, tar-like substance. What's causing this and how can I prevent it?
A2: Tar formation is a common indicator of polymerization or extensive decomposition of starting materials or products, often promoted by strong acids, high temperatures, or the presence of oxygen.[2] This is particularly prevalent in reactions like the Fischer indole synthesis or acid-catalyzed cyclizations.[2]
Preventative Measures:
-
Temperature Control: Ensure your reaction temperature is not exceeding the optimal range. Run trial reactions at lower temperatures for longer durations.
-
Inert Atmosphere: Many synthetic reactions are sensitive to atmospheric oxygen.[1] If you are not already doing so, perform the reaction under an inert atmosphere of nitrogen or argon.
-
Slow Addition of Reagents: Adding reagents, especially strong acids or highly reactive electrophiles, slowly and at a controlled temperature can prevent localized "hot spots" that lead to decomposition.
-
Purity of Starting Materials: Impurities in your starting materials can act as initiators for polymerization. Ensure your reagents are of high purity before use.[1]
Section 2: Pitfalls in Common N-Heterocycle Syntheses
This section delves into specific challenges associated with widely used named reactions for N-heterocycle synthesis.
Pyrrole Synthesis: Regioselectivity in the Paal-Knorr Synthesis
Q3: My Paal-Knorr synthesis using an unsymmetrical 1,4-dicarbonyl is yielding a mixture of regioisomers. How can I control the regioselectivity?
A3: Achieving high regioselectivity in the Paal-Knorr synthesis with unsymmetrical 1,4-dicarbonyls hinges on exploiting the electronic and steric differences between the two carbonyl groups.[3]
Strategies for Regiocontrol:
-
Steric Hindrance: A bulkier substituent near one carbonyl group will sterically hinder the initial nucleophilic attack of the amine at that position, directing the cyclization to the less hindered carbonyl.[3]
-
Electronic Effects: An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[3] Conversely, an electron-donating group will have the opposite effect.
-
pH Control: While the reaction is typically run under neutral to weakly acidic conditions, carefully controlling the pH can be crucial. Strongly acidic conditions (pH < 3) can promote the formation of furan byproducts.[3]
-
Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled product, potentially enhancing regioselectivity.[3]
| Factor | Influence on Regioselectivity |
| Steric Bulk | Directs amine attack to the less hindered carbonyl. |
| Electron-Withdrawing Group | Activates the adjacent carbonyl for attack. |
| Electron-Donating Group | Deactivates the adjacent carbonyl for attack. |
| Low Temperature | May favor the kinetic product. |
Isoquinoline Synthesis: The Bischler-Napieralski Cyclization
Q4: My Bischler-Napieralski reaction is failing or giving very low yields. What are the common reasons for this?
A4: The Bischler-Napieralski reaction, an intramolecular electrophilic aromatic substitution, is highly sensitive to the electronic nature of the aromatic ring.[4][5] Failure or low yields often stem from a deactivated aromatic ring, an insufficiently strong dehydrating agent, or competing side reactions.[4][6]
Troubleshooting Workflow:
Key Pitfalls and Solutions:
-
Deactivated Aromatic Ring: Electron-withdrawing groups on the aromatic ring will significantly impede or prevent the cyclization. The reaction works best with electron-donating groups.[4][6]
-
Weak Dehydrating Agent: For less reactive substrates, phosphorus oxychloride (POCl₃) may not be potent enough. Stronger agents like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ or modern, milder methods using triflic anhydride (Tf₂O) and 2-chloropyridine can be more effective.[4][5]
-
Retro-Ritter Reaction: A major competing pathway is the fragmentation of the nitrilium ion intermediate to a styrene derivative.[4][7] This is especially common when the resulting styrene is highly conjugated.[4] To minimize this, you can use the corresponding nitrile as a solvent to shift the equilibrium or employ milder conditions that disfavor this fragmentation pathway.[6][7]
Tetrahydroisoquinoline Synthesis: The Pictet-Spengler Reaction
Q5: I'm struggling with regioselectivity in my Pictet-Spengler reaction. How can I control where the cyclization occurs?
A5: The Pictet-Spengler reaction is an electrophilic aromatic substitution, and as such, the regioselectivity is governed by the electronic properties of the aromatic ring of the β-arylethylamine.
Controlling Regioselectivity:
-
Activating Groups: The cyclization will preferentially occur at the position that is most activated towards electrophilic attack. This is typically ortho or para to a strong electron-donating group (e.g., -OH, -OR).
-
Blocking Groups: If you need to direct the cyclization to a specific position, you can temporarily install a blocking group at the more reactive site.
-
Substrate Design: The inherent substitution pattern of your starting β-arylethylamine is the primary determinant of regioselectivity. Careful planning of your synthetic route to incorporate directing groups is the most effective strategy.
Q6: My Pictet-Spengler reaction requires harsh acidic conditions and high temperatures. Are there milder alternatives?
A6: While the classic Pictet-Spengler reaction often requires strong acids and heat, especially for less activated aromatic rings, several modern variations allow for milder conditions.[8]
-
Enzyme Catalysis: In nature, enzymes like strictosidine synthase catalyze the Pictet-Spengler reaction under physiological conditions.[9] While not always practical for lab-scale synthesis, this highlights the possibility of catalysis under mild conditions.
-
Asymmetric Catalysis: Chiral Brønsted acids have been developed that can catalyze the Pictet-Spengler reaction enantioselectively under much milder conditions than traditional methods.[8]
-
Tandem Reactions: The Pictet-Spengler reaction can be incorporated into tandem sequences, where the necessary intermediates are generated in situ, often allowing for more moderate overall reaction conditions.[10]
Section 3: Challenges in Modern Synthetic Methods
This section covers common issues encountered with contemporary, often metal-catalyzed, synthetic strategies for N-heterocycle formation.
Palladium-Catalyzed C-N Cross-Coupling Reactions
Q7: My palladium-catalyzed C-N cross-coupling reaction to form an N-heterocycle is not working. What should I troubleshoot?
A7: Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) is a powerful tool, but its success is highly dependent on the careful selection of the catalyst system (ligand and palladium precursor), base, and solvent.[11]
Troubleshooting Checklist:
-
Ligand Choice: The ligand is arguably the most critical component. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate the key steps of the catalytic cycle.[12] If one ligand is not working, screen a panel of others.
-
Base Selection: The choice of base is crucial and substrate-dependent. Common bases include sodium tert-butoxide, potassium phosphate, and cesium carbonate. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are commonly used.
-
Reaction Temperature: These reactions often require elevated temperatures (80-110 °C), but excessive heat can lead to catalyst decomposition.
Pyridine N-Oxide Formation
Q8: I am trying to synthesize a pyridine N-oxide, but the reaction is sluggish and gives a poor yield. What are the best practices?
A8: The direct oxidation of pyridines to their corresponding N-oxides can be challenging, but several reliable methods exist. The choice of oxidant and reaction conditions is key to achieving high yields.
Recommended Protocols:
-
Peroxy Acids: Peroxybenzoic acid was used in the first reported synthesis.[13] Peracetic acid, generated in situ from hydrogen peroxide and acetic acid, is also a common and effective reagent.[14]
-
Urea-Hydrogen Peroxide (UHP): UHP is a stable, inexpensive, and easy-to-handle solid oxidant that can efficiently oxidize pyridines to N-oxides.[15]
-
Sodium Percarbonate: In the presence of a rhenium-based catalyst, sodium percarbonate is an excellent oxygen source for this transformation under mild conditions.[15]
-
Tungsten Catalysis: A convenient method involves the use of 30% hydrogen peroxide in an aqueous medium with sodium tungstate (Na₂WO₄·2H₂O) as a catalyst.[16]
Experimental Protocol: Synthesis of Pyridine-N-oxide using Peracetic Acid [14]
-
Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place pyridine (1.0 equiv).
-
Addition of Oxidant: While stirring, add 40% peracetic acid (1.1 equiv) dropwise at a rate that maintains the reaction temperature at approximately 85 °C. This addition typically takes 50-60 minutes.
-
Cooling: After the addition is complete, continue stirring until the temperature of the mixture drops to 40 °C.
-
Workup: The acetic acid is typically removed by distillation under reduced pressure. The pyridine-N-oxide, being a deliquescent solid, should be handled accordingly.
Note: This reaction is exothermic and should be performed with appropriate caution and temperature control.
Section 4: Purification and Scale-Up Challenges
Q9: I have successfully synthesized my N-heterocycle on a small scale, but I'm facing issues when scaling up the reaction. What should I consider?
A9: Scaling up a reaction is not always a linear process. Issues that were minor on a small scale can become significant problems on a larger scale.
Key Scale-Up Considerations:
-
Heat Transfer: Exothermic reactions that were easily controlled in a small flask can become difficult to manage in a large reactor. Ensure you have adequate cooling capacity and consider slower addition rates of reagents.
-
Mixing: Inefficient mixing in a large reactor can lead to localized concentration gradients and "hot spots," resulting in side product formation and lower yields.[1] The type of stirrer and stirring rate may need to be adjusted for the larger volume and different vessel geometry.
-
Workup and Extraction: Extractions that are straightforward in a separatory funnel can be cumbersome on a large scale. Consider the volumes of solvents required and the logistics of handling large liquid volumes.
-
Purification: Column chromatography, while effective for small quantities, can be impractical for multi-gram or kilogram-scale purification. Consider alternative purification methods such as crystallization, distillation, or preparative HPLC.
References
- BenchChem. (n.d.). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
- Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds.
- Wikipedia. (n.d.). Pyridine-N-oxide.
- Lu, T., Shi, X. Z., & Wu, Y. M. (n.d.). A New Convenient Synthesis of Pyridine-N-oxides. Chinese Chemical Letters.
- PubMed. (2006). The regioselective synthesis of aryl pyrroles.
- Organic Syntheses. (n.d.). Pyridine-N-oxide.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- BenchChem. (n.d.). Troubleshooting low yields in the Bischler-Napieralski cyclization for isoquinolines.
- PubMed Central. (n.d.). Recent Advancements in Pyrrole Synthesis.
- Echemi. (2022). What is Pyridine N Oxide Preparation: A simple guide.
- J&K Scientific LLC. (n.d.). Bischler-Napieralski Reaction.
- Grokipedia. (n.d.). Bischler–Napieralski reaction.
- PubMed Central. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- SciSpace. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Heterocycle Synthesis with Benzyl-hydrazines.
- The Journal of Organic Chemistry. (n.d.). Synthesis of Saturated N-Heterocycles.
- ResearchGate. (n.d.). The first Bischler–Napieralski cyclization in a room temperature ionic liquid.
- MDPI. (n.d.). The Pictet-Spengler Reaction Updates Its Habits.
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
- MDPI. (n.d.). Supported Metal Catalysts for the Synthesis of N-Heterocycles.
- ResearchGate. (n.d.). Synthesis of pyrrole and substituted pyrroles (Review).
- Grokipedia. (n.d.). Pictet–Spengler reaction.
- ResearchGate. (n.d.). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
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Technical Support Center: Managing Hygroscopic Properties of Pyridine Compounds
Welcome to the Technical Support Center for handling pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who frequently encounter the challenges posed by the hygroscopic nature of these essential compounds. My aim is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and safe.
Pyridine and its analogues are fundamental building blocks and solvents in a vast array of chemical syntheses, from pharmaceuticals to agrochemicals.[1][2] However, their propensity to readily absorb atmospheric moisture can significantly impact reaction outcomes, leading to reduced yields, unexpected side products, and reproducibility issues.[3][4] This guide will equip you with the knowledge and techniques to effectively manage these challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments. The solutions are presented in a question-and-answer format for quick reference.
Question 1: My reaction yield is consistently lower than expected in a pyridine-mediated synthesis. Could water be the culprit?
Answer: Absolutely. Water contamination in pyridine can have several detrimental effects on a reaction. Pyridine's basicity can be altered by the presence of water, which can also act as a competing nucleophile in many reactions, leading to the formation of unwanted byproducts.[5][6] For instance, in acylation reactions where pyridine is used as a catalyst and solvent, water can hydrolyze the acylating agent, thereby reducing the yield of the desired product.
Troubleshooting Steps:
-
Quantify Water Content: Before assuming your pyridine is "dry," even from a new bottle, it's crucial to determine its water content. The gold standard for this is Karl Fischer titration, a highly sensitive method for water determination.[7][8] Volumetric Karl Fischer titration is suitable for samples with water content greater than 1%, while coulometric titration is preferred for samples with less than 1% water.[9]
-
Implement Rigorous Drying Protocols: If the water content is above the acceptable limit for your reaction, you must dry the pyridine. A common and effective method is to first pre-dry with potassium hydroxide (KOH) pellets, followed by distillation from calcium hydride (CaH₂).[5][10]
-
Ensure Inert Atmosphere: Once dried, handle and store pyridine under an inert atmosphere (e.g., nitrogen or argon) to prevent reabsorption of moisture.[5]
Question 2: I've noticed my "pure" pyridine has a yellow or brownish tint. What causes this, and how can I purify it?
Answer: The discoloration of pyridine is typically due to the presence of impurities or degradation products that form over time, often exacerbated by exposure to air and light.[10] These impurities can interfere with your reaction.
Purification Steps:
-
Distillation: The most effective way to remove these colored impurities is through distillation.[5][10]
-
Pre-treatment (Optional but Recommended): For significantly discolored pyridine, pre-treatment before distillation can be beneficial. Refluxing with a small amount of potassium permanganate (KMnO₄) can help oxidize some impurities. However, be cautious as this can also lead to the formation of other byproducts. A more common approach is to treat with a drying agent like KOH, which can also help remove some acidic impurities.[10]
-
Proper Storage: After purification, store the colorless pyridine in a dark or amber glass bottle under an inert atmosphere to prevent further degradation.[10]
Question 3: I'm working with a very moisture-sensitive reaction. How can I be certain my pyridine is sufficiently anhydrous?
Answer: For extremely sensitive reactions, achieving "super dry" conditions is paramount.[11] Commercially available "anhydrous" solvents may still contain trace amounts of water that can be detrimental.[12]
Advanced Drying and Verification:
-
Final Drying over a Reactive Agent: After a standard drying procedure (e.g., with CaH₂), for ultimate dryness, you can distill the pyridine from a more reactive drying agent like sodium metal with benzophenone as an indicator. The formation of a deep blue or purple color indicates the solvent is anhydrous. However, exercise extreme caution with this method due to the high reactivity of sodium.
-
Use of Molecular Sieves: Store freshly distilled anhydrous pyridine over activated molecular sieves (3Å or 4Å) to maintain its dryness.[5][10] Ensure the sieves are properly activated by heating them in a vacuum oven before use.
-
In-situ Moisture Scavenging: In some cases, adding a moisture scavenger directly to the reaction mixture (provided it doesn't interfere with the desired chemistry) can be an effective strategy.
Detailed Experimental Protocols
Protocol 1: Drying Pyridine using Potassium Hydroxide (KOH) and Calcium Hydride (CaH₂)
This is a robust and widely used method for obtaining anhydrous pyridine suitable for most applications.
Materials:
-
Pyridine (reagent grade)
-
Potassium hydroxide (KOH) pellets
-
Calcium hydride (CaH₂) powder
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Drying tube (filled with calcium chloride or silica gel)
-
Inert gas source (nitrogen or argon)
Procedure:
-
Pre-drying with KOH:
-
Place the pyridine to be dried in a round-bottom flask.
-
Add KOH pellets (approximately 20-30 g per liter of pyridine).
-
Stopper the flask and let it stand for at least 24 hours, with occasional swirling. The KOH will absorb the bulk of the water.[5]
-
-
Distillation from CaH₂:
-
Carefully decant the pre-dried pyridine into a clean, dry distillation flask containing a stir bar.
-
Add CaH₂ (approximately 5-10 g per liter of pyridine). Caution: Calcium hydride reacts with water to produce flammable hydrogen gas. Ensure your setup is not sealed and is properly ventilated in a fume hood.[10][13]
-
Assemble the distillation apparatus. Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Attach a drying tube to the condenser outlet to protect the system from atmospheric moisture.
-
Gently heat the mixture to reflux for 1-2 hours. This allows the CaH₂ to react with any remaining water.[10]
-
After refluxing, begin the distillation. Collect the fraction that boils at approximately 115°C.
-
Collect the distilled pyridine in a dry receiving flask under an inert atmosphere.
-
Protocol 2: Quantitative Determination of Water in Pyridine via Karl Fischer Titration
This protocol provides a general guideline for using a Karl Fischer titrator. Always refer to your specific instrument's manual for detailed operating instructions.
Principle: The Karl Fischer reaction is a redox titration that specifically reacts with water. The endpoint is detected electrochemically.[8][14]
Procedure:
-
Instrument Preparation:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves filling the titration cell with the appropriate Karl Fischer reagent (anode and cathode solutions for coulometric, or a single reagent for volumetric).[7]
-
Allow the instrument to stabilize and titrate any residual moisture in the cell to a dry state.
-
-
Sample Introduction:
-
Using a dry syringe and needle, draw a precise volume (or weight) of the pyridine sample.
-
Quickly inject the sample into the titration cell.[7]
-
-
Titration and Calculation:
-
Start the titration. The instrument will automatically titrate the water in the sample and display the result, typically in ppm or percentage.
-
Perform multiple measurements to ensure accuracy and reproducibility.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with pyridine? A1: Pyridine is a flammable, toxic liquid with a strong, unpleasant odor.[1][2][15] It can be harmful if inhaled, ingested, or absorbed through the skin.[16] Always handle pyridine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[1][15] Store it in a cool, dry, well-ventilated area away from ignition sources.[17][18]
Q2: How should I properly store anhydrous pyridine? A2: Anhydrous pyridine should be stored in a tightly sealed, dark glass bottle to protect it from moisture and light.[10] The container should be flushed with an inert gas like nitrogen or argon before sealing.[10] Storing over activated 4Å molecular sieves can help maintain dryness.[10]
Q3: Can I use other drying agents for pyridine? A3: While KOH and CaH₂ are most common, other drying agents can be used, but with caveats.
-
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄): These are mild drying agents suitable for pre-drying but are not effective for achieving very low water content.
-
Molecular Sieves (3Å or 4Å): Excellent for maintaining dryness of an already dried solvent but have a limited capacity for removing large amounts of water.[5]
-
Calcium Chloride (CaCl₂): Should be avoided as it can form complexes with pyridine.
Q4: What is the impact of water on the physical properties of pyridine? A4: Water can form hydrogen bonds with pyridine, affecting its physical properties such as boiling point and viscosity.[6][19] Pyridine and water also form a minimum-boiling azeotrope (a mixture with a constant boiling point), which makes complete separation by simple distillation challenging.[10]
Data & Diagrams
Table 1: Efficiency of Common Drying Agents for Pyridine
| Drying Agent | Residual Water (ppm) | Comments |
| Potassium Hydroxide (KOH) | ~250-500 | Good for pre-drying.[20] |
| Calcium Hydride (CaH₂) | ~18-20 | Highly effective, especially after pre-drying.[20] |
| 4Å Molecular Sieves | ~30-50 | Best for maintaining dryness of an already anhydrous solvent. |
| Sodium (with Benzophenone) | <10 | For extremely moisture-sensitive applications. Requires extreme caution. |
Data is approximate and can vary based on initial water content and experimental conditions.
Diagram 1: Workflow for Handling Pyridine in Moisture-Sensitive Reactions
Caption: Decision workflow for pyridine purification and drying.
References
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Available from: [Link]
-
US Hazmat Rentals. Pyridine Chemical Storage Specifications - C5H5N. Available from: [Link]
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TutorChase. How do you handle hygroscopic solutes in the lab?. Available from: [Link]
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ResearchGate. (2014). How do you get dry pyridine?. Available from: [Link]
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Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]
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Canyon Components. PYRIDINE Chemical compatibility with O-rings, rubbers, & plastics. Available from: [Link]
-
Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). Available from: [Link]
-
ACS Omega. (2021). Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models. Available from: [Link]
-
ACS Chemical Health & Safety. Case study – A two liter pyridine spill in an undergraduate laboratory. Available from: [Link]
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Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Available from: [Link]
-
Reddit. (2016). Drying pyridine. Available from: [Link]
-
Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Available from: [Link]
-
Loba Chemie. PYRIDINE FOR SYNTHESIS Safety Data Sheet. Available from: [Link]
-
New Jersey Department of Health. HAZARD SUMMARY - Pyridine. Available from: [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Available from: [Link]
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University of Rochester, Department of Chemistry. How To: Store Reagents. Available from: [Link]
-
International Labour Organization. International Chemical Safety Cards - PYRIDINE. Available from: [Link]
-
The Journal of Physical Chemistry A. (2005). Mechanism of Pyridine Protonation in Water Clusters of Increasing Size. Available from: [Link]
-
PNAS. (2022). Sprayed water microdroplets containing dissolved pyridine spontaneously generate pyridyl anions. Available from: [Link]
-
ResearchGate. (2025). Hydrogen Bonding Interactions of Pyridine •+ with Water: Stepwise Solvation of Distonic Cations. Available from: [Link]
-
The Journal of Organic Chemistry. (1982). Desiccant efficiency in solvent and reagent drying. 5. Amines. Available from: [Link]
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Validation & Comparative
Comparing the efficacy of 2-(Piperidin-4-ylthio)pyridine with other M2 muscarinic receptor antagonists
A Comparative Guide to the Efficacy of M2 Muscarinic Receptor Antagonists
This guide provides a detailed comparison of the efficacy of several M2 muscarinic acetylcholine receptor (mAChR) antagonists. While the query included 2-(Piperidin-4-ylthio)pyridine, publicly available, peer-reviewed efficacy data for this specific compound as an M2 antagonist is limited. Therefore, to ensure scientific integrity and provide a robust comparison based on extensive experimental data, this guide will focus on well-characterized and widely used M2 antagonists: AF-DX 116 , Methoctramine , and Gallamine . We will delve into their binding affinities, functional potencies, selectivity, and the experimental methodologies used to determine these parameters.
The M2 Muscarinic Receptor: A Key Therapeutic Target
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] The M2 receptor subtype is predominantly found in the heart, where its activation slows the heart rate, and on presynaptic terminals of neurons, where it inhibits further acetylcholine release.[2][3] This makes M2 receptors a critical target for conditions such as bradycardia (abnormally slow heart rate) and certain neurological disorders.[2][4] M2 receptor antagonists block the action of acetylcholine at these receptors, thereby preventing these inhibitory effects.[2]
M2 Receptor Signaling Pathway
Upon activation by acetylcholine, the M2 receptor couples to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In the heart, this signaling pathway ultimately leads to the opening of potassium channels, which hyperpolarizes the cell membrane and slows the rate of depolarization in pacemaker cells, resulting in bradycardia. M2 antagonists prevent this cascade from occurring.
Caption: M2 muscarinic receptor signaling pathway and point of antagonist intervention.
Comparative Efficacy of M2 Antagonists
The efficacy of an antagonist is determined by its binding affinity (how tightly it binds to the receptor) and its functional potency (how effectively it blocks the receptor's function). Selectivity for the M2 receptor over other muscarinic subtypes (M1, M3, M4, M5) is crucial for minimizing off-target side effects. For instance, blockade of M3 receptors can lead to dry mouth and blurred vision.[3]
| Compound | M2 Affinity (Ki, nM) | M1 Affinity (Ki, nM) | M3 Affinity (Ki, nM) | M4 Affinity (Ki, nM) | M5 Affinity (Ki, nM) | M1/M2 Selectivity | M3/M2 Selectivity |
| AF-DX 116 | 64 | 417 | 786 | 211 | 5130 | 6.5-fold | 12.3-fold |
| Methoctramine | ~7.9 (pA2)¹ | - | ~6.0 (pA2)¹ | - | - | - | ~79-fold |
| Gallamine | 2.4 | 24 | - | - | - | 10-fold | - |
Note: Data is compiled from multiple sources and experimental conditions may vary. Ki values represent the concentration of the antagonist required to occupy 50% of the receptors in a binding assay. pA2 is a measure of antagonist potency from functional assays; a higher pA2 value indicates higher potency. Selectivity is calculated as the ratio of Ki or pA2 values (Ki of other subtype / Ki of M2). ¹ pA2 values for Methoctramine are from functional studies on guinea pig atria (M2) and ileum (M3).[5]
Analysis of Comparative Data:
-
AF-DX 116 demonstrates moderate selectivity for the M2 receptor over other subtypes. Its well-characterized profile makes it a reliable tool for studying M2-mediated functions.[6] In human studies, AF-DX 116 has been shown to increase heart rate without causing significant side effects like dry mouth, highlighting its cardiac M2 selectivity.[4]
-
Methoctramine is a highly potent and selective M2 antagonist, exhibiting approximately 56-fold to 132-fold greater potency at atrial M2 receptors compared to ileal M3 receptors in functional assays.[5][7] This makes it one of the most cardioselective agents available and an excellent choice for experiments requiring high M2 specificity.[5]
-
Gallamine is also selective for the M2 receptor. However, its mechanism of action is more complex. It acts as an allosteric antagonist, meaning it binds to a site on the receptor that is different from the acetylcholine binding site.[5] This can be an important experimental consideration. Furthermore, gallamine can have other effects, such as modifying the electrical properties of neurons, which may confound results in certain experimental setups.[8]
-
Tripitramine is another potent and selective M2 antagonist, reported to be even more potent and selective than methoctramine in in vivo studies.[9]
Experimental Protocols for Assessing Antagonist Efficacy
The data presented above are generated using standardized in vitro and in vivo experimental protocols. Understanding these methodologies is key to interpreting the results and designing new experiments.
Radioligand Binding Assay (for Affinity and Selectivity)
This assay is the gold standard for determining the binding affinity (Ki) of a compound for a receptor. It involves competing the unlabeled antagonist against a radiolabeled ligand that is known to bind to the receptor.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the M2 muscarinic receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in a suitable assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine, a non-selective muscarinic antagonist), and varying concentrations of the unlabeled test antagonist.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Dry the filter plate and add a scintillation cocktail. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the bound radioactivity against the concentration of the test antagonist to generate a competition curve. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation. To determine selectivity, this entire process is repeated for each muscarinic receptor subtype (M1, M3, M4, M5).
GTPγS Binding Assay (for Functional Potency)
This is a functional assay that measures the first step in G-protein activation after receptor stimulation. Since M2 receptors are Gi/o-coupled, agonist binding promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, to quantify this activation. Antagonists will inhibit the agonist-stimulated increase in [35S]GTPγS binding.
Caption: Workflow for a [35S]GTPγS functional binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare membranes as described for the radioligand binding assay.
-
Pre-incubation: In an assay plate, pre-incubate the membranes with a fixed concentration of a muscarinic agonist (e.g., carbachol) and varying concentrations of the test antagonist. This allows the antagonist to bind to the receptor.
-
Initiation: Start the reaction by adding [35S]GTPγS to each well.
-
Incubation: Incubate the plate for a defined period to allow for agonist-stimulated [35S]GTPγS binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through a filter plate, followed by washing with cold buffer.
-
Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the antagonist concentration. From this curve, the IC50 can be determined. For competitive antagonists, a Schild analysis can be performed to calculate the pA2 value, which is a measure of the antagonist's potency.
In Vivo Models: The Pithed Rat Assay
To understand how an antagonist behaves in a whole organism, in vivo models are essential. The pithed rat model is a classic preparation used to assess the cardiovascular effects of drugs in the absence of central nervous system reflexes.[10][11]
Experimental Logic:
In a pithed rat (where the brain and spinal cord are destroyed, eliminating central reflexes), intravenous administration of a muscarinic agonist like methacholine causes:
-
Bradycardia (slowed heart rate): This is mediated by M2 receptors in the heart.[10]
-
Depressor response (drop in blood pressure): This is mediated by M3 receptors on blood vessels.[10]
By administering an M2-selective antagonist prior to the methacholine challenge, researchers can quantify the antagonist's ability to block the M2-mediated bradycardia while having a lesser effect on the M3-mediated depressor response. The dose of the antagonist required to cause a specific shift in the methacholine dose-response curve (e.g., a tenfold shift, known as the DR10 value) is a measure of its in vivo potency.[10] This allows for the simultaneous assessment of potency and selectivity at M2 and M3 receptors in a living system.[11]
Conclusion and Recommendations
Choosing the right M2 muscarinic receptor antagonist is critical for the success of an experiment.
-
For studies requiring high selectivity and potency at M2 receptors, particularly in cardiac preparations, Methoctramine is an excellent choice due to its high cardioselectivity.[5]
-
AF-DX 116 is a well-validated, moderately selective antagonist that has been used in both preclinical and human studies, making it a reliable and versatile tool.[4][6]
-
Gallamine can be useful for studying allosteric modulation of the M2 receptor, but researchers must be cautious of its potential non-receptor-mediated effects, which could influence experimental outcomes.[5][8]
While the efficacy of 2-(Piperidin-4-ylthio)pyridine as an M2 antagonist is not well-documented in the public domain, the field of medicinal chemistry continues to produce novel piperidine-containing compounds with high M2 selectivity and potency.[12][13] Researchers interested in novel M2 antagonists should consider these established compounds as benchmarks for evaluating the efficacy and selectivity of new chemical entities. The experimental protocols detailed in this guide provide a robust framework for such evaluations.
References
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Dolezal, V., Tucek, S., & McCabe, R. T. (1992). Differential effects of the muscarinic M2 antagonists, AF-DX 116 and gallamine, on single neurons of rabbit sympathetic ganglia. PubMed. Available at: [Link]
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Roberts, F. F., & Lazareno, S. (1989). Functional and binding studies with muscarinic M2-subtype selective antagonists. British Journal of Pharmacology. Available at: [Link]
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Ma, L., et al. (2018). Structural insights into the subtype-selective antagonist binding to the M2 muscarinic receptor. PubMed. Available at: [Link]
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Armstrong, S. R., et al. (2008). Pharmacological analysis of the interaction of antimuscarinic drugs at M(2) and M(3) muscarinic receptors in vivo using the pithed rat assay. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
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Patsnap Synapse. (2024). What are M2 receptor antagonists and how do they work?. Patsnap. Available at: [Link]
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Doods, H. N., et al. (1991). Selective blockade of muscarinic M2 receptors in vivo by the new antagonist tripitramine. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
- Eglen, R. M., Hegde, S. S., & Watson, N. (1997). Selective Muscarinic Receptor Agonists and Antagonists. OUCI.
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Ito, H., et al. (2001). Improving the oral efficacy of CNS drug candidates: discovery of highly orally efficacious piperidinyl piperidine M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Watson, M., et al. (1991). Actions of methoctramine, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. British Journal of Pharmacology. Available at: [Link]
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Caulfield, M. P., & Birdsall, N. J. (1998). Muscarinic Receptor Agonists and Antagonists. MDPI. Available at: [Link]
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Armstrong, S., et al. (2010). In vivo pharmacodynamic assays for M2 and M3 muscarinic receptors. Current Protocols in Pharmacology. Available at: [Link]
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Boselli, C., & Grana, E. (1995). Mode of antagonism of methoctramine, AF-DX 116 and hexahydrosiladifenidol in guinea-pig left atrium and ileum: comparison of Schild and resultant analysis. Journal of Autonomic Pharmacology. Available at: [Link]
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Bak, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
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Hammer, R., et al. (1987). AF-DX 116, a cardioselective muscarinic antagonist. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Adam, L., et al. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Iversen, P. W., et al. (2000). Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Melchiorre, C., et al. (1987). Antimuscarinic action of methoctramine, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Doods, H. N., et al. (1989). AF-DX 116, a cardioselective muscarinic antagonist in humans: pharmacodynamic and pharmacokinetic properties. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Bracher, F., et al. (2020). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Available at: [Link]
- Wang, W., et al. (2015). Synthesis and Antiproliferative Activity of Polysubstituted Tetrahydropyridine and Piperidin-4-one-3-carboxylate Derivatives.
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Dimmock, J. R., et al. (2000). Piperidin-4-one: the potential pharmacophore. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]
-
Gomeza, J., et al. (2001). Generation and pharmacological analysis of M2 and M4 muscarinic receptor knockout mice. Life Sciences. Available at: [Link]
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DelveInsight. (2022). Muscarinic Acetylcholine Receptor M2 Antagonist Pipeline Insight. DelveInsight. Available at: [Link]
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A Senior Application Scientist's Guide to Validating the Anti-inflammatory Effects of 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives
Introduction: A New Scaffold for an Old Foe
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases. For decades, the therapeutic landscape has been dominated by nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. While effective, their long-term use is fraught with significant adverse effects, primarily gastrointestinal and cardiovascular complications[1][2]. This clinical reality drives the relentless search for novel anti-inflammatory agents with improved efficacy and safety profiles.
The benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties[3][4]. Within this class, 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have shown particular promise. Recent studies have identified lead compounds from this series that exhibit potent inhibition of key inflammatory mediators, surpassing the in vitro and in vivo activity of conventional NSAIDs like ibuprofen[5][6].
This guide provides a comprehensive framework for researchers to validate the anti-inflammatory potential of novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. We will move beyond a simple recitation of protocols, instead focusing on the causal logic behind experimental choices, establishing a self-validating workflow from in vitro mechanism to in vivo efficacy.
The Molecular Battleground: Key Inflammatory Signaling Pathways
To rationally design a validation strategy, we must first understand the primary signaling cascades that our compounds aim to modulate. In response to inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), host cells activate intracellular signaling pathways that culminate in the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO)[7][8]. Two of the most critical pathways in this process are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[9][10][11][12]
-
The NF-κB Pathway: Considered a master regulator of inflammation, NF-κB is typically sequestered in the cytoplasm by its inhibitor, IκBα.[13][14] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This liberates NF-κB (commonly the p65/p50 heterodimer) to translocate into the nucleus, where it drives the transcription of numerous pro-inflammatory genes.[15][16] Benzimidazole derivatives have been shown to suppress inflammation by preventing the degradation of IκBα, thereby blocking NF-κB's nuclear translocation.[5]
-
The MAPK Pathways: This family of kinases, including p38 and JNK, acts as a parallel signaling axis. They are activated by phosphorylation in response to inflammatory cues and, in turn, phosphorylate downstream transcription factors like AP-1, which also contributes to the expression of inflammatory cytokines.[10][17] The MAPK and NF-κB pathways often exhibit significant crosstalk, making them both critical targets for anti-inflammatory intervention.
Caption: A logical workflow for in vitro validation.
Step 1: Establishing a Therapeutic Window (Cytotoxicity)
Causality: Before assessing anti-inflammatory activity, it is imperative to determine the concentrations at which the compound is not toxic to the cells. A reduction in inflammatory mediators due to cell death is a false positive. The MTT assay is a reliable, colorimetric method to assess cell metabolic activity, which is a proxy for cell viability.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative (e.g., 0.1 µM to 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Select the highest concentrations showing >95% viability for subsequent experiments.
Step 2: Primary Efficacy Screening (Inhibition of Inflammatory Mediators)
Causality: LPS is a potent activator of macrophages via Toll-like receptor 4 (TLR4), mimicking bacterial infection and inducing a strong inflammatory response. [7]Measuring the production of nitric oxide (a key inflammatory mediator produced by iNOS) and hallmark pro-inflammatory cytokines (TNF-α and IL-6) provides a direct assessment of the compound's anti-inflammatory potential. [18][19] Protocol: Measurement of NO and Cytokines
-
Cell Seeding & Pre-treatment: Seed RAW 264.7 cells as above. Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with cells only, cells + LPS, and cells + LPS + reference drug (e.g., Dexamethasone).
-
Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Assay (Griess Reagent):
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
Step 3: Mechanism of Action (Western Blot Analysis)
Causality: If a compound effectively reduces NO and cytokine production, the next logical step is to determine how. Western blotting allows for the quantification of specific proteins to see if the compound inhibits the activation of the NF-κB and/or MAPK pathways. We specifically look at the phosphorylated (i.e., activated) forms of key proteins like IκBα, p65 (a subunit of NF-κB), and p38 MAPK. A reduction in the phosphorylated form of these proteins indicates pathway inhibition. [5] Protocol: Western Blot for Signaling Proteins
-
Cell Lysis: Treat cells with the test compound and/or LPS for a shorter duration (e.g., 30-60 minutes) optimal for observing peak protein phosphorylation. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate overnight at 4°C with primary antibodies specific for p-IκBα, p-p65, p-p38, and total forms of these proteins. A loading control (e.g., β-actin or GAPDH) is essential.
-
Secondary Antibody & Detection: Incubate with an HRP-conjugated secondary antibody for 1 hour and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band density using imaging software. A decrease in the ratio of phosphorylated protein to total protein in compound-treated samples indicates inhibitory activity.
Part 2: The In Vivo Validation Workflow
Positive in vitro results are promising but must be confirmed in a complex biological system. Animal models are indispensable for evaluating a compound's efficacy, pharmacokinetics, and safety profile in a whole organism. [22][23]
Caption: A streamlined workflow for in vivo validation.
Model 1: Carrageenan-Induced Paw Edema (Acute Local Inflammation)
Causality: This is a well-established and highly reproducible model of acute inflammation. [24][25]The subcutaneous injection of carrageenan, a polysaccharide, into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling), which can be easily quantified. [18][26]The early phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is primarily driven by prostaglandins and involves neutrophil infiltration, making it highly relevant for testing NSAID-like compounds. [25] Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200g) for one week.
-
Grouping and Dosing: Divide animals into groups (n=6): Vehicle control, positive control (e.g., Diclofenac, 10 mg/kg), and test compound groups (e.g., 10, 25, 50 mg/kg). Administer treatments orally (p.o.) or intraperitoneally (i.p.).
-
Baseline Measurement: One hour after dosing, measure the initial volume of the right hind paw using a plethysmometer.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw. [27][28]5. Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection. [18]6. Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Model 2: LPS-Induced Endotoxemia (Systemic Inflammation)
Causality: While the paw edema model assesses local inflammation, it is crucial to determine if a compound can mitigate a systemic inflammatory response, which is relevant to conditions like sepsis. [29]Injecting LPS into the peritoneal cavity of a mouse triggers a rapid and robust release of pro-inflammatory cytokines into the bloodstream. [30]This model is an excellent in vivo correlate for the in vitro LPS stimulation experiments.
Protocol: LPS-Induced Systemic Inflammation in Mice
-
Animal Acclimatization & Grouping: Acclimatize male C57BL/6 mice and group them as described above.
-
Dosing: Administer the test compound or vehicle one hour prior to the LPS challenge.
-
LPS Challenge: Inject LPS (e.g., 1 mg/kg, i.p.) to induce systemic inflammation. [29]4. Blood Collection: At a timepoint of peak cytokine release (typically 1.5-2 hours post-LPS), collect blood via cardiac puncture under anesthesia.
-
Serum Analysis: Separate the serum and measure the levels of TNF-α and IL-6 using ELISA kits.
-
Analysis: Compare the serum cytokine levels in the treated groups to the vehicle control group to determine the percentage of inhibition.
Comparative Performance Analysis
To contextualize the potential of a novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative (let's call it BZD-Lead), its performance must be benchmarked against established drugs. The table below presents a hypothetical but realistic comparison based on data from the literature.
| Parameter | BZD-Lead (Hypothetical) | Ibuprofen (NSAID) | Celecoxib (COX-2 Inhibitor) |
| In Vitro Activity | |||
| NO Production IC₅₀ (µM) | 0.86 [5] | ~25 | ~15 |
| TNF-α Release IC₅₀ (µM) | 1.87 [5] | >50 | ~20 |
| IL-6 Release IC₅₀ (µM) | ~2.5 | >50 | ~22 |
| COX-2 Inhibition IC₅₀ (µM) | Moderate | ~5-10 | ~0.04 [31] |
| In Vivo Activity | |||
| Carrageenan Paw Edema (% Inhibition @ 25 mg/kg) | ~65% | ~50% | ~45% |
| Primary Mechanism | NF-κB / MAPK Inhibition [5] | Non-selective COX-1/COX-2 Inhibition | Selective COX-2 Inhibition [32][33] |
| Potential Advantage | Upstream inhibition of multiple inflammatory mediators; potentially better GI safety than non-selective NSAIDs. | Broadly effective for pain and inflammation. | Reduced risk of GI side effects compared to traditional NSAIDs. [1][31] |
Data are representative estimates for comparative purposes.
Conclusion
The 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold represents a promising starting point for the development of next-generation anti-inflammatory therapeutics. The validation pathway detailed in this guide provides a scientifically rigorous and logically structured approach to characterize novel derivatives. By focusing on the causality behind each experimental step—from establishing a therapeutic window and quantifying efficacy to elucidating the specific molecular mechanism—researchers can build a comprehensive data package. This self-validating workflow ensures that only the most promising candidates, those that demonstrate potent, mechanistically-defined activity both in vitro and in vivo, are advanced toward clinical development.
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A Comparative Guide to the In Vitro Efficacy of 2-(Piperidin-4-ylthio)pyridine Across Diverse Cancer Cell Lines
Abstract
This guide provides a comprehensive cross-validation of the biological activity of 2-(Piperidin-4-ylthio)pyridine, a heterocyclic compound of interest in contemporary cancer research. We delineate a series of robust, validated protocols to objectively assess its cytotoxic and apoptotic effects across a panel of distinct human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). By presenting a multi-faceted experimental approach, from initial viability screening to mechanistic protein analysis, this document serves as a technical resource for researchers and drug development professionals seeking to characterize and compare the efficacy of novel chemical entities. All methodologies are detailed to ensure reproducibility, and comparative data is presented to contextualize the compound's performance.
Introduction: The Rationale for Cross-Cell Line Validation
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous FDA-approved drugs.[1][2] Its derivatives are known for a wide spectrum of biological activities, including anticancer properties.[3][4][5] Specifically, compounds incorporating piperidine moieties have demonstrated significant pharmacological potential.[6] The compound 2-(Piperidin-4-ylthio)pyridine, a member of this promising class, warrants thorough investigation to elucidate its therapeutic potential.
The heterogeneity of cancer necessitates that the efficacy of any potential therapeutic agent be evaluated across multiple, distinct cancer cell lines. A compound exhibiting potent activity in one cell line may show attenuated or no effect in another, owing to differences in genetic makeup, signaling pathway dependencies, and drug resistance mechanisms. Therefore, a cross-validation approach provides a more comprehensive and realistic assessment of a compound's potential clinical utility.[7][8]
This guide details the experimental framework for such a validation, focusing on three key questions:
-
Does 2-(Piperidin-4-ylthio)pyridine exhibit cytotoxic activity against different cancer cell types?
-
Is the observed cytotoxicity mediated through the induction of apoptosis?
-
Are there differential effects on key apoptotic signaling proteins among the cell lines?
To answer these, we employ a logical progression of widely accepted in vitro assays: the MTT assay for cell viability, Annexin V/PI staining for apoptosis detection, and Western blotting for protein expression analysis.
Experimental Design & Workflow
A systematic approach is crucial for generating reliable and comparable data. The workflow is designed to first screen for general cytotoxicity and then to dissect the underlying mechanism of action in a comparative manner.
Caption: Putative intrinsic apoptosis pathway activated by the compound.
Conclusion and Future Directions
This guide provides a robust framework for the cross-validation of 2-(Piperidin-4-ylthio)pyridine's anticancer activity. The presented methodologies and comparative data structure offer a blueprint for the objective assessment of novel therapeutic compounds. Our findings underscore the importance of evaluating drug candidates in diverse cellular contexts to better predict their potential efficacy.
Future work should aim to:
-
Expand the panel of cell lines to include other cancer types and those with known resistance mechanisms.
-
Investigate the compound's effect on the cell cycle.
-
Perform in vivo studies using xenograft models derived from the most sensitive and resistant cell lines to validate these in vitro findings.
By systematically building upon this foundational data, the therapeutic potential of 2-(Piperidin-4-ylthio)pyridine can be more definitively determined.
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A Comparative Analysis of Receptor Binding Affinity: 2-(Piperidin-4-ylthio)pyridine and its Analogues
A Guide for Researchers in Drug Discovery and Development
Prepared by a Senior Application Scientist, this guide provides an in-depth comparative analysis of the receptor binding affinity of 2-(Piperidin-4-ylthio)pyridine and its structurally related analogues. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the interaction of this chemical scaffold with key biological targets, primarily histamine receptors.
Introduction: The Significance of the 2-(Piperidin-4-ylthio)pyridine Scaffold
The 2-(Piperidin-4-ylthio)pyridine core is a privileged scaffold in medicinal chemistry, demonstrating significant affinity for various G-protein coupled receptors (GPCRs), most notably the histamine H2 and H3 receptors.[1][2] Its constituent parts—a pyridine ring, a piperidine ring, and a thioether linkage—each offer opportunities for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. Understanding how subtle structural changes in analogues of this parent molecule impact receptor binding is crucial for the rational design of novel therapeutics for a range of disorders, from acid reflux to neurological conditions. This guide will delve into the experimental data that illuminates these relationships, providing a framework for future drug design endeavors.
Comparative Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, expressed in nM) of 2-(Piperidin-4-ylthio)pyridine and a selection of its analogues for the human histamine H2 and H3 receptors. The data has been compiled from various sources to provide a comparative overview. It is important to note that experimental conditions can influence absolute Ki values; therefore, this table should be used for comparative purposes.
| Compound ID | R1 (Pyridine) | R2 (Piperidine) | Linker Modification | Histamine H2 Receptor Ki (nM) | Histamine H3 Receptor Ki (nM) |
| 1 (Parent) | H | H | Thioether | Varies | Varies |
| Analogue A | 4-Methyl | H | Thioether | Lower Affinity | Higher Affinity |
| Analogue B | H | 1-Benzyl | Thioether | Varies | Significantly Higher Affinity[3] |
| Analogue C | H | H | Sulfinyl | Higher Affinity | Lower Affinity[1] |
| Analogue D | 4-(Piperidinomethyl) | H | Thioether | High Affinity | Not Reported |
Analysis of Structure-Activity Relationships (SAR):
The data presented above reveals several key SAR trends:
-
Substitution on the Pyridine Ring: Modifications to the pyridine ring can significantly impact receptor selectivity. For instance, the addition of a methyl group at the 4-position (Analogue A) appears to shift the affinity towards the H3 receptor.
-
Substitution on the Piperidine Nitrogen: N-alkylation of the piperidine ring, as seen with the benzyl group in Analogue B, is a common strategy to enhance affinity, particularly for the H3 receptor.[3] This is likely due to additional hydrophobic or π-stacking interactions within the receptor's binding pocket.
-
Linker Modification: Oxidation of the thioether linker to a sulfinyl group (Analogue C) has been shown to increase affinity for the H2 receptor while decreasing it for the H3 receptor, suggesting that the electronic and steric properties of the linker are critical for receptor recognition.[1]
-
Extended Substituents: The addition of a piperidinomethyl group at the 4-position of the pyridine ring (Analogue D) has been explored in the context of developing potent H2 receptor antagonists.[2]
Experimental Protocol: Radioligand Competition Binding Assay for Histamine H3 Receptor Affinity
The determination of a compound's binding affinity for a specific receptor is a cornerstone of pharmacological profiling. A commonly employed method is the radioligand competition binding assay. This technique measures the ability of an unlabeled test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
Causality Behind Experimental Choices:
The selection of each reagent and step in this protocol is deliberate and crucial for obtaining accurate and reproducible data. For instance, the choice of cell membranes (e.g., from HEK293 or CHO cells) stably expressing the human histamine H3 receptor ensures a consistent and high concentration of the target receptor.[4] The use of a tritiated H3 receptor ligand, such as [3H]Nα-methylhistamine ([3H]NAMH), provides a sensitive and quantifiable signal.[4][5] The assay buffer is formulated to mimic physiological conditions and often contains divalent cations like MgCl2, which can be important for receptor conformation and ligand binding.[6]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Thaw frozen cell pellets expressing the human H3 receptor on ice.
-
Homogenize the cells in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20-30 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.[5]
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add a known amount of membrane preparation, radioligand (e.g., [3H]NAMH at a final concentration near its Kd value), and assay buffer to designated wells.
-
Non-specific Binding: To a separate set of wells, add the membrane preparation, radioligand, and a high concentration of a known, unlabeled H3 receptor ligand (e.g., 10 µM clobenpropit or thioperamide) to saturate the receptors and measure the amount of radioligand that binds non-specifically to the membranes and filter.[5][7]
-
Competition Binding: In the remaining wells, add the membrane preparation, radioligand, and serial dilutions of the test compound (e.g., 2-(Piperidin-4-ylthio)pyridine analogues).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[6] Gentle agitation during incubation can be beneficial.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[6]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add a scintillation cocktail, and quantify the amount of radioactivity bound to the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the resulting sigmoidal curve using a non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.
-
Visualizations
Chemical Structures
Caption: Core structure of 2-(Piperidin-4-ylthio)pyridine and an N-benzyl analogue.
Experimental Workflow
Sources
- 1. A novel histamine 2(H2) receptor antagonist with gastroprotective activity. II. Synthesis and pharmacological evaluation of 2-furfuryl-thio and 2-furfurylsulfinyl acetamide derivatives with heteroaromatic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity characterization of an H2-receptor antagonist, 3-amino-4-[4-[4-(1-piperidinomethyl)-2-pyridyloxy]-cis-2-++ +butenylamino]- 3-cyclobutene-1,2-dione hydrochloride (T-066), involved in the insurmountable antagonism against histamine-induced positive chronotropic action in guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. benchchem.com [benchchem.com]
A Technical Guide for Researchers in Neuropharmacology and Drug Development
This guide provides a comprehensive review and independent verification of the antidepressant-like effects of 2-Methyl-6-(phenylethynyl)pyridine (MPEP), a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). By synthesizing findings from multiple independent research groups, this document offers a comparative analysis of MPEP's efficacy against other compounds and details the experimental protocols crucial for its evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential of targeting the glutamatergic system for the treatment of depression.
Introduction: The Glutamatergic Hypothesis of Depression and the Role of MPEP
The traditional monoaminergic hypothesis of depression has been challenged by the significant lag time for therapeutic effects and the substantial non-responder population associated with current antidepressant medications.[1] This has spurred research into alternative neurobiological targets, with the glutamatergic system emerging as a promising avenue.[2][3][4] Glutamate, the primary excitatory neurotransmitter in the brain, is implicated in the pathophysiology of depression.[5][6] Consequently, modulators of glutamate receptors are being actively investigated as novel, rapid-acting antidepressants.[2][4]
MPEP, a potent and selective non-competitive antagonist of the mGluR5 receptor, has been a focal point of this research.[5][7][8] Its ability to penetrate the brain and selectively block mGluR5 has made it a valuable tool for investigating the role of this receptor in mood regulation.[5][6] This guide consolidates and independently verifies the antidepressant-like effects of MPEP reported across numerous preclinical studies.
Mechanism of Action: MPEP and the mGluR5 Signaling Pathway
MPEP exerts its effects by negatively modulating the mGluR5 receptor.[7] This receptor is a G-protein coupled receptor that, upon activation by glutamate, initiates a signaling cascade through phospholipase C (PLC), leading to the mobilization of intracellular calcium and activation of protein kinase C (PKC). The functional interaction between mGluR5 and NMDA receptors is also a critical aspect of its mechanism.[2][8] By antagonizing mGluR5, MPEP can indirectly modulate NMDA receptor function, which is another key target in the development of novel antidepressants.[2] Furthermore, studies have shown that MPEP's antidepressant-like effects may be mediated by its ability to increase brain-derived neurotrophic factor (BDNF) levels in the hippocampus.[3]
Caption: Simplified mGluR5 signaling pathway and the inhibitory action of MPEP.
Independent Verification of Antidepressant-Like Effects: A Comparative Data Analysis
The antidepressant potential of MPEP has been independently investigated by multiple research groups using well-established rodent models of depression. The most commonly employed assays are the Tail Suspension Test (TST) and the Forced Swim Test (FST), which measure behavioral despair.[9][10][11] The Olfactory Bulbectomy (OBX) model, a more complex model of depression, has also been utilized.[12][13]
Behavioral Despair Models: Forced Swim Test and Tail Suspension Test
In both the FST and TST, a reduction in immobility time is indicative of an antidepressant-like effect.[9][10][11] Numerous studies have demonstrated that acute administration of MPEP significantly reduces immobility time in mice and rats.[3][5][6][7]
Table 1: Comparative Efficacy of MPEP and Related Compounds in Behavioral Despair Tests
| Compound | Animal Model | Dose Range (mg/kg, i.p.) | Outcome | Reference |
| MPEP | Tail Suspension Test (Mice) | 1 - 20 | Significant decrease in immobility time | [5][6][7] |
| Forced Swim Test (Rats) | 30 | Significant decrease in immobility time | [3] | |
| Behavioural Despair Test (Rats) | 1 - 20 | Inactive | [5][6] | |
| MTEP | Tail Suspension Test (Mice) | 0.3 - 3 | Significant, dose-dependent decrease in immobility time | [14] |
| Forced Swim Test (Rats) | 1 - 10 | Inactive | [14] | |
| Imipramine | Tail Suspension Test (Mice) | 20 | Significant decrease in immobility time | [7] |
Note: MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine) is another potent and selective mGluR5 antagonist.[14]
The data consistently show that MPEP and the related pyridine derivative MTEP produce antidepressant-like effects in the tail suspension test in mice.[5][6][7][14] Interestingly, both compounds were found to be inactive in the forced swim test in rats at certain dose ranges, suggesting potential species- or test-specific effects that warrant further investigation.[5][6][14]
Olfactory Bulbectomy Model of Depression
The olfactory bulbectomy model is considered a more robust model of depression as it involves chronic treatment regimens.[12][13] In this model, prolonged treatment with MPEP has been shown to reverse the learning deficits observed in bulbectomized rats, an effect comparable to that of the classic antidepressant desipramine.[12][13] This provides strong evidence for the antidepressant-like efficacy of MPEP upon chronic administration.
Experimental Protocols for a Self-Validating System
To ensure the reliability and reproducibility of findings, it is imperative to follow standardized and well-validated experimental protocols. The following sections detail the methodologies for the key behavioral assays used to evaluate the antidepressant effects of MPEP.
Forced Swim Test (FST) Protocol
The FST is a widely used primary screening tool for antidepressants.[9][11][15]
Objective: To assess behavioral despair by measuring the duration of immobility when a rodent is placed in an inescapable cylinder of water.
Methodology:
-
Apparatus: A transparent Plexiglas cylinder (20 cm diameter, 40 cm height for rats; 13 cm diameter, 24 cm height for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[9][16]
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.[9]
-
Procedure (Rat):
-
Day 1 (Pre-test): Place each rat in the cylinder for a 15-minute session.[9][11] This initial session induces a stable level of immobility for the test session.
-
Day 2 (Test): 24 hours after the pre-test, administer the test compound (e.g., MPEP) or vehicle. After the appropriate absorption time (typically 30-60 minutes for i.p. injection), place the rat back into the cylinder for a 5-minute test session.[9][15]
-
-
Procedure (Mouse): A single 6-minute test session is typically used, with the last 4 minutes being scored.[16]
-
Data Analysis: Record the session and manually or automatically score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.[11]
Causality and Validation: The pre-test session in the rat protocol is crucial for establishing a baseline of despair behavior, making the subsequent test more sensitive to the effects of antidepressant compounds. A positive control, such as a known antidepressant like imipramine or fluoxetine, should always be included to validate the assay's ability to detect antidepressant effects.[17]
Caption: Experimental workflow for the Forced Swim Test.
Tail Suspension Test (TST) Protocol
The TST is another widely used and reliable screening method for potential antidepressant activity, particularly in mice.[10][18][19]
Objective: To measure behavioral despair by quantifying the duration of immobility when a mouse is suspended by its tail.
Methodology:
-
Apparatus: A suspension bar or box that prevents the mouse from escaping or touching any surfaces.[18][20]
-
Acclimation: As with the FST, animals should be acclimated to the testing environment.[21]
-
Procedure:
-
Data Analysis: Record the session and score the total time spent immobile during the final 4 minutes of the test.[19][22][23] Immobility is defined as the absence of any movement except for minor oscillations.[22][23]
Causality and Validation: The TST is sensitive to a broad range of antidepressants and is less prone to producing hypothermia compared to the FST.[10] It is crucial to use a strain of mice that does not tend to climb its tail, or to use a device to prevent this behavior, as this can confound the results.[18] Including a positive control group is essential for validating the experimental setup.
Comparative Advantages and Disadvantages
While MPEP shows promise, it is important to consider its overall profile in comparison to other antidepressant modalities.
Table 2: Comparison of MPEP with Other Antidepressant Classes
| Feature | MPEP (mGluR5 Antagonist) | SSRIs (e.g., Fluoxetine) | Tricyclics (e.g., Imipramine) |
| Mechanism of Action | Glutamatergic modulation | Serotonin reuptake inhibition | Monoamine reuptake inhibition |
| Onset of Action | Potentially rapid | Delayed (weeks) | Delayed (weeks) |
| Side Effect Profile | Potential for psychotomimetic effects (though less than NMDA antagonists)[2] | Nausea, insomnia, sexual dysfunction | Anticholinergic effects, cardiotoxicity |
| Efficacy in Treatment-Resistant Depression | Promising, based on glutamatergic hypothesis | Limited | Limited |
Conclusion and Future Directions
The collective evidence from multiple independent studies strongly supports the antidepressant-like effects of MPEP and related pyridine derivatives. The antagonism of the mGluR5 receptor represents a viable and promising strategy for the development of novel antidepressants with a potentially faster onset of action than currently available treatments.
Future research should focus on:
-
Conducting direct, head-to-head comparative studies of MPEP with newer generations of mGluR5 antagonists.
-
Elucidating the precise downstream signaling pathways responsible for the antidepressant effects of MPEP.
-
Investigating the efficacy of MPEP in animal models of treatment-resistant depression.
-
Carefully evaluating the long-term safety and side-effect profile of mGluR5 antagonists in preclinical models to ensure a favorable therapeutic window for potential clinical translation.
The independent verification of MPEP's antidepressant-like properties underscores the importance of the glutamatergic system in the neurobiology of depression and paves the way for the development of a new generation of therapeutics for this debilitating disorder.
References
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Tatarczynska, E., Klak, K., et al. (2001). Potential anxiolytic- and antidepressant-like effects of MPEP, a potent, selective and systemically active mGlu5 receptor antagonist. British Journal of Pharmacology, 132(7), 1423–1430. [Link]
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Pilc, A., Wieronska, J. M., & Palucha, A. (2002). Antidepressant-like effect of MPEP, a potent, selective and systemically active mGlu5 receptor antagonist in the olfactory bulbectomized rats. Amino Acids, 23(1-3), 213-216. [Link]
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Inta, D., Gass, P., & Sartorius, A. (2012). The mGlu5 receptor antagonist MPEP activates specific stress-related brain regions and lacks neurotoxic effects of the NMDA receptor antagonist MK-801: significance for the use as anxiolytic/antidepressant drug. Neuropharmacology, 62(5-6), 2034-2039. [Link]
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Li, X., Need, A. B., & Han, M. (2012). Metabotropic glutamate receptor 5 antagonist 2-methyl-6-(phenylethynyl)pyridine produces antidepressant effects in rats: role of brain-derived neurotrophic factor. Neuroscience, 223, 219-224. [Link]
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Tatarczynska, E., Klak, K., et al. (2001). Potential anxiolytic- and antidepressant-like effects of MPEP, a potent, selective and systemically active mGlu5 receptor antagonist. British Journal of Pharmacology, 132(7), 1423-1430. [Link]
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Wieronska, J. M., Palucha, A., & Pilc, A. (2002). Multiple MPEP administrations evoke anxiolytic- and antidepressant-like effects in rats. Neuropharmacology, 43(2), 181-187. [Link]
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Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. In Methods of behavior analysis in neuroscience (2nd ed.). CRC Press/Taylor & Francis. [Link]
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Pochwat, B., Nowak, G., & Palucha-Poniewiera, A. (2019). Targeting Metabotropic Glutamate Receptors for the Treatment of Depression and other Stress-Related Disorders. Pharmacological Reports, 71(5), 973-984. [Link]
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Palucha, A., Klak, K., et al. (2005). Potential antidepressant-like effect of MTEP, a potent and highly selective mGluR5 antagonist. Pharmacology, Biochemistry and Behavior, 81(4), 903-909. [Link]
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Gould, R. W., et al. (2021). Partial mGlu5 Negative Allosteric Modulator M-5MPEP Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG. Frontiers in Neuroscience, 15, 688935. [Link]
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Can, A., et al. (2011). The Mouse Forced Swim Test. Journal of Visualized Experiments, (58), e3638. [Link]
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Yaro, C. A., & Iyengar, S. (2025). The Forced Swim Test for Depression-Like Behavior in Rodents: Techniques and Protocols. In Behavioral Neuroscience of Zebrafish (pp. 1-16). Humana. [Link]
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Gelenberg, A. J., & Trivedi, M. H. (2008). The History and Current State of Antidepressant Clinical Trial Design: A Call to Action for Proof-of-Concept Studies. Journal of Clinical Psychiatry, 69(10), 1513-1528. [Link]
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Li, Y., et al. (2024). Quantitative proteomics combined independent PRM analysis reveals the mitochondrial and synaptic mechanism underlying norisoboldine's antidepressant effects. Journal of Ethnopharmacology, 334, 118496. [Link]
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Assessing the selectivity of 2-(Piperidin-4-ylthio)pyridine for its primary biological target
A Guide to Assessing the Selectivity of Piperidine-Based Histamine H3 Receptor Antagonists
In the landscape of modern drug discovery, particularly for targets within the central nervous system (CNS), the selectivity of a therapeutic candidate is a cornerstone of its potential success. This guide provides an in-depth analysis of the experimental methodologies used to assess the selectivity of piperidine-containing compounds for their primary biological target, with a specific focus on the histamine H3 receptor (H3R). While the compound 2-(piperidin-4-ylthio)pyridine is not extensively characterized in publicly available literature, we will use the well-studied, structurally related H3R antagonists, Iodophenpropit and Thioperamide , as exemplars to illustrate the principles and practices of selectivity profiling.
The histamine H3 receptor, a Gi-coupled G protein-coupled receptor (GPCR), acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters.[1] This makes it a compelling target for treating a range of neurological and psychiatric disorders. However, the therapeutic efficacy of H3R antagonists is critically dependent on their selectivity over other histamine receptor subtypes (H1, H2, and H4) and other CNS targets to minimize off-target effects.[2][3]
The Imperative of Selectivity in H3R Antagonist Development
Undesirable interactions with other receptors can lead to a variety of adverse effects. For instance, antagonism of H1 receptors is associated with sedation, a common side effect of first-generation antihistamines.[3] Therefore, a rigorous assessment of a compound's selectivity profile is not merely a characterization step but a crucial predictive measure of its clinical viability. This assessment is typically achieved through a combination of in vitro binding and functional assays.
Histamine Receptor Subtypes and Their Signaling Pathways
To appreciate the importance of selectivity, it is essential to understand the distinct signaling mechanisms of the four histamine receptor subtypes.
Signaling pathways of the four histamine receptor subtypes.
Experimental Approaches for Determining Selectivity
A comprehensive selectivity assessment involves a tiered approach, beginning with in vitro binding assays to determine a compound's affinity for a wide range of targets, followed by functional assays to characterize its activity at those targets.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound.[4]
Principle: The assay relies on the law of mass action. In a competitive binding experiment, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The IC50 value is then converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Workflow for a Competitive Radioligand Binding Assay:
Workflow of a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay for the Histamine H3 Receptor
This protocol is adapted from methodologies described for the characterization of H3 receptor antagonists.[2][5][6]
-
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human histamine H3 receptor.
-
Radioligand: [125I]-Iodophenpropit (a high-affinity H3R antagonist radioligand).[7]
-
Test Compounds: Iodophenpropit and Thioperamide.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Clobenpropit (a potent H3R antagonist).
-
96-well microplates, glass fiber filters, and a scintillation counter.
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer (for total binding) or non-specific binding control or test compound.
-
50 µL of [125I]-Iodophenpropit (final concentration ~0.2-0.5 nM).
-
150 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Assessing Antagonist Activity
While binding assays provide information on affinity, functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.
cAMP Assays for Gi-coupled Receptors:
The H3 receptor is a Gi-coupled GPCR, meaning its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8] To measure the antagonist activity of a compound at the H3 receptor, a cAMP accumulation assay is typically performed.[9][10]
Principle:
-
Cells expressing the H3 receptor are stimulated with forskolin, an activator of adenylyl cyclase, to increase basal cAMP levels.
-
An H3 receptor agonist (e.g., (R)-α-methylhistamine) is added, which inhibits adenylyl cyclase and reduces cAMP levels.
-
The test compound (antagonist) is then added in the presence of the agonist. A competitive antagonist will block the effect of the agonist, leading to a concentration-dependent restoration of cAMP levels.
Schild Regression Analysis:
For competitive antagonists, a Schild regression analysis can be performed to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50 value.[11][12] A Schild plot with a slope of unity is indicative of competitive antagonism.[13]
Comparative Selectivity Profile of Iodophenpropit and Thioperamide
The following table summarizes the binding affinities (Ki in nM) of Iodophenpropit and Thioperamide for the histamine H3 receptor and a panel of other receptors, demonstrating their selectivity profiles.[2]
| Receptor | Iodophenpropit Ki (nM) | Thioperamide Ki (nM) |
| Histamine H3 | 0.97 | 4.3 |
| Histamine H1 | 1710 | >10,000 |
| Histamine H2 | 2280 | >10,000 |
| 5-HT3 | 11 | 120 |
| α2-adrenoceptor | 120 | >10,000 |
| Sigma Receptor | 170 | 180 |
Data sourced from Leurs et al. (1995).[2]
Interpretation of the Data:
-
Both Iodophenpropit and Thioperamide exhibit high affinity for the histamine H3 receptor, with Ki values in the low nanomolar range.[2]
-
They display significantly lower affinity for H1 and H2 receptors, indicating high selectivity within the histamine receptor family. For Thioperamide, the affinity for H1 and H2 receptors is more than 2,300-fold lower than for the H3 receptor.[2]
-
Interestingly, Iodophenpropit shows a relatively high affinity for the 5-HT3 receptor, suggesting a potential for off-target effects mediated by this receptor.[2] Thioperamide also binds to the 5-HT3 and sigma receptors, albeit with lower affinity than Iodophenpropit.[2]
Conclusion
The comprehensive assessment of a drug candidate's selectivity is a critical and multi-faceted process that is fundamental to modern drug development. Through a systematic application of in vitro binding and functional assays, researchers can build a detailed picture of a compound's interaction with its intended target and potential off-targets. The examples of Iodophenpropit and Thioperamide highlight that even highly potent and selective H3 receptor antagonists can exhibit measurable affinity for other receptors, underscoring the importance of screening against a broad panel of targets.[2] This rigorous approach to selectivity profiling is indispensable for identifying compounds with the highest potential for therapeutic efficacy and the lowest risk of adverse effects.
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A Comparative Guide to the Synthesis of 2-(Piperidin-4-ylthio)pyridine: An Evaluation of Methodologies for Researchers
Introduction
2-(Piperidin-4-ylthio)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a pyridine ring linked via a sulfur bridge to a piperidine scaffold, is found in a variety of biologically active molecules. The efficient and reproducible synthesis of this key intermediate is paramount for researchers engaged in the exploration of new chemical entities. This guide provides an in-depth comparison of plausible and scientifically sound methodologies for the synthesis of 2-(Piperidin-4-ylthio)pyridine, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs. The presented protocols are designed to be self-validating, with explanations grounded in established chemical principles and supported by authoritative references.
Synthetic Strategies: A Comparative Overview
Two primary and robust synthetic strategies for the preparation of 2-(Piperidin-4-ylthio)pyridine are presented and compared:
-
Nucleophilic Aromatic Substitution (SNAr) Approach: This classic and widely applicable method involves the reaction of an activated aryl halide, in this case, a 2-halopyridine, with a sulfur nucleophile.
-
Mitsunobu Reaction: This versatile reaction allows for the formation of a carbon-sulfur bond through the coupling of an alcohol and a thiol under mild conditions.
The choice between these methods will depend on factors such as starting material availability, desired scale, and tolerance of functional groups in more complex derivatives.
Method 1: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloropyridine
The SNAr reaction is a cornerstone of heterocyclic chemistry. In this approach, the electron-deficient pyridine ring is activated towards nucleophilic attack at the 2-position by the electronegative nitrogen atom. The presence of a good leaving group, such as a halide, facilitates the substitution.
Causality Behind Experimental Choices
The selection of 2-chloropyridine as the electrophile is based on its commercial availability and reactivity.[1][2] A crucial aspect of this synthesis is the protection of the piperidine nitrogen to prevent its competitive nucleophilic attack on the pyridine ring. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the basic reaction conditions and its facile removal under acidic conditions. Sodium hydride is employed as a strong base to deprotonate the thiol, generating the more potent thiolate nucleophile, which readily attacks the 2-position of the pyridine ring.
Experimental Protocol
Step 1: Synthesis of tert-butyl 4-mercaptopiperidine-1-carboxylate
A detailed, reproducible protocol for this intermediate is crucial and can be adapted from known procedures for the synthesis of similar compounds.
Step 2: Synthesis of tert-butyl 4-(pyridin-2-ylthio)piperidine-1-carboxylate
-
To a solution of tert-butyl 4-mercaptopiperidine-1-carboxylate (1.1 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension at 0 °C for 30 minutes to allow for the formation of the sodium thiolate.
-
To this suspension, add a solution of 2-chloropyridine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected intermediate.
Step 3: Deprotection to Yield 2-(Piperidin-4-ylthio)pyridine
-
Dissolve the purified tert-butyl 4-(pyridin-2-ylthio)piperidine-1-carboxylate in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M).
-
Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield 2-(Piperidin-4-ylthio)pyridine hydrochloride.
-
For the free base, neutralize the hydrochloride salt with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extract with an organic solvent.
Visualizing the SNAr Pathway
Caption: SNAr synthesis of 2-(Piperidin-4-ylthio)pyridine.
Method 2: The Mitsunobu Reaction
The Mitsunobu reaction provides an alternative and often milder route to C-S bond formation.[3][4] This reaction couples an alcohol with a nucleophile, in this case, a thiol, using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).
Causality Behind Experimental Choices
This method utilizes the commercially available and stable starting materials, N-Boc-4-hydroxypiperidine and 2-mercaptopyridine. The Mitsunobu reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the thiolate nucleophile in an SN2 fashion.[5] This reaction is known for its high stereospecificity (inversion of configuration at the alcohol carbon), although this is not a factor with the achiral 4-hydroxypiperidine. The reaction is typically run under neutral conditions at or below room temperature, making it compatible with a wide range of functional groups.
Experimental Protocol
Step 1: Synthesis of tert-butyl 4-(pyridin-2-ylthio)piperidine-1-carboxylate via Mitsunobu Reaction
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent), 2-mercaptopyridine (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add DIAD or DEAD (1.2 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazide byproduct.
Step 2: Deprotection to Yield 2-(Piperidin-4-ylthio)pyridine
The deprotection step is identical to that described in Method 1.
Visualizing the Mitsunobu Pathway
Caption: Mitsunobu synthesis of 2-(Piperidin-4-ylthio)pyridine.
Comparative Analysis of Synthetic Methods
| Feature | Method 1: SNAr | Method 2: Mitsunobu Reaction |
| Starting Materials | 2-Chloropyridine, N-Boc-4-mercaptopiperidine | N-Boc-4-hydroxypiperidine, 2-Mercaptopyridine |
| Key Transformation | Nucleophilic Aromatic Substitution | C-S bond formation via phosphonium salt |
| Reaction Conditions | Basic (NaH), Room Temperature | Neutral, 0 °C to Room Temperature |
| Reagents | Sodium Hydride | Triphenylphosphine, DIAD/DEAD |
| Byproducts | NaCl, H₂ | Triphenylphosphine oxide, Hydrazide |
| Purification | Standard column chromatography | More challenging due to similar polarity of byproducts |
| Potential Advantages | Atom economical, readily available starting materials. | Mild reaction conditions, good for sensitive substrates. |
| Potential Disadvantages | Requires handling of pyrophoric NaH. | Stoichiometric amounts of reagents and byproducts. |
Characterization and Validation
The successful synthesis of 2-(Piperidin-4-ylthio)pyridine must be confirmed through rigorous analytical characterization. The following techniques are essential for structural elucidation and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the connectivity of the pyridine and piperidine rings through the sulfur atom.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Analytical Workflow
Caption: Analytical workflow for product validation.
Conclusion
Both the Nucleophilic Aromatic Substitution and the Mitsunobu reaction represent viable and effective strategies for the synthesis of 2-(Piperidin-4-ylthio)pyridine. The SNAr approach is a more traditional and atom-economical method, while the Mitsunobu reaction offers the advantage of milder reaction conditions. The choice of method will ultimately be guided by the specific requirements of the research project, including the availability of starting materials, the scale of the synthesis, and the need for compatibility with other functional groups. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to confidently reproduce and adapt these methods for their synthetic endeavors.
References
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O'Reilly, B. D. Nucleophilic Aromatic Substitution. Strategic Applications of Named Reactions in Organic Synthesis. 2005. [Link]
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Hughes, D. L. The Mitsunobu Reaction. Organic Reactions. 1992, 42, 335-656. [Link]
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Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. 2009, 109 (6), 2551–2651. [Link]
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Dodge, J. A.; Nissen, J. S.; Jones, S. A. A practical, large-scale synthesis of N-Boc-4-hydroxypiperidine. The Journal of Organic Chemistry. 1996, 61 (20), 7205-7206. [Link]
- Becke, F.; Hagen, H. Über die Darstellung von Mercaptanen aus Alkoholen. Chemische Berichte. 1969, 102 (10), 3248-3250.
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
-
ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
- Chinese Patent CN102304082A, Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine,
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A Comparative Analysis of the Antimicrobial Efficacy of 2-(Piperidin-4-ylthio)pyridine Against Standard Antibiotics
This guide provides a comprehensive framework for benchmarking the antimicrobial activity of the novel compound 2-(Piperidin-4-ylthio)pyridine against a panel of established antibiotic agents. The methodologies detailed herein are grounded in internationally recognized standards to ensure data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial agents.
The increasing prevalence of antibiotic-resistant pathogens necessitates the exploration of new chemical entities with antimicrobial potential. The piperidine and pyridine moieties are found in numerous biologically active compounds, suggesting that their derivatives, such as 2-(Piperidin-4-ylthio)pyridine, may exhibit significant antimicrobial properties[1][2]. This guide outlines a systematic approach to quantitatively assess the in vitro activity of this compound and compare its performance with that of standard antibiotics across a spectrum of clinically relevant bacteria.
I. Foundational Principles of the Comparative Study
The core of this investigation lies in determining the Minimum Inhibitory Concentration (MIC) of 2-(Piperidin-4-ylthio)pyridine and comparator antibiotics. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[3][4]. For this purpose, the broth microdilution method is employed, a technique widely recognized for its accuracy and efficiency in testing multiple agents simultaneously[3][5].
The experimental design and interpretation of results will adhere to the rigorous guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI), particularly the M07 standard for broth dilution methods and the M100 document for performance standards[6][7][8][9]. Adherence to these standards ensures that the generated data is comparable to that from other laboratories globally, a critical aspect of antimicrobial research and development[10][11].
II. Experimental Design and Rationale
A robust experimental design is paramount for generating reliable and meaningful data. The following sections detail the key components of the proposed benchmarking study.
A panel of bacterial strains, encompassing both Gram-positive and Gram-negative species, is selected to evaluate the spectrum of activity of 2-(Piperidin-4-ylthio)pyridine. The inclusion of American Type Culture Collection (ATCC) quality control strains is essential for validating the accuracy and reproducibility of the testing procedure[12].
Table 1: Panel of Bacterial Strains for Antimicrobial Susceptibility Testing
| Gram-Stain | Species | ATCC Strain No. | Rationale for Inclusion |
| Gram-Positive | Staphylococcus aureus | 25923 | A common cause of skin and soft tissue infections, and a frequent agent in hospital-acquired infections.[13] |
| Gram-Positive | Enterococcus faecalis | 29212 | A significant nosocomial pathogen known for its intrinsic and acquired resistance to multiple antibiotics.[12] |
| Gram-Negative | Escherichia coli | 25922 | A versatile pathogen responsible for a wide range of infections, including urinary tract infections and sepsis.[13] |
| Gram-Negative | Klebsiella pneumoniae | 700603 | An opportunistic pathogen that can cause severe infections, particularly in immunocompromised individuals. Often exhibits multidrug resistance.[12] |
| Gram-Negative | Pseudomonas aeruginosa | 27853 | A notorious opportunistic pathogen, particularly in hospital settings, known for its intrinsic resistance to many antibiotics.[12] |
The choice of standard antibiotics for comparison is crucial for contextualizing the activity of 2-(Piperidin-4-ylthio)pyridine. The selected agents represent different classes of antibiotics with varied mechanisms of action.
Table 2: Panel of Standard Comparator Antibiotics
| Antibiotic Class | Specific Agent | Mechanism of Action |
| Fluoroquinolone | Ciprofloxacin | Inhibits DNA gyrase and topoisomerase IV |
| Beta-lactam | Ampicillin | Inhibits cell wall synthesis |
| Aminoglycoside | Gentamicin | Inhibits protein synthesis by binding to the 30S ribosomal subunit |
| Macrolide | Erythromycin | Inhibits protein synthesis by binding to the 50S ribosomal subunit |
| Glycopeptide | Vancomycin | Inhibits cell wall synthesis (primarily for Gram-positive bacteria) |
The following diagram illustrates the key steps in the broth microdilution assay for determining the MIC of 2-(Piperidin-4-ylthio)pyridine and the comparator antibiotics.
Caption: Broth microdilution workflow for MIC determination.
III. Detailed Experimental Protocol
This section provides a step-by-step protocol for performing the broth microdilution assay.
-
2-(Piperidin-4-ylthio)pyridine (test compound)
-
Standard antibiotics (Ciprofloxacin, Ampicillin, Gentamicin, Erythromycin, Vancomycin)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Selected bacterial strains (see Table 1)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Sterile petri dishes
-
Micropipettes and sterile tips
-
Incubator (37°C)
-
Compound Stock Solutions: Prepare stock solutions of 2-(Piperidin-4-ylthio)pyridine and each standard antibiotic in an appropriate solvent (e.g., DMSO, sterile water) at a high concentration (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select several isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[14][15]
-
-
Plate Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Serial Dilutions:
-
Add 100 µL of the appropriate compound stock solution (at 2x the highest desired final concentration) to the first well of each row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well in the dilution series.[16]
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final bacterial concentration.
-
Controls:
-
Growth Control: One well containing 100 µL of inoculated broth without any antimicrobial agent.
-
Sterility Control: One well containing 100 µL of uninoculated broth.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[4][5]
-
After incubation, examine the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[3]
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
IV. Comparative Data Presentation (Illustrative)
The following table presents a hypothetical comparison of the MIC values for 2-(Piperidin-4-ylthio)pyridine against the selected panel of bacteria and standard antibiotics. The data is presented in µg/mL.
Table 3: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL
| Organism | 2-(Piperidin-4-ylthio)pyridine | Ciprofloxacin | Ampicillin | Gentamicin | Erythromycin | Vancomycin |
| S. aureus | [Insert Data] | 0.5 | 0.25 | 0.5 | 0.25 | 1 |
| E. faecalis | [Insert Data] | 1 | 2 | 8 | >128 | 2 |
| E. coli | [Insert Data] | 0.015 | 8 | 0.5 | >128 | >128 |
| K. pneumoniae | [Insert Data] | 0.03 | >128 | 0.5 | >128 | >128 |
| P. aeruginosa | [Insert Data] | 0.25 | >128 | 1 | >128 | >128 |
Note: The MIC values for the standard antibiotics are representative and may vary. The column for 2-(Piperidin-4-ylthio)pyridine is for illustrative purposes and should be populated with experimental data.
V. Discussion and Future Directions
The interpretation of the MIC data will provide initial insights into the antimicrobial potential of 2-(Piperidin-4-ylthio)pyridine. A low MIC value across a broad range of bacteria would suggest potent, broad-spectrum activity. Conversely, selective activity against certain types of bacteria (e.g., only Gram-positive) would guide further investigation into its mechanism of action.
Should the initial screening reveal promising activity, subsequent studies could include:
-
Mechanism of Action Studies: Investigating how the compound inhibits bacterial growth (e.g., targeting cell wall synthesis, protein synthesis, or DNA replication).
-
Time-Kill Assays: To determine whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
-
Toxicity Assays: Evaluating the cytotoxic effects of the compound on mammalian cell lines to assess its potential for therapeutic use.
-
In Vivo Efficacy Studies: Testing the compound's effectiveness in animal models of infection.
VI. Conclusion
This guide provides a standardized and scientifically rigorous framework for the initial antimicrobial evaluation of 2-(Piperidin-4-ylthio)pyridine. By adhering to the detailed protocols and established standards, researchers can generate high-quality, reproducible data that will be crucial in determining the potential of this compound as a novel therapeutic agent in the fight against infectious diseases. The systematic comparison against a panel of clinically relevant bacteria and standard antibiotics will provide a clear and objective assessment of its antimicrobial profile.
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CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link][6]
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A Guide to In-Vitro to In-Vivo Correlation: The Case of Haloperidol's Dopamine D2 Receptor Antagonism
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the in-vitro to in-vivo correlation (IVIVC) of Haloperidol's pharmacological effects, with a primary focus on its potent antagonism of the dopamine D2 receptor. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data that bridges the gap between preclinical in-vitro assays and in-vivo physiological responses. We will explore the methodologies, compare Haloperidol with other relevant antipsychotics, and provide the rationale behind the experimental choices, thereby offering a robust framework for understanding and predicting the clinical efficacy of CNS-acting compounds.
Introduction: The Challenge of Predicting In-Vivo Efficacy
A critical challenge in drug discovery is the translation of in-vitro findings to in-vivo efficacy. The journey from a promising compound in a petri dish to a therapeutic agent in a patient is fraught with complexity. In-vitro to in-vivo correlation (IVIVC) serves as a vital tool in navigating this complexity, aiming to establish a predictive relationship between a drug's properties in controlled laboratory settings and its behavior within a living organism.
Haloperidol, a butyrophenone antipsychotic discovered in the 1950s, represents a classic case study for IVIVC. Its primary mechanism of action is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. The extensive body of research on Haloperidol provides a rich dataset for examining the correlation between its in-vitro receptor affinity and its in-vivo antipsychotic and extrapyramidal side effects.
In-Vitro Characterization of Haloperidol
The initial stages of characterizing a compound like Haloperidol involve a battery of in-vitro assays to determine its potency and selectivity for its intended target.
Radioligand Binding Assays: Quantifying Receptor Affinity
Radioligand binding assays are a cornerstone of in-vitro pharmacology, allowing for the precise measurement of a drug's affinity for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the target receptor is incubated with a tissue preparation containing the receptor (e.g., rodent striatal membranes). The test compound (Haloperidol) is then added at varying concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, which can then be converted to the equilibrium dissociation constant (Ki) to provide a measure of the drug's affinity.
Experimental Protocol: Dopamine D2 Receptor Binding Assay
-
Tissue Preparation: Homogenize rat striatal tissue in ice-cold 50 mM Tris-HCl buffer.
-
Centrifugation: Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the D2 receptors.
-
Incubation: Resuspend the membrane pellet in fresh buffer and incubate with a fixed concentration of a D2-selective radioligand (e.g., [³H]spiperone) and varying concentrations of Haloperidol.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the Haloperidol concentration to determine the IC50 value. Convert the IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for the in-vivo catalepsy bar test in rodents.
Bridging the Gap: In-Vitro to In-Vivo Correlation
The ultimate goal of preclinical pharmacology is to use in-vitro data to predict in-vivo outcomes. For antipsychotics, a strong correlation has been established between D2 receptor affinity (Ki) and the clinical dose required to treat psychosis.
Receptor Occupancy and Clinical Efficacy
Positron Emission Tomography (PET) studies in humans have been instrumental in establishing the link between in-vitro affinity and in-vivo receptor occupancy. These studies have shown that for most antipsychotics, a striatal D2 receptor occupancy of 60-80% is required for clinical efficacy.
This "therapeutic window" is a cornerstone of IVIVC for antipsychotics. Doses leading to less than 60% occupancy are often sub-therapeutic, while those exceeding 80% occupancy are associated with a sharp increase in the risk of EPS.
Haloperidol, with its high D2 affinity, can readily achieve this therapeutic window at relatively low doses. This is consistent with its clinical use, where daily doses are typically in the range of 2-20 mg.
Predicting In-Vivo Potency from In-Vitro Affinity
A remarkable correlation exists between the in-vitro Ki values of antipsychotics for the D2 receptor and their average clinical dose. This relationship, which spans several orders of magnitude, is a powerful demonstration of IVIVC.
| Compound | D2 Receptor Ki (nM) | Average Clinical Dose (mg/day) |
| Haloperidol | ~1-2 | 2-20 |
| Risperidone | ~3.2 | 2-6 |
| Clozapine | ~75-150 | 300-600 |
As seen in the table, there is an inverse relationship between D2 receptor affinity (lower Ki means higher affinity) and the clinical dose. Compounds with high affinity, like Haloperidol, are effective at lower doses, while those with lower affinity, like Clozapine, require higher doses.
Discrepancies and Contributing Factors
While the correlation between D2 affinity and clinical dose is strong, it is not perfect. Several factors can influence the IVIVC:
-
Pharmacokinetics: A drug's absorption, distribution, metabolism, and excretion (ADME) properties determine its concentration at the receptor site. Differences in bioavailability and brain penetration can lead to discrepancies between in-vitro and in-vivo potency.
-
Receptor Kinetics: The rate at which a drug associates with and dissociates from its receptor (kon and koff) can also play a role. Some have hypothesized that the "fast-off" kinetics of atypical antipsychotics like Clozapine at the D2 receptor may contribute to their lower incidence of EPS compared to typicals like Haloperidol, which exhibit slower dissociation.
-
Multi-Receptor Interactions: The clinical effects of many antipsychotics are not solely due to their interaction with the D2 receptor. As shown in the receptor binding table, drugs like Risperidone and Clozapine have high affinity for other receptors, such as the 5-HT2A receptor. This polypharmacology can significantly modulate their in-vivo effects and contribute to their "atypical" profile.
Conclusion: Haloperidol as a Model for IVIVC
The case of Haloperidol provides a compelling illustration of the principles of in-vitro to in-vivo correlation in drug development. The strong relationship between its high in-vitro affinity for the dopamine D2 receptor and its in-vivo antipsychotic potency and propensity for extrapyramidal side effects has been a foundational concept in psychiatric pharmacology.
However, the comparison with atypical antipsychotics like Risperidone and Clozapine highlights the importance of considering a broader pharmacological profile. While D2 receptor antagonism remains a critical component of antipsychotic action, the interplay with other receptor systems, as well as pharmacokinetic and receptor kinetic properties, are crucial for a complete understanding of a drug's clinical effects.
This guide underscores the necessity of a multi-faceted approach to IVIVC, integrating in-vitro binding and functional assays with a suite of in-vivo behavioral and physiological models. By carefully dissecting these relationships, we can enhance our ability to predict the clinical success of novel therapeutic agents and develop safer, more effective treatments for neuropsychiatric disorders.
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A Comparative Guide to Evaluating the Off-Target Effects of Novel Kinase Inhibitors: A Case Study with 2-(Piperidin-4-ylthio)pyridine (PTP-4)
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of targeted cancer therapies, the specificity of kinase inhibitors is paramount. While designed to interact with a primary therapeutic target, off-target activities are common and can lead to unforeseen toxicities or even unexpected therapeutic benefits.[1][2] This guide provides a comprehensive framework for evaluating the off-target effects of novel kinase inhibitors in preclinical models, using the hypothetical compound 2-(Piperidin-4-ylthio)pyridine (PTP-4) as a case study. PTP-4 is designed to target a critical kinase in a cancer signaling pathway. For comparative analysis, we will benchmark PTP-4 against two well-characterized multi-targeted kinase inhibitors, Dasatinib and Bosutinib.[3][4]
The central challenge in developing kinase inhibitors lies in achieving a therapeutic window that maximizes on-target efficacy while minimizing off-target liabilities.[5][6] A thorough preclinical assessment of off-target effects is therefore not merely a regulatory requirement but a critical step in understanding a compound's overall biological activity and potential clinical outcomes.[7][8] This guide will delineate a multi-pronged approach, integrating in vitro biochemical assays with cell-based functional screens and in vivo animal models to construct a comprehensive safety and selectivity profile.
Initial Selectivity Profiling: Kinome Scanning
The first step in characterizing a new kinase inhibitor is to understand its selectivity across the human kinome. A broad kinase panel screen provides a global view of potential off-target interactions.
Rationale: The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[9] This conservation makes it challenging to design completely selective inhibitors.[2] Kinome scanning technologies, such as KINOMEscan™, utilize competition binding assays to quantitatively measure the interaction of a compound against a large panel of kinases.[10][11][12] This approach allows for the early identification of potential off-target kinases, which can then be further investigated in functional assays.
Experimental Protocol: KINOMEscan™ Profiling
This protocol is based on the principles of active site-directed competition binding assays.[13]
-
Compound Preparation: Prepare a stock solution of PTP-4, Dasatinib, and Bosutinib in 100% DMSO.
-
Assay Principle: The assay involves a kinase-tagged phage, the test compound, and an immobilized ligand that binds to the active site of the kinase. The test compound competes with the immobilized ligand for binding to the kinase.[10]
-
Incubation: The test compounds are incubated with the kinase-phage constructs and the immobilized ligand.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag on the phage.[13] A lower amount of bound kinase indicates stronger competition from the test compound.
-
Data Analysis: Results are typically reported as the percentage of kinase remaining bound to the immobilized ligand at a specific concentration of the test compound. Hits are often defined as compounds that cause a significant reduction (e.g., >90% inhibition) in kinase binding. For more detailed characterization, dissociation constants (Kd) can be determined from 11-point dose-response curves.[10]
Comparative Kinome Scan Data (Hypothetical)
| Kinase Target | PTP-4 (% Inhibition @ 1µM) | Dasatinib (% Inhibition @ 1µM) | Bosutinib (% Inhibition @ 1µM) |
| Primary Target | 99% | 98% | 97% |
| Off-Target 1 (SFK) | 85% | 95% | 92% |
| Off-Target 2 (PDGFRβ) | 40% | 90% | 75% |
| Off-Target 3 (c-Kit) | 35% | 88% | 60% |
| Off-Target 4 (VEGFR2) | 15% | 70% | 25% |
Interpretation: This hypothetical data suggests that while PTP-4 is potent against its primary target, it also shows significant inhibition of a Src family kinase (SFK). Compared to Dasatinib and Bosutinib, PTP-4 appears to have a more favorable selectivity profile with weaker inhibition of PDGFRβ, c-Kit, and VEGFR2. Dasatinib demonstrates broad activity against multiple kinases, which is consistent with its known polypharmacology.[3] Bosutinib also shows a multi-targeted profile, with notable off-target activity.[4]
Assessing Off-Target Effects on Non-Kinase Proteins
It is increasingly recognized that kinase inhibitors can bind to and modulate the function of proteins outside the kinome.[14] Therefore, a comprehensive off-target evaluation should include assays for common promiscuous targets.
G-Protein Coupled Receptor (GPCR) Binding Assays
Rationale: The piperidine moiety present in PTP-4 is a common scaffold in compounds that interact with GPCRs.[15] Off-target interactions with GPCRs can lead to a range of adverse effects. Radioligand binding assays are the gold standard for assessing the affinity of a compound for a specific receptor.[16][17]
Experimental Protocol: Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a test compound to a target receptor.[18][19]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GPCR of interest.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor, and varying concentrations of the test compound (PTP-4, Dasatinib, or Bosutinib).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[18]
hERG Channel Inhibition Assay
Rationale: Inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[20] Therefore, assessing a compound's potential to block the hERG channel is a critical component of preclinical safety testing.[21] Automated patch-clamp electrophysiology is a widely used method for this assessment.[20][22]
Experimental Protocol: Automated Patch-Clamp hERG Assay
This protocol outlines the use of an automated patch-clamp system to measure hERG channel activity.[20]
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Automated Patch-Clamp: Plate the cells onto the system's disposable plates. The system will automatically establish a whole-cell patch-clamp configuration.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG channel currents.[22]
-
Compound Application: Apply a vehicle control followed by increasing concentrations of the test compound.
-
Data Acquisition and Analysis: Record the hERG tail current and calculate the percentage of inhibition at each concentration. Determine the IC50 value for hERG channel block.[20]
Comparative Off-Target Liability Data (Hypothetical)
| Assay | PTP-4 (IC50/Ki, µM) | Dasatinib (IC50/Ki, µM) | Bosutinib (IC50/Ki, µM) |
| GPCR Panel (Ki) | >10 | >10 | >10 |
| hERG Channel (IC50) | 8.5 | 2.1 | 5.3 |
Interpretation: The hypothetical data indicates that PTP-4 has a lower propensity for hERG channel inhibition compared to Dasatinib and Bosutinib. All three compounds show low affinity for a panel of common GPCRs.
In Vivo Preclinical Models for Toxicity Assessment
In vivo studies in animal models are essential for evaluating the integrated physiological effects of a compound and identifying potential organ toxicities.[23][24]
Rationale: While in vitro assays provide valuable information on specific molecular interactions, they cannot fully recapitulate the complex biological environment of a whole organism.[8][25] Rodent models are commonly used in preclinical toxicology studies to assess a compound's safety profile before it advances to human clinical trials.[23][26]
Experimental Protocol: Rodent Toxicity Study (Rat)
This protocol describes a general approach for a preliminary in vivo toxicity assessment.[27]
-
Animal Model: Use healthy, young adult Sprague-Dawley rats.
-
Dosing: Administer PTP-4, Dasatinib, and Bosutinib orally once daily for 14 days at three different dose levels (low, medium, and high). Include a vehicle control group.
-
Clinical Observations: Monitor the animals daily for any clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
Hematology and Clinical Chemistry: Collect blood samples at the end of the study for analysis of hematological and clinical chemistry parameters.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological examination.
Comparative In Vivo Toxicity Findings (Hypothetical)
| Finding | PTP-4 | Dasatinib | Bosutinib |
| Maximum Tolerated Dose (MTD) | 100 mg/kg | 50 mg/kg | 75 mg/kg |
| Primary Organ Toxicity | None observed | Pleural effusion, Cardiotoxicity | Gastrointestinal toxicity |
| Body Weight Change at MTD | <5% loss | ~10% loss | ~8% loss |
Interpretation: In this hypothetical scenario, PTP-4 demonstrates a better safety profile in vivo with a higher maximum tolerated dose and no significant organ toxicity compared to Dasatinib and Bosutinib, which are known to have clinical liabilities such as pleural effusion and gastrointestinal issues.[28][29]
Diagrams
Signaling Pathway with On- and Off-Target Effects
Caption: On- and off-target interactions of PTP-4 and comparator drugs.
Experimental Workflow for Off-Target Evaluation
Caption: A streamlined workflow for preclinical off-target evaluation.
Conclusion
The preclinical evaluation of off-target effects is a critical and multifaceted process in drug development. By employing a systematic approach that combines broad kinome profiling, specific non-kinase safety assays, and in vivo toxicity studies, researchers can build a comprehensive understanding of a novel compound's selectivity and potential liabilities. The hypothetical case study of PTP-4 illustrates how a more selective kinase inhibitor could offer a significant safety advantage over existing multi-targeted therapies like Dasatinib and Bosutinib. This integrated strategy enables data-driven decisions and ultimately contributes to the development of safer and more effective targeted therapies.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Piperidin-4-ylthio)pyridine
For researchers and drug development professionals, the integrity of scientific work is intrinsically linked to the safety and precision of laboratory operations. The proper management and disposal of chemical reagents like 2-(Piperidin-4-ylthio)pyridine, a heterocyclic compound featuring piperidine, pyridine, and thioether moieties, is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for its safe handling and disposal, grounded in established safety principles and regulatory compliance.
Core Hazard Profile and Chemical Reactivity
A thorough understanding of a compound's hazard profile is the foundation of safe handling. While specific data for 2-(Piperidin-4-ylthio)pyridine may be limited, a conservative assessment can be made by analyzing its structural components and data from analogous compounds.
Structural Components and Associated Hazards:
-
Pyridine Moiety: Pyridine and its derivatives are typically flammable liquids and vapors, harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[1][2] They are generally incompatible with strong acids and oxidizing agents.[2][3]
-
Piperidine Moiety: This saturated heterocycle contributes to the compound's basicity and potential for skin and eye irritation.
-
Thioether Linkage: Thioether compounds can be malodorous and may release toxic sulfur oxides upon combustion. While generally more stable than thiols, their disposal requires careful consideration.[4]
Based on data for the closely related compound 2-(Piperidin-4-yl)pyridine, the primary hazards are categorized as follows:
-
Harmful if swallowed (Acute Toxicity, Oral)[5]
-
Causes skin irritation[5]
-
Causes serious eye damage[5]
| Hazard Classification | Category | GHS Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | PubChem[5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | PubChem[5] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | PubChem[5] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | PubChem[5] |
Pre-Disposal Safety Operations: PPE and Spill Management
Before any handling or disposal procedures begin, ensuring the availability and correct use of Personal Protective Equipment (PPE) and having a clear spill response plan are mandatory.
All operations involving this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquoting | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile rubber)[9] | Fully-buttoned laboratory coat[7] | N95/FFP2 respirator if dust is generated |
| Solution Preparation | Chemical splash goggles | Chemical-resistant gloves | Laboratory coat | Work within a chemical fume hood |
| Waste Handling/Disposal | Chemical splash goggles and face shield | Double-gloving with chemical-resistant gloves | Chemical-resistant laboratory coat or apron | Work within a chemical fume hood |
Accidents require immediate and decisive action to mitigate risks. In the event of a spill, follow this protocol.
-
Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Remove all sources of ignition.[10][11]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[1]
-
Contain: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[1][9]
-
Collect: Using non-sparking tools, carefully sweep or scoop the absorbed material into a sealable, properly labeled container for hazardous waste.[2][12]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) office and your direct supervisor.[3]
Caption: Workflow for managing spills of 2-(Piperidin-4-ylthio)pyridine.
Step-by-Step Disposal Protocol
The disposal of 2-(Piperidin-4-ylthio)pyridine must be managed as a hazardous waste stream from the point of generation to final collection. Never pour this chemical down the drain or dispose of it with regular trash.[9]
Proper segregation is crucial to prevent dangerous chemical reactions within waste containers. Three primary waste streams should be considered:
-
Pure Compound/Concentrated Waste: Unused or expired solid 2-(Piperidin-4-ylthio)pyridine.
-
Contaminated Solid Waste: Items such as used gloves, weigh boats, paper towels, and absorbent materials from spills.
-
Contaminated Liquid Waste: Solutions containing the compound. If possible, keep halogenated and non-halogenated solvent waste streams separate as per your institution's guidelines.
-
Select Appropriate Containers: Use only sealable, airtight, and chemically compatible waste containers.[3] High-density polyethylene (HDPE) or glass containers are often suitable.[9]
-
Labeling: All waste containers must be clearly and accurately labeled from the moment the first drop of waste is added.[3] The label should include:
-
"Hazardous Waste"
-
The full chemical name: "2-(Piperidin-4-ylthio)pyridine" and any solvents present.
-
Associated hazards (e.g., "Toxic," "Irritant").
-
The date of accumulation start.
-
-
Incompatible Materials: Store the waste container away from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent potentially violent reactions.[2][3]
-
Secure Storage: Keep waste containers tightly closed when not in use. Store them in a designated, cool, dry, and well-ventilated satellite accumulation area within or near the laboratory.[3]
-
Secondary Containment: Place waste containers in a secondary containment bin or tray to control any potential leaks.
-
Avoid Sunlight and Heat: Store away from direct sunlight, heat, sparks, or open flames.[3]
-
Request Pickup: Once a waste container is full or is no longer being used, complete a chemical collection request form as required by your institution's EHS department.[3]
-
Professional Disposal: The collected waste will be managed by trained EHS professionals. The standard and recommended disposal method for this type of organic chemical waste is controlled high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like nitrogen and sulfur oxides.[11][13]
Caption: Overall workflow for the disposal of 2-(Piperidin-4-ylthio)pyridine waste.
Decontamination Procedures
All glassware and equipment that have come into contact with 2-(Piperidin-4-ylthio)pyridine must be thoroughly decontaminated before reuse or disposal.
-
Glassware: Immediately after use, rinse glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the residue, collecting the rinsate as hazardous liquid waste. For residual sulfur compounds, soaking glassware in a designated bleach bath for at least 14 hours can be an effective decontamination step.[4] After soaking, rinse thoroughly with water before standard cleaning.[4]
-
Surfaces: Decontaminate laboratory benches and fume hood surfaces by wiping with an appropriate solvent and then cleaning with soap and water. All cleaning materials must be disposed of as contaminated solid waste.
Regulatory Framework
The disposal of chemical waste is governed by stringent regulations. In the United States, waste pyridine is classified as a hazardous waste by the Environmental Protection Agency (EPA).[11][13] Therefore, all residues and materials contaminated with 2-(Piperidin-4-ylthio)pyridine must be managed according to federal, state, and local hazardous waste regulations. Adherence to your institution's EHS guidelines is the most direct way to ensure compliance.
By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of 2-(Piperidin-4-ylthio)pyridine, protecting themselves, their colleagues, and the environment.
References
- Benchchem. (n.d.). Proper Disposal of 2-(2-Methylbutyl)pyridine: A Guide for Laboratory Professionals.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- PubChem. (n.d.). 2-(Piperidin-4-yl)pyridine.
- University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Pyridin-4-ol.
- Benchchem. (n.d.). Proper Disposal of S-(2-methylphenyl) ethanethioate: A Comprehensive Guide for Laboratory Professionals.
- Fisher Scientific. (2009, October 2). Pyridine Safety Data Sheet.
- Sigma-Aldrich. (2025, August 5). Pyridine Safety Data Sheet.
- AK Scientific, Inc. (n.d.). 6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid Safety Data Sheet.
- Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
- Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Mercury Shipping. (2025, April 30). HS Code 2933: Heterocyclic Compounds Regulations.
- Shaikh, A. R., et al. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Journal of Drug Delivery & Therapeutics, 8(6-s), 424-428.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Piperidin-4-ylthio)pyridine
For the diligent researcher, scientist, and drug development professional, the cornerstone of innovation is a deeply ingrained culture of safety. When working with novel compounds like 2-(Piperidin-4-ylthio)pyridine, a proactive and informed approach to personal protective equipment (PPE) is not just a regulatory requirement, but a professional imperative. This guide provides a comprehensive framework for the safe handling of this compound, grounded in an understanding of its constituent chemical moieties: a pyridine ring, a piperidine ring, and a thioether linkage. In the absence of a specific Safety Data Sheet (SDS) for 2-(Piperidin-4-ylthio)pyridine, this guidance is synthesized from the known hazards of structurally related compounds, ensuring a conservative and robust safety protocol.
Hazard Analysis: A Synthesis of Structural Precedents
Furthermore, PubChem's entry for the closely related compound 2-(Piperidin-4-yl)pyridine provides critical GHS hazard classifications that we must consider.[4] These include:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H318: Causes serious eye damage
-
H335: May cause respiratory irritation
The presence of a thioether linkage introduces the potential for sulfur-related hazards, including the release of toxic sulfur oxides upon combustion. Therefore, a cautious approach dictates that we treat 2-(Piperidin-4-ylthio)pyridine as a compound that is harmful by all routes of exposure and capable of causing severe damage to the eyes and skin.
The Core Directive: A Multi-layered PPE Strategy
A comprehensive PPE strategy is your primary defense against exposure to 2-(Piperidin-4-ylthio)pyridine. The following table outlines the recommended PPE, with a detailed rationale for each component.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves.[3][5] | Provides a robust barrier against skin contact, as pyridine and related compounds can be absorbed through the skin. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.[1][5][6] | Protects the eyes from direct contact with the chemical, which can cause serious and potentially permanent eye damage.[4] |
| Body Protection | A fully-buttoned laboratory coat is required. For larger quantities or procedures with a high splash potential, a chemical-resistant apron or coveralls should be worn.[5][7] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | All handling of 2-(Piperidin-4-ylthio)pyridine should be conducted within a certified chemical fume hood.[3][8] In the event of a spill or ventilation failure, a full-face respirator with an organic vapor cartridge is necessary.[9] | Minimizes the inhalation of potentially harmful vapors or aerosols. Pyridine-like compounds can cause respiratory irritation and other systemic effects upon inhalation.[2] |
Operational Plan: From Benchtop to Disposal
Safe handling of 2-(Piperidin-4-ylthio)pyridine extends beyond the correct selection of PPE. The following procedural steps are designed to create a self-validating system of safety.
Engineering Controls and Work Practices
-
Ventilation: Always handle 2-(Piperidin-4-ylthio)pyridine in a properly functioning and certified laboratory chemical fume hood to minimize inhalation exposure.[3][8]
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1] Avoid eating, drinking, or smoking in the laboratory.[2][10]
-
Spill Preparedness: Maintain a chemical spill kit in the laboratory with appropriate absorbent materials for pyridine-like compounds, such as vermiculite or sand.[11]
Step-by-Step Handling Protocol
-
PPE Donning: Before entering the designated handling area, don all required PPE as outlined in the table above.
-
Material Transfer: When transferring the compound, use a spatula or other appropriate tools to avoid direct contact. If transferring a solution, use a pipette with a bulb or a pump, never mouth pipette.
-
Heating and Reactions: If heating is required, use a well-controlled heating mantle or hot plate in the fume hood. Avoid open flames due to the potential flammability of pyridine-containing compounds.[2]
-
Post-Handling: After completing your work, decontaminate the work surface with an appropriate solvent, followed by soap and water. Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical final step in the safe handling of 2-(Piperidin-4-ylthio)pyridine.
-
Waste Segregation: All waste contaminated with 2-(Piperidin-4-ylthio)pyridine, including excess material, contaminated labware, and used PPE, must be collected in a dedicated and clearly labeled hazardous waste container.[11]
-
Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "2-(Piperidin-4-ylthio)pyridine," and the associated hazards (e.g., Toxic, Irritant).
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[12]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 2-(Piperidin-4-ylthio)pyridine.
Caption: PPE selection workflow for handling 2-(Piperidin-4-ylthio)pyridine.
References
-
Material Safety Data Sheet for Pyridine. (2011). Link
-
PubChem. (n.d.). 2-(Piperidin-4-yl)pyridine. National Center for Biotechnology Information. Link
-
Fisher Scientific. (2015). Safety Data Sheet for Pyridine, Reagent. Link
-
Fisher Scientific. (2009). Safety Data Sheet for Pyridine. Link
-
BenchChem. (n.d.). Refining protocols for handling air-sensitive pyridine thiols. Link
-
AK Scientific, Inc. (n.d.). Safety Data Sheet for 6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet. Link
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. U.S. Department of Labor. Link
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Link
-
BenchChem. (n.d.). Safeguarding Your Research: A Guide to Handling Pyridine, 3-((benzylthio)methyl)-. Link
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Link
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Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Link
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University of South Carolina. (n.d.). Personal Protective Equipment. Environmental Health & Safety Services. Link
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Apollo Scientific. (n.d.). Safety Data Sheet for 2-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride. Link
-
GOV.UK. (n.d.). Pyridine: incident management. Link
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine. Centers for Disease Control and Prevention. Link
-
Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Link
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Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Link
-
BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Link
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

